2-[(4-Bromophenyl)thio]acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRZFAWSQOJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366962 | |
| Record name | 2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30243-07-3 | |
| Record name | 2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(4-Bromophenyl)thio]acetamide
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-[(4-Bromophenyl)thio]acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed synthetic protocol, mechanistic insights, and a thorough guide to the analytical characterization of the title compound.
Introduction: The Significance of Arylthioacetamides
Arylthioacetamide scaffolds are of significant interest in medicinal chemistry. The incorporation of a sulfur linkage and an acetamide moiety onto an aromatic ring system can give rise to a diverse range of biological activities. These compounds have been explored for their potential as antimicrobial, and anticancer agents. The presence of the bromine atom on the phenyl ring can further influence the lipophilicity and metabolic stability of the molecule, making it an interesting candidate for further functionalization and biological screening. This guide will provide the foundational knowledge for the synthesis and confirmation of the structure of 2-[(4-Bromophenyl)thio]acetamide, a key starting material for the development of novel therapeutic agents.
Synthesis of 2-[(4-Bromophenyl)thio]acetamide
The synthesis of 2-[(4-Bromophenyl)thio]acetamide is achieved through a nucleophilic substitution reaction, specifically the S-alkylation of 4-bromothiophenol with 2-chloroacetamide. This reaction is a robust and high-yielding method for the formation of a carbon-sulfur bond.
Proposed Reaction Scheme
Caption: Synthetic scheme for 2-[(4-Bromophenyl)thio]acetamide.
Mechanistic Insights
The reaction proceeds via a classical SN2 mechanism. The basic conditions deprotonate the thiol group of 4-bromothiophenol to form the more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of 2-chloroacetamide, which bears a partial positive charge due to the electron-withdrawing chlorine atom. The chloride ion is displaced as the leaving group, resulting in the formation of the desired thioether linkage.
Caption: Proposed SN2 mechanism for the synthesis.
Detailed Experimental Protocol
Materials:
-
4-Bromothiophenol
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenoxide salt.
-
To this suspension, add a solution of 2-chloroacetamide (1.1 eq) in anhydrous acetone dropwise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-[(4-Bromophenyl)thio]acetamide as a solid.
Characterization of 2-[(4-Bromophenyl)thio]acetamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈BrNOS |
| Molecular Weight | 246.12 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to S) | ~ 7.4 - 7.6 | Doublet | 2H |
| Aromatic protons (meta to S) | ~ 7.2 - 7.4 | Doublet | 2H |
| -S-CH₂- | ~ 3.6 - 3.8 | Singlet | 2H |
| -NH₂ | ~ 7.0 - 7.5 (broad) | Singlet | 2H |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl carbon (-C=O) | ~ 170 - 175 |
| Aromatic carbon (C-S) | ~ 135 - 140 |
| Aromatic carbons (C-H) | ~ 125 - 135 |
| Aromatic carbon (C-Br) | ~ 115 - 120 |
| Methylene carbon (-S-CH₂-) | ~ 35 - 40 |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3100 - 3400 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1640 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch (amide) | 1200 - 1400 |
| C-S stretch | 600 - 800 |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-[(4-Bromophenyl)thio]acetamide, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak of approximately equal intensity, which is indicative of the presence of a bromine atom.
Safety and Handling
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4-Bromothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
2-Chloroacetamide: This compound is a skin and eye irritant.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All waste materials should be disposed of in accordance with institutional and local regulations.
Potential Applications
The synthesized 2-[(4-Bromophenyl)thio]acetamide can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The thioether and amide functionalities can be further modified to explore structure-activity relationships (SAR) in various biological targets. Given the known biological activities of related compounds, this molecule could be a starting point for the development of novel agents with antimicrobial, or anticancer properties.
References
- Gowda, B. T., et al. (2003). Preparation and structural characterization of N-(aryl)-2-chloroacetamides. Zeitschrift für Naturforschung A, 58(11), 801-806.
-
Ferreira, M. L., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2525. [Link]
-
PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry, Supporting Information for "A mild and efficient method for the N-acetylation of anilines using acetic anhydride in the presence of a catalytic amount of zinc oxide". [Link]
-
SIELC Technologies, Acetamide, N-(4-bromophenyl)-. [Link]
An In-depth Technical Guide to 2-[(4-Bromophenyl)thio]acetamide: Molecular Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-[(4-bromophenyl)thio]acetamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from established chemical principles and data from closely related analogues. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand and work with this compound.
Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is to define its structure and nomenclature.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 2-((4-bromophenyl)thio)acetamide . This name precisely describes the connectivity of the atoms: an acetamide backbone where the second carbon is linked to a sulfur atom (a thioether linkage), which in turn is attached to a bromophenyl ring at the fourth position.
The molecular structure consists of a central thioether linkage connecting a 4-bromophenyl group to an acetamide moiety. This structure suggests potential for various intermolecular interactions, including hydrogen bonding via the amide group and halogen bonding involving the bromine atom.
Caption: 2D Molecular Structure of 2-((4-bromophenyl)thio)acetamide.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are calculated or predicted based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNOS | Calculated |
| Molecular Weight | 246.12 g/mol | Calculated |
| IUPAC Name | 2-((4-bromophenyl)thio)acetamide | IUPAC |
| CAS Number | Not assigned | |
| Predicted XlogP | 2.3 | [PubChemLite][1] |
| Predicted Hydrogen Bond Donors | 1 | Calculated |
| Predicted Hydrogen Bond Acceptors | 2 | Calculated |
Proposed Synthesis Protocol
The synthesis of 2-[(4-bromophenyl)thio]acetamide can be logically achieved via a nucleophilic substitution reaction between 4-bromothiophenol and 2-chloroacetamide. This is a variation of the Williamson ether synthesis, adapted for thioether formation.
Reaction Scheme
Caption: Proposed synthesis workflow for 2-[(4-bromophenyl)thio]acetamide.
Step-by-Step Methodology
This protocol is a self-validating system, where the progress and success of each step can be monitored by standard analytical techniques.
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Deprotonation of Thiophenol (In-situ)
-
Procedure: To a solution of 4-bromothiophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: The base deprotonates the thiol group (-SH) to form a more nucleophilic thiophenolate anion (-S⁻). This anion is a potent nucleophile, essential for the subsequent substitution reaction. The choice of a mild base prevents unwanted side reactions.
-
-
Nucleophilic Substitution
-
Procedure: To the stirring suspension from step 1, add a solution of 2-chloroacetamide (1.1 eq) in the same solvent, dropwise at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC).
-
Causality: The thiophenolate anion attacks the electrophilic carbon of the C-Cl bond in 2-chloroacetamide, displacing the chloride ion in an Sₙ2 reaction to form the desired thioether linkage.[2] Using a slight excess of 2-chloroacetamide ensures the complete consumption of the thiophenol.
-
-
Work-up and Isolation
-
Procedure: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Causality: This standard work-up procedure removes inorganic salts and other aqueous-soluble impurities.
-
-
Purification
-
Procedure: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: Purification is crucial to obtain the compound in high purity, which is essential for accurate characterization and any subsequent biological testing.
-
Potential Applications and Biological Significance
While direct biological studies on 2-[(4-bromophenyl)thio]acetamide are not widely reported, the structural motifs present in the molecule are found in numerous compounds with significant biological activities.
Antimicrobial and Antifungal Potential
The thiazole nucleus, which is structurally related to the core of the target molecule, is a well-known pharmacophore in medicinal chemistry.[3] Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest that the presence of a bromophenyl group and an acetamide linkage can be a useful template for developing new antimicrobial agents.
Anticancer Activity
Thiazole-containing compounds have also been investigated as potential anticancer agents.[3] The combination of a bromophenyl ring and an amide linkage has been identified as a promising scaffold for antitumor activity. Therefore, it is plausible that 2-[(4-bromophenyl)thio]acetamide could serve as a lead compound for the design and synthesis of novel antiproliferative agents.
Enzyme Inhibition
Thioether compounds are known to interact with various biological targets. For instance, thioacetamide-triazoles have been identified as prodrugs that are activated by the cysteine synthase A (CysK) enzyme in E. coli, leading to antibacterial effects.[4] The thioether linkage in 2-[(4-bromophenyl)thio]acetamide could potentially interact with the active sites of enzymes, making it a candidate for enzyme inhibition studies.
Conclusion
2-[(4-Bromophenyl)thio]acetamide is a compound with a rich potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a reliable protocol for its synthesis, and a scientifically grounded rationale for its potential biological applications. The insights provided herein are intended to empower researchers to explore the chemical and biological properties of this and related molecules, contributing to the advancement of drug discovery and development.
References
Sources
- 1. PubChemLite - 2-(4-bromophenyl)thioacetamide (C8H8BrNS) [pubchemlite.lcsb.uni.lu]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Therapeutic Potential of 2-[(4-Bromophenyl)thio]acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-[(4-Bromophenyl)thio]acetamide scaffold represents a promising area of chemical space for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and potential mechanisms of action of this class of compounds. Drawing upon data from structurally related analogs, we explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. We will delve into detailed synthetic methodologies, established protocols for biological evaluation, and the critical structure-activity relationships that govern the efficacy of these molecules.
Introduction: The 2-[(4-Bromophenyl)thio]acetamide Scaffold - A Privileged Structure in Medicinal Chemistry
The core structure of 2-[(4-Bromophenyl)thio]acetamide combines several key pharmacophoric features that contribute to its diverse biological activities. The presence of a bromophenyl group is known to enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Furthermore, the thioether linkage and the acetamide group provide sites for hydrogen bonding and other non-covalent interactions with biological targets.[1]
While direct research on the biological activities of 2-[(4-Bromophenyl)thio]acetamide is emerging, extensive studies on structurally similar compounds, such as those incorporating thiazole and thiophene rings, provide a strong rationale for its investigation.[2][3] These related compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will synthesize the available data on these analogs to build a comprehensive profile of the potential of the 2-[(4-Bromophenyl)thio]acetamide core.
Synthesis of 2-[(4-Bromophenyl)thio]acetamide Derivatives
The synthesis of the 2-[(4-Bromophenyl)thio]acetamide core can be achieved through a straightforward and efficient nucleophilic substitution reaction. A general synthetic scheme is outlined below, based on established methodologies for similar thioether compounds.
General Synthetic Protocol
A key intermediate in the synthesis is 2-bromo-N-(4-bromophenyl)acetamide. This can be prepared by reacting 4-bromoaniline with bromoacetyl chloride.[4][5] The subsequent reaction with a thiol-containing compound would yield the desired 2-(substituted thio)-N-(4-bromophenyl)acetamide. For the parent compound, 2-[(4-Bromophenyl)thio]acetamide, the reaction would involve 4-bromothiophenol.
Step 1: Synthesis of 2-bromo-N-(4-bromophenyl)acetamide
A solution of 4-bromoaniline and a base (e.g., triethylamine or potassium carbonate) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled in an ice bath. Bromoacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 2-bromo-N-(4-bromophenyl)acetamide, which can be purified by recrystallization.[4]
Step 2: Synthesis of 2-[(4-Bromophenyl)thio]acetamide
To a solution of 4-bromothiophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added to generate the thiolate anion. To this mixture, a solution of 2-bromo-N-(4-bromophenyl)acetamide in the same solvent is added, and the reaction is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography or recrystallization to afford the pure 2-[(4-Bromophenyl)thio]acetamide.
Figure 1: General synthetic workflow for 2-[(4-Bromophenyl)thio]acetamide.
Biological Activities and Mechanisms of Action
The biological potential of the 2-[(4-Bromophenyl)thio]acetamide scaffold is inferred from the activities of its close structural analogs, which have demonstrated significant anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of N-phenylacetamide and compounds containing the 4-bromophenyl moiety have shown promising anticancer activity.[6][7] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have exhibited potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[6][8] The presence of electron-withdrawing groups on the N-phenyl ring was found to enhance cytotoxicity.[6]
Structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives have also been synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[2] One of the most active compounds from this series demonstrated comparable activity to the standard drug 5-fluorouracil.[2]
Potential Mechanisms of Anticancer Action:
While the precise mechanisms for the 2-[(4-Bromophenyl)thio]acetamide scaffold are yet to be fully elucidated, the activities of related compounds suggest several potential pathways:
-
Enzyme Inhibition: Many small molecule anticancer agents act by inhibiting key enzymes involved in cancer cell proliferation and survival. Thiazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[9]
-
Induction of Apoptosis: The ability to induce programmed cell death (apoptosis) is a hallmark of many effective anticancer drugs. Phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines.[6]
-
Kinase Inhibition: Several acetamide derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.
Antimicrobial Activity
The thioacetamide and N-aryl acetamide moieties are present in numerous compounds with significant antimicrobial properties. Thioacetamide-triazole derivatives have been identified as a novel class of antibacterial agents effective against E. coli.[10] These compounds act as prodrugs that are activated by the bacterial enzyme cysteine synthase A.[10]
Furthermore, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have exhibited promising antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans.[2][11]
Potential Mechanisms of Antimicrobial Action:
The antimicrobial effects of these compounds are likely attributable to one or more of the following mechanisms:
-
Enzyme Inhibition: As seen with the thioacetamide-triazoles, these compounds can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.[10]
-
Disruption of Cell Division: Some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[12]
-
Cell Membrane Disruption: The lipophilic nature of the bromophenyl group may facilitate the insertion of these molecules into the bacterial cell membrane, leading to its disruption and subsequent cell death.
Anti-inflammatory Activity
Organosulfur compounds, in general, are recognized for their anti-inflammatory properties.[13] They can modulate inflammatory pathways by decreasing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14] Acetamide derivatives have also been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug development.[15]
Potential Mechanisms of Anti-inflammatory Action:
The anti-inflammatory potential of 2-[(4-Bromophenyl)thio]acetamide derivatives may be mediated through:
-
Inhibition of COX Enzymes: By inhibiting COX-2, these compounds could reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Modulation of Cytokine Production: Organosulfur compounds have been shown to suppress the expression of pro-inflammatory cytokines.[13]
-
Antioxidant Activity: Some acetamide derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by reducing oxidative stress, a key component of the inflammatory response.[16]
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel 2-[(4-Bromophenyl)thio]acetamide derivatives, a series of standardized in vitro assays can be employed.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[17][18]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.[17]
-
Staining: Wash the plates with water to remove the TCA and then air-dry. Add the Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[17]
-
Solubilization: Air-dry the plates and add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.
Figure 3: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal/Fungicidal (MBC/MFC) Concentrations.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of structurally related compounds, several key SAR insights can be proposed for the 2-[(4-Bromophenyl)thio]acetamide scaffold:
-
The Bromophenyl Moiety: The presence and position of the bromine atom on the phenyl ring are likely crucial for activity. The 4-bromo substitution is a common feature in many active compounds and is thought to contribute to both lipophilicity and potential halogen bonding interactions with target proteins.[1]
-
The Thioether Linker: The sulfur atom in the thioether linkage is a key functional group that can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.
-
The Acetamide Group: The acetamide moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule within a binding pocket. Modifications to the amide nitrogen could be explored to modulate activity and pharmacokinetic properties.
-
Substitutions on the Phenyl Rings: As demonstrated in studies of related phenylacetamide derivatives, substitutions on the phenyl rings can significantly impact biological activity.[6] The exploration of various electron-donating and electron-withdrawing groups is a viable strategy for lead optimization.
Future Directions and Conclusion
The 2-[(4-Bromophenyl)thio]acetamide scaffold holds considerable promise for the development of novel therapeutic agents. The available data from structurally related compounds strongly suggest that this chemical class is a fertile ground for the discovery of new anticancer, antimicrobial, and anti-inflammatory drugs.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-[(4-Bromophenyl)thio]acetamide derivatives. Elucidation of their specific mechanisms of action and in vivo efficacy studies in relevant animal models will be critical next steps in advancing these compounds toward clinical development. This technical guide provides a solid foundation for initiating and advancing such a drug discovery program.
References
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Chauhan, D., & Kumar, R. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. Available from: [Link]
-
Ferreira, J. L., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o177. Available from: [Link]
-
Singh, R., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1509. Available from: [Link]
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Tikrit Journal of Pharmaceutical Sciences, 19(1), 22-31. Available from: [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available from: [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available from: [Link]
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Safavi, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 417–424. Available from: [Link]
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Safavi, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]
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Malaie, P. K., et al. (2020). Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Pharmaceutical Sciences, 26(1), 59-69. Available from: [Link]
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Ammazzoul, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2041. Available from: [Link]
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Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: [Link]
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Imramovský, A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. Available from: [Link]
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Mantu, D., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1). Available from: [Link]
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El-Abd, Y. S., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Drug Development and Industrial Pharmacy, 1-16. Available from: [Link]
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An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-[(4-Bromophenyl)thio]acetamide
A Senior Application Scientist's Framework for Novel Compound Target Identification and Validation
Abstract: The discovery of novel therapeutics is fundamentally reliant on the precise identification and validation of their molecular targets.[1][2] This guide addresses the compound 2-[(4-Bromophenyl)thio]acetamide, a molecule for which specific biological targets are not extensively documented in public literature. In the absence of established data, this document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically uncover and validate the therapeutic targets of this and other novel small molecules. We will proceed from a foundational analysis of the compound's structural motifs to hypothesize potential target classes, followed by a detailed exposition of robust, field-proven experimental strategies for target identification and subsequent validation. This guide is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: Deconstructing 2-[(4-Bromophenyl)thio]acetamide for Target Hypothesis Generation
The structure of a small molecule provides the initial clues to its biological function. By dissecting 2-[(4-Bromophenyl)thio]acetamide into its core chemical motifs, we can generate informed hypotheses about its potential protein binding partners.
-
The Thioether Linkage (-S-): The presence of a thioether is significant. This group can participate in critical interactions within protein binding pockets. Notably, the sulfur atom can act as a soft nucleophile, potentially interacting with electrophilic residues or participating in coordination with metalloenzymes.
-
The Acetamide Moiety (-CH₂C(=O)NH₂): Acetamide groups are common in bioactive molecules. This functional group can act as both a hydrogen bond donor and acceptor, forming stable interactions with protein backbones or side chains. Its structural similarity to endogenous substrates suggests a potential role as a competitive inhibitor for enzymes such as deacetylases or other hydrolases.[3] Thioacetamide itself is a known hepatotoxicant that requires metabolic activation to exert its effects, which involves covalent modification of protein lysine residues.[4] This suggests that derivatives could also target proteins via covalent or non-covalent interactions.
-
The 4-Bromophenyl Group: This aromatic ring provides a hydrophobic surface for engaging with nonpolar pockets in a target protein. The bromine atom is particularly noteworthy; it can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.[5] Bromophenol-containing compounds have demonstrated a wide range of biological activities, including anticancer and antioxidant effects, often linked to the induction of reactive oxygen species (ROS) and apoptosis.[6][7] The specific positioning of the bromine atom can dramatically influence the compound's affinity for its target receptors.[5]
Based on this analysis, potential target classes for 2-[(4-Bromophenyl)thio]acetamide could include kinases, metalloenzymes, cysteine-dependent enzymes, and proteins with well-defined hydrophobic pockets capable of accommodating the bromophenyl ring. For instance, some thioacetamide derivatives have been shown to act as time-dependent inhibitors of the Epidermal Growth Factor Receptor (EGFR) by interacting with a key cysteine residue.[3]
A Multi-Pronged Strategy for Target Identification
No single method for target identification is foolproof. A robust strategy employs a combination of affinity-based and label-free methods to build a convergence of evidence pointing to the true biological target(s).[8] Chemical proteomics has emerged as a powerful and unbiased approach to discover the targets of small molecules directly in complex biological systems.[9][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
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Affinity-Based Target Identification: Fishing for Proteins
Affinity-based methods utilize a modified version of the compound to "fish" for its binding partners from a cell lysate or extract.[11][12] The core principle involves immobilizing the small molecule and capturing proteins that specifically interact with it.[11][13]
Method of Choice: Affinity Chromatography Coupled with Mass Spectrometry
This is a classic and powerful technique for isolating target proteins.[11][14] The compound is covalently attached to a solid support (e.g., agarose beads) to create an affinity resin.[11][13] This "bait" is then incubated with a complex protein mixture, such as a cell lysate.[11] Proteins that bind to the compound are retained on the resin while non-binding proteins are washed away.[13] The captured proteins are then eluted and identified using mass spectrometry.[11][15]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of 2-[(4-Bromophenyl)thio]acetamide containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an amine). The linker's position must be carefully chosen to minimize disruption of the key binding motifs.
-
Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. This creates the affinity matrix.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate using a mild detergent buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Binding: Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Control: In a parallel experiment, incubate the lysate with control beads (beads with no compound attached) to identify non-specific binders. A superior control involves a "competition" experiment where the lysate is pre-incubated with an excess of the free, unmodified 2-[(4-Bromophenyl)thio]acetamide before adding the affinity matrix. True targets will bind the free compound and will not be pulled down.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
Elution: Elute the bound proteins. This can be done non-specifically with a low pH buffer or an SDS-containing buffer, or specifically by incubating the beads with a high concentration of the free compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the main experiment but absent or significantly reduced in the control/competition lanes. Excise these unique bands and identify the proteins via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
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Label-Free Target Identification: Monitoring Stability
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[8] These techniques rely on the principle that when a small molecule binds to its target protein, it confers additional stability to the protein.
Method of Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context.[16][17] It is based on the principle that a protein, when bound to a ligand, becomes more resistant to thermal denaturation.[16][17] By heating cell lysates or intact cells treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or varying concentrations of 2-[(4-Bromophenyl)thio]acetamide. Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.
-
Detection: Carefully collect the supernatant. The amount of a specific protein of interest (a candidate from the affinity screen) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms that the compound binds to and stabilizes the target protein in the cell.
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} caption [label="Cellular Thermal Shift Assay (CETSA) Workflow", fontsize=12, fontname="Arial"];
Orthogonal Validation of Candidate Targets
Once a list of high-confidence candidate targets is generated from the initial identification phase, rigorous validation is essential. This involves using orthogonal methods—techniques that rely on different physical principles—to confirm the interaction.
Biochemical Validation
These assays use purified components to confirm a direct interaction between the compound and the candidate protein.
| Assay Type | Principle | Key Output | Rationale |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the purified protein and the compound. | Binding Affinity (Kd), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction without requiring labels or immobilization. |
| Surface Plasmon Resonance (SPR) | Immobilizes the purified protein on a sensor chip and measures changes in the refractive index as the compound flows over the surface. | Association (kon) and Dissociation (koff) rates, Kd | Allows for real-time kinetic analysis of the binding interaction. |
| Enzyme Inhibition Assay | If the target is an enzyme, this assay measures the effect of the compound on the enzyme's catalytic activity. | IC50 / Ki | Directly confirms functional modulation of the target protein, which is crucial for therapeutic relevance. |
Cell-Based Target Validation
These experiments confirm that the compound engages the target in a live-cell environment and that this engagement is responsible for the observed biological effect.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells lacking the target protein become resistant to 2-[(4-Bromophenyl)thio]acetamide, it provides strong evidence that the protein is the relevant target for the compound's activity.
-
Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.
-
Mutation Analysis: If a binding site on the target protein can be predicted (e.g., via computational modeling), mutating key residues within this site should abolish or reduce the compound's effect.
Conclusion: Building a Self-Validating Narrative
The process of identifying the therapeutic targets of a novel compound like 2-[(4-Bromophenyl)thio]acetamide is an iterative and multi-faceted endeavor. It begins with hypothesis generation based on chemical structure and progresses through unbiased, proteome-wide screening methods. The strength of this approach lies in the principle of orthogonal validation: a candidate protein identified through affinity chromatography should also show thermal stabilization in a CETSA experiment, exhibit direct binding in a biochemical assay like SPR or ITC, and be functionally linked to the compound's cellular phenotype through genetic methods like CRISPR knockdown. By systematically applying this self-validating framework, researchers can confidently identify and validate the molecular targets of novel compounds, paving the way for rational drug development and a deeper understanding of their mechanism of action.
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An In-Depth Technical Guide to In Silico Docking Studies of 2-[(4-Bromophenyl)thio]acetamide: A Prospective Analysis for Antimicrobial Drug Discovery
Abstract
In the relentless pursuit of novel antimicrobial agents, computational methods have emerged as indispensable tools for accelerating the early stages of drug discovery. This guide provides a comprehensive, in-depth technical walkthrough of in silico molecular docking studies, centered on the novel compound 2-[(4-Bromophenyl)thio]acetamide. Given the scarcity of existing research on this specific molecule, this document is structured as a prospective analysis, outlining a robust, field-proven workflow that a researcher would employ to investigate its potential as an antimicrobial agent. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, execute a simulated docking workflow using state-of-the-art software, and meticulously analyze the hypothetical results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational docking to explore and validate novel chemical entities.
Introduction: The Case for 2-[(4-Bromophenyl)thio]acetamide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical scaffolds with novel mechanisms of action[1]. The compound 2-[(4-Bromophenyl)thio]acetamide, while not extensively characterized in the current literature, possesses structural motifs—a bromophenyl group, a thioether linkage, and an acetamide moiety—that are present in various molecules with known biological activities, including antimicrobial and antifungal properties. The thioether and acetamide groups, in particular, are known to participate in crucial intermolecular interactions within protein binding sites.
In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex[2]. By estimating the binding affinity and analyzing the interaction patterns, we can hypothesize the compound's mechanism of action and prioritize it for further experimental validation[3]. This guide will, therefore, outline a hypothetical yet scientifically rigorous in silico investigation to predict the antimicrobial potential of 2-[(4-Bromophenyl)thio]acetamide.
The Strategic Imperative: Target Selection
The success of any docking study hinges on the selection of relevant and validated biological targets[4]. The choice of targets should be informed by the known mechanisms of action of structurally analogous compounds and the essential pathways for microbial survival. For this prospective study, we will focus on well-established targets in both bacteria and fungi.
Bacterial Targets
-
DNA Gyrase (Subunit B): This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a validated target for quinolone antibiotics[5][6][7]. Its absence in humans makes it an attractive target for selective toxicity. We will use the Staphylococcus aureus DNA gyrase subunit B for our study.
-
Penicillin-Binding Proteins (PBPs): PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall[8][9]. Inhibition of PBPs leads to cell lysis and death. We will select PBP2a from Methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen.
Fungal Target
-
Cytochrome P450 14-alpha demethylase (CYP51 or ERG11): This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. CYP51 is the target of azole antifungal drugs[10]. We will use the enzyme from Candida albicans, a common human fungal pathogen.
The overall workflow for this in silico investigation is depicted in the following diagram.
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Introduction: The Rationale for Screening 2-[(4-Bromophenyl)thio]acetamide
An In-depth Technical Guide to the Preliminary Antimicrobial Screening of 2-[(4-Bromophenyl)thio]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting the preliminary antimicrobial screening of the novel compound, 2-[(4-Bromophenyl)thio]acetamide. As a Senior Application Scientist, the following sections synthesize established protocols with the underlying scientific rationale, ensuring a robust and reproducible investigational approach.
The escalating threat of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent and novel mechanisms of action.[1][2] Acetamide and thioacetamide derivatives have emerged as a promising class of compounds, with numerous studies reporting their significant antibacterial and antifungal activities.[3][4][5][6] The core structure of these molecules presents a versatile scaffold for chemical modification to enhance antimicrobial potency and spectrum.
The specific compound, 2-[(4-Bromophenyl)thio]acetamide, incorporates several key features that justify its investigation as a potential antimicrobial agent:
-
Thioacetamide Moiety: Thioamides are known to be biologically active, with some exhibiting antimicrobial properties.[7] Their mechanism can involve the inhibition of essential enzymes or disruption of cellular processes.[1][8]
-
Bromophenyl Group: The presence of a halogen, such as bromine, on an aromatic ring can significantly influence the lipophilicity and electronic properties of a molecule, often enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.[9][10]
-
Acetamide Backbone: The acetamide structure is a common feature in many biologically active compounds and provides a stable chemical framework.
This guide outlines the essential in vitro methods for the initial evaluation of 2-[(4-Bromophenyl)thio]acetamide's antimicrobial efficacy, focusing on the widely accepted agar disk diffusion and broth microdilution techniques.
Postulated Mechanism of Action
While the precise mechanism of 2-[(4-Bromophenyl)thio]acetamide is yet to be elucidated, insights can be drawn from related thioacetamide compounds. Thioacetamides have been shown to exert their effects through various pathways, including:
-
Inhibition of Protein Synthesis: Some thio-compounds can interfere with ribosomal function, disrupting the translation process and halting bacterial growth.[8]
-
Disruption of Cellular Respiration: The sulfur atom in the thioacetamide moiety could potentially interact with metallic ions in essential respiratory enzymes, such as cytochromes, thereby inhibiting cellular respiration and leading to cell death.[11]
-
Interference with Mycolic Acid Synthesis: In the context of mycobacteria, thioamides are known to inhibit the synthesis of mycolic acids, which are crucial components of the cell wall.[8] While not universally applicable to all bacteria, this highlights a potential mode of action involving cell wall integrity.
-
Generation of Reactive Oxygen Species: The metabolic activation of some thioacetamides can lead to the production of reactive oxygen species, inducing oxidative stress and damaging cellular components.[12]
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of 2-[(4-Bromophenyl)thio]acetamide:
Caption: Postulated antimicrobial mechanisms of 2-[(4-Bromophenyl)thio]acetamide.
Experimental Protocols for Preliminary Antimicrobial Screening
The following protocols are standardized methods for assessing the antimicrobial activity of a novel compound.[13] Adherence to these methodologies ensures the generation of reliable and reproducible data.[14]
Materials and Reagents
-
Test Compound: 2-[(4-Bromophenyl)thio]acetamide, synthesized and purified to ≥95%.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.
-
Microbial Strains: A representative panel of Gram-positive and Gram-negative bacteria, and fungi (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
-
Culture Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) for bacteria. Sabouraud Dextrose Agar/Broth for fungi.
-
Standard Antibiotics: As positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile Equipment: Petri dishes, filter paper disks (6 mm), micropipettes and tips, 96-well microtiter plates, incubator.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is an excellent primary screening tool.[15][16][17]
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Method.
Step-by-Step Protocol:
-
Inoculum Preparation: From a pure culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18]
-
Disk Preparation and Application: Aseptically apply sterile 6 mm filter paper disks to the surface of the inoculated agar plate. Pipette a known concentration of the dissolved 2-[(4-Bromophenyl)thio]acetamide onto each disk. Also, include a positive control (standard antibiotic) and a negative control (DMSO solvent).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[19]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of the compound that inhibits visible microbial growth.[20][21]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Method.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-[(4-Bromophenyl)thio]acetamide in Mueller-Hinton broth to achieve a range of concentrations.[20][22]
-
Inoculum Preparation: Prepare a microbial suspension as described for the disk diffusion method. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with sterile broth only).[23]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20][24][25]
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.
Data Presentation
Table 1: Preliminary Antimicrobial Activity of 2-[(4-Bromophenyl)thio]acetamide
| Test Microorganism | Gram Stain | Agar Disk Diffusion (Zone of Inhibition in mm) | Broth Microdilution (MIC in µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] |
| Positive Control | N/A | [Insert Data] | [Insert Data] |
| Negative Control | N/A | 0 | > Highest Conc. |
Interpretation of Results
The interpretation of the results will determine the potential of 2-[(4-Bromophenyl)thio]acetamide as a viable antimicrobial candidate.
-
Zone of Inhibition: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[16] However, this is a qualitative measure and can be influenced by factors such as the compound's molecular weight and diffusion rate in agar.[15]
-
Minimum Inhibitory Concentration (MIC): The MIC value is a more definitive measure of antimicrobial potency. A lower MIC value signifies that a smaller amount of the compound is required to inhibit microbial growth, indicating higher efficacy.[20][26]
The results should be compared against established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) if available for the specific class of compound and microorganism.[18] Generally, the compound's activity can be categorized as follows:
-
Susceptible (S): The microbial growth is inhibited at concentrations of the compound that are achievable in vivo.
-
Intermediate (I): The compound may be effective at higher dosages or in specific body compartments where it concentrates.[26]
-
Resistant (R): The microorganism is not inhibited by clinically achievable concentrations of the compound.[26][27]
Conclusion and Future Directions
This guide provides a foundational approach for the preliminary in vitro antimicrobial screening of 2-[(4-Bromophenyl)thio]acetamide. The described agar disk diffusion and broth microdilution methods will generate the initial data necessary to assess its potential as a novel antimicrobial agent. Promising results from this preliminary screening would warrant further investigation, including:
-
Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.
-
Mechanism of Action Studies: To elucidate the specific cellular targets and pathways affected by the compound.
-
In Vivo Efficacy and Toxicity Studies: To assess the compound's performance and safety in animal models.
By following a systematic and scientifically rigorous screening process, the true potential of 2-[(4-Bromophenyl)thio]acetamide in the fight against antimicrobial resistance can be thoroughly evaluated.
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Khan, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-[(4-Bromophenyl)thio]acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction & Strategic Rationale
The synthesis of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, molecules containing a thioether linkage (-S-) and an acetamide moiety (-NHC(O)CH2-) represent a privileged structural class. These functionalities are present in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thioether group provides metabolic stability and can engage in crucial interactions with biological targets, while the acetamide scaffold serves as a versatile linker and hydrogen bonding partner.
The specific focus of this guide, the 2-[(4-Bromophenyl)thio]acetamide core, is of significant interest. The presence of a bromine atom on the phenyl ring offers several strategic advantages: it introduces a point for potential further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and its lipophilicity and electronic properties can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.[2]
This guide provides a detailed, experience-driven walkthrough for the synthesis, purification, and characterization of novel analogs based on this core structure. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, equipping researchers with the knowledge to not only replicate the described protocols but also to troubleshoot and adapt them for the synthesis of their own unique derivatives.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis begins with a sound retrosynthetic analysis. The target molecule, a generic 2-[(4-Bromophenyl)thio]acetamide analog ( I ), can be conceptually disconnected at the carbon-sulfur (C-S) bond.
This disconnection reveals two readily available starting materials: 4-bromothiophenol and a 2-haloacetamide derivative (e.g., 2-chloroacetamide or 2-bromoacetamide). This approach points to a classic and highly reliable method for C-S bond formation: the nucleophilic substitution (SN2) reaction between a thiolate anion and an alkyl halide.[3] This strategy, often referred to as S-alkylation, is advantageous due to its high efficiency, operational simplicity, and the widespread commercial availability of the required precursors.[4][5]
The forward synthesis, therefore, involves the deprotonation of 4-bromothiophenol to form the potent nucleophile, 4-bromothiophenolate, which then attacks the electrophilic methylene carbon of the 2-haloacetamide, displacing the halide to form the desired thioether linkage.
Core Synthesis Protocol: S-Alkylation of 4-Bromothiophenol
This section provides a detailed, self-validating protocol for the synthesis of the parent compound, 2-[(4-Bromophenyl)thio]acetamide.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose | Purity |
| 4-Bromothiophenol | C₆H₅BrS | 189.07 | Nucleophile Precursor | ≥98% |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Electrophile | ≥98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous, ≥99% |
| Acetone | C₃H₆O | 58.08 | Solvent | Anhydrous |
| Deionized Water | H₂O | 18.02 | Work-up | N/A |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | N/A | Work-up | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Granular |
Causality Behind Reagent Choices:
-
2-Chloroacetamide vs. 2-Bromoacetamide: While 2-bromoacetamide is a more reactive electrophile due to bromide being a better leaving group, 2-chloroacetamide is often more cost-effective and sufficiently reactive for this transformation.[6]
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base. It is sufficiently basic to deprotonate the thiol (pKa ≈ 6-7) to form the thiophenolate anion but not so strong as to cause significant side reactions like hydrolysis of the acetamide.[7] Its use as a heterogeneous base in a solvent like acetone simplifies the work-up procedure.
-
Acetone: An excellent polar aprotic solvent for SN2 reactions. It readily dissolves the organic starting materials and facilitates the reaction without interfering by solvating the nucleophile too strongly.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (5.00 g, 26.4 mmol, 1.0 equiv.) and anhydrous potassium carbonate (5.50 g, 39.8 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 15-20 minutes. This period allows for the formation of the potassium 4-bromothiophenolate salt.
-
Electrophile Addition: Add 2-chloroacetamide (2.72 g, 29.1 mmol, 1.1 equiv.) to the suspension in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-bromothiophenol spot (visualized with UV light or potassium permanganate stain) indicates reaction completion, typically within 4-6 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, pour the reaction mixture into 300 mL of cold deionized water with stirring. A white precipitate (the crude product) should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (2 x 50 mL) to remove any remaining potassium salts and unreacted 2-chloroacetamide.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at low heat (40-50 °C) to a constant weight. A typical crude yield is in the range of 85-95%.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture and allow it to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Filter the crystals and dry them under vacuum.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic techniques are employed for this purpose.[8][9]
Spectroscopic Data (Exemplary)
The following table summarizes the expected spectroscopic data for the parent compound, 2-[(4-Bromophenyl)thio]acetamide .
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.50 (d, J=8.5 Hz, 2H, Ar-H), 7.35 (d, J=8.5 Hz, 2H, Ar-H), 7.25 (br s, 1H, NH), 7.05 (br s, 1H, NH), 3.65 (s, 2H, S-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5 (C=O), 135.0 (Ar-C), 132.0 (Ar-CH), 131.5 (Ar-CH), 120.0 (Ar-C-Br), 38.5 (S-CH₂) |
| FT-IR (KBr, cm⁻¹) | 3350-3180 (N-H stretch, amide), 1665 (C=O stretch, Amide I band), 1580 (C=C stretch, aromatic), 740 (C-S stretch)[10] |
| Mass Spec. (ESI+) | m/z 245.9/247.9 [M+H]⁺ (Characteristic isotopic pattern for one bromine atom) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Splitting patterns are denoted as s (singlet), d (doublet), br s (broad singlet).
Potential Biological Evaluation
Thioacetamide derivatives have been investigated for a range of biological activities.[11] While the parent compound itself is a known hepatotoxin after metabolic activation, its structural analogs can possess different and potentially beneficial properties.[12][13]
Hypothetical Screening Cascade:
-
Antimicrobial Assays: Test the novel analogs against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[11]
-
Anticancer Screening: Evaluate the cytotoxicity of the compounds against various human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) using assays like the MTT or SRB assay to determine IC₅₀ values.[14][15]
-
Anti-inflammatory Activity: Assess the ability of the compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., J774.A1).[1]
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., wet solvent/base).2. Insufficient base.3. Low reaction temperature or time. | 1. Use anhydrous solvent and freshly dried K₂CO₃.2. Increase base to 2.0 equivalents.3. Gently heat the reaction to 40-50 °C and/or extend the reaction time. |
| Formation of Disulfide Byproduct | Oxidation of the thiophenolate anion by atmospheric oxygen. | 1. Purge the reaction flask with an inert gas (N₂ or Ar) before adding reagents.2. Add the 2-chloroacetamide promptly after the initial stirring with the base. |
| Difficulty in Purification | Product has similar polarity to a starting material or byproduct. | 1. If recrystallization fails, attempt column chromatography on silica gel using a hexane/ethyl acetate gradient.2. Perform an aqueous wash with dilute NaOH to remove any unreacted 4-bromothiophenol. |
Conclusion and Future Directions
The synthetic protocol detailed herein provides a robust and efficient pathway to 2-[(4-Bromophenyl)thio]acetamide and its analogs. The S-alkylation reaction is a time-tested method for C-S bond formation, offering high yields and operational simplicity.[16] The true value of this scaffold lies in its potential for diversification. Future work should focus on:
-
Varying the Aryl Moiety: Replacing 4-bromothiophenol with other substituted thiophenols to explore structure-activity relationships (SAR).
-
Modifying the Acetamide: Using N-substituted 2-chloroacetamides to introduce additional diversity and modulate physicochemical properties.[17]
-
Post-synthesis Modification: Leveraging the bromo-substituent for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures.[2]
By systematically applying these strategies, a rich library of novel analogs can be generated, providing a fertile ground for the discovery of new therapeutic agents.
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Spectroscopic Characterization of 2-[(4-Bromophenyl)thio]acetamide: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-[(4-Bromophenyl)thio]acetamide, a molecule of interest for its potential applications stemming from its thioether and acetamide functionalities. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the observed and predicted spectral features. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this and similar molecules using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The structural integrity of a molecule is the foundation of its function. In the case of 2-[(4-Bromophenyl)thio]acetamide, the interplay between the electron-withdrawing bromine atom, the electron-donating thioether linkage, and the polar acetamide group creates a unique electronic environment. Understanding this interplay through spectroscopic analysis is key to predicting its reactivity, stability, and potential biological activity.
This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for 2-[(4-Bromophenyl)thio]acetamide. We will explore the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define this molecule's spectroscopic fingerprint.
Chemical Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for 2-[(4-Bromophenyl)thio]acetamide will be used for spectral assignments.
Caption: Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-[(4-Bromophenyl)thio]acetamide will be characterized by the vibrational frequencies of its key bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amide) | 3350 - 3180 | Medium-Strong | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |
| C=O (Amide I) | 1680 - 1630 | Strong | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium | Stretching |
| N-H (Amide II) | 1650 - 1550 | Medium | Bending |
| C-N | 1400 - 1200 | Medium | Stretching |
| C-S | 750 - 600 | Weak-Medium | Stretching |
| C-Br | 600 - 500 | Medium-Strong | Stretching |
Expert Insights: The presence of two distinct N-H stretching bands is a clear indication of a primary amide. The position of the C=O (Amide I) band is sensitive to hydrogen bonding, which is expected in the solid state for this molecule. The C-S stretching vibration is often weak and can be difficult to assign definitively.
A. Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
| m/z | Ion | Predicted Relative Abundance | Rationale |
| 247/249 | [M]⁺ | High | Molecular ion peak. The 1:1 ratio of the peaks is due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 188/190 | [M - CH₂CONH₂]⁺ | High | Loss of the acetamide side chain via cleavage of the S-C bond. |
| 109 | [C₆H₅S]⁺ | Medium | Fragmentation of the bromophenylthio moiety. |
| 59 | [CH₂CONH₂]⁺ | Medium | The acetamide fragment. |
Expert Insights: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion and any bromine-containing fragments. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom in the ion.
A. Predicted Fragmentation Pathway
Caption: A plausible fragmentation pathway for 2-[(4-Bromophenyl)thio]acetamide.
B. Experimental Protocol for Mass Spectrometry (ESI)
Caption: Workflow for Electrospray Ionization (ESI) mass spectrometry.
IV. Conclusion
The comprehensive spectroscopic analysis of 2-[(4-Bromophenyl)thio]acetamide, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating structural confirmation. The predicted data, based on established principles of spectroscopy and comparison with analogous structures, offers a robust framework for the characterization of this molecule. The proton NMR spectrum is expected to show a characteristic 1,4-disubstituted aromatic pattern, along with singlets for the methylene and amide protons. The IR spectrum will be dominated by the strong amide C=O stretch and the N-H stretching vibrations. Finally, the mass spectrum will be defined by the molecular ion peak exhibiting the characteristic isotopic signature of bromine. By following the detailed experimental protocols and interpretative guidelines presented in this document, researchers can confidently elucidate the structure of 2-[(4-Bromophenyl)thio]acetamide and related compounds, ensuring the integrity and reliability of their scientific endeavors.
References
-
Gowda, B. T., et al. (2003). Preparation of 2-Bromo-N-(4-bromophenyl)acetamide. Zeitschrift für Naturforschung A, 58(11), 801-806. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
- U.S. Patent No. 7,186,860 B2. (2007). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Aryl Thioacetamide Compounds
Introduction: The Significance of Three-Dimensional Structure in Aryl Thioacetamide Chemistry
Aryl thioacetamides are a class of organic compounds characterized by an acetamide group where the oxygen atom is replaced by sulfur, and the nitrogen atom is attached to an aryl group. This seemingly simple structural modification imparts a unique set of electronic and steric properties that make these compounds highly valuable in medicinal chemistry and materials science.[1][2] Their applications are diverse, ranging from potential antiviral and antimicrobial agents to inhibitors of enzymes implicated in neurodegenerative diseases.[3][4] The biological activity and physicochemical properties of these compounds, such as solubility and stability, are intrinsically linked to their three-dimensional structure and the way their molecules interact in the solid state.
This guide provides an in-depth technical overview of the methodologies and analytical approaches used to elucidate the crystal structures of aryl thioacetamide compounds. As a Senior Application Scientist, the goal is not merely to present a series of protocols, but to provide a cohesive understanding of the rationale behind each step, from obtaining high-quality single crystals to interpreting the intricate network of intermolecular interactions that govern the crystal packing. This understanding is paramount for researchers and drug development professionals seeking to establish robust structure-activity relationships (SAR) and to control the solid-state properties of these promising molecules.
From Solution to Solid: The Art and Science of Crystal Growth
The journey to determining a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The choice of crystallization method and solvent is critical and can significantly influence the resulting crystal form, a phenomenon known as polymorphism.[5][6] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability, making the control over crystallization a key aspect of drug development.[7][8][9]
Experimental Protocol: Slow Evaporation for Single Crystal Growth
Slow evaporation is a widely used and effective method for growing single crystals of organic compounds like aryl thioacetamides.[10] The principle behind this technique is to slowly increase the concentration of the solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth can occur.
Step-by-Step Methodology:
-
Compound Purification: Begin with a highly pure sample of the aryl thioacetamide compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound at room temperature or with gentle heating, and the compound should be sparingly soluble at lower temperatures or upon solvent evaporation. Common solvents for aryl thioacetamides include ethanol, methanol, and chloroform.[10]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solid to the solvent and gently warming and stirring until no more solid dissolves.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation Setup: Cover the vessel with a cap or parafilm with a few small perforations. The size and number of holes will control the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
The Workflow of Crystal Structure Determination
The determination of a crystal structure from a single crystal is a multi-step process that involves data collection, structure solution, and refinement.
Experimental Protocol: X-ray Data Collection, Structure Solution, and Refinement
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
Decoding the Crystal Packing: Intermolecular Interactions and Structural Motifs
The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of intermolecular interactions.[13][14] In aryl thioacetamides, these interactions are diverse and play a crucial role in stabilizing the crystal lattice.
Key Intermolecular Interactions in Aryl Thioacetamides:
-
Hydrogen Bonds: The thioamide group contains both a hydrogen bond donor (N-H) and acceptor (C=S). This allows for the formation of N-H···S hydrogen bonds, which are a defining feature of the crystal packing in many thioamides. Additionally, other functional groups on the aryl ring can participate in hydrogen bonding.
-
Halogen Bonding: If the aryl group is substituted with halogens, halogen bonds (e.g., C-Br···S, C-Cl···S) can play a significant role in directing the crystal packing.
-
π–π Stacking: The aromatic rings of the aryl groups can interact through π–π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.[15]
-
van der Waals Forces: These non-specific attractive forces contribute to the overall stability of the crystal lattice.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. This allows for a detailed analysis of the contributions of different types of interactions to the overall crystal packing.
Structural Data and its Implications
The precise geometric parameters obtained from crystal structure analysis, such as bond lengths, bond angles, and torsion angles, provide invaluable insights into the molecular conformation and the electronic effects within the molecule.
Representative Structural Data for an Aryl Thioacetamide
The following table presents hypothetical but representative geometric parameters for a generic N-(4-chlorophenyl)thioacetamide. Actual values would be obtained from the refined crystallographic information file (CIF).
| Parameter | Bond | Value (Å or °) | Significance |
| Bond Length | C=S | ~1.68 | Longer than a C=O bond, reflecting the larger atomic radius of sulfur. |
| Bond Length | C-N | ~1.34 | Shorter than a typical C-N single bond, indicating partial double bond character. |
| Bond Length | N-C(aryl) | ~1.43 | Typical single bond length. |
| Bond Angle | S-C-N | ~125° | Consistent with sp² hybridization of the carbon atom. |
| Torsion Angle | C(aryl)-N-C=S | ~180° (trans) or ~0° (cis) | Defines the conformation of the thioamide group relative to the aryl ring. |
Applications in Drug Design and Materials Science
The detailed structural information obtained from crystal structure analysis is a cornerstone of modern drug design and materials science.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related aryl thioacetamide compounds with their biological activities, researchers can identify the key structural features responsible for their therapeutic effects.[17][18][19] This knowledge guides the rational design of more potent and selective drug candidates.
-
Polymorph Screening and Selection: As mentioned earlier, polymorphism can have a profound impact on the properties of a pharmaceutical compound.[5] Crystal structure analysis is essential for identifying and characterizing different polymorphic forms, allowing for the selection of the most suitable form for drug development.
-
Crystal Engineering: A thorough understanding of the intermolecular interactions that govern the crystal packing of aryl thioacetamides allows for the rational design of new crystalline materials with desired properties, such as specific optical or electronic characteristics.
Conclusion and Future Perspectives
The crystal structure analysis of aryl thioacetamide compounds is a multifaceted discipline that combines experimental techniques with computational analysis to provide a detailed understanding of their solid-state structures. This knowledge is not merely academic; it is a critical component in the development of new pharmaceuticals and advanced materials. As our ability to predict and control crystallization processes improves, so too will our capacity to harness the full potential of this versatile class of compounds. The integration of high-throughput crystallization screening, advanced X-ray diffraction techniques, and sophisticated computational modeling will continue to drive innovation in this exciting field.
References
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Gowda, B. T., et al. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o733–o738. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. Journal of Agricultural and Food Chemistry, 71(1), 386-397. [Link]
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Tran, J. A., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1518. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Rojas-Bustos, C., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. Journal of Molecular Structure, 1298, 137021. [Link]
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de la Cruz, R. G., et al. (2023). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 28(13), 5087. [Link]
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Hess, K. L., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 8170–8191. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]
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Li, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Medicinal Chemistry Research, 33(1), 1-11. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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Hess, K. L., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 8170–8191. [Link]
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Frantsuzova, L. V., et al. (2025). Polymorphism with a Varying Type of Stereoisomeric Recognition: Two Crystal Modifications of Isobornylacetamide. Russian Journal of General Chemistry, 95, 1-8. [Link]
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Taylor & Francis. (n.d.). Structural motifs – Knowledge and References. [Link]
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Cambridge Crystallographic Data Centre. (2018, June 5). How to: Access Structures [Video]. YouTube. [Link]
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da Silva, J. C., et al. (2026). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Scientific Reports, 16(1), 255. [Link]
- Gavezzotti, A. (2017).
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Wikipedia. (n.d.). Crystal polymorphism. [Link]
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El-Sayed, N. N. E., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3485. [Link]
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Mitchell, A. J., & T. W. Muir. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3644-3659. [Link]
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Bhojane, J. M., et al. (2016). Aryl diazonium salt and thioacetamide: a catalyst free, efficient blend of an inexpensive arylating agent with “S” surrogate for sulphide synthesis. RSC Advances, 6(93), 90046-90050. [Link]
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Li, T., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Nature Communications, 11(1), 5576. [Link]
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Desiraju, G. R. (2013). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 167, 11-27. [Link]
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Hess, K. L., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 8170–8191. [Link]
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Reibenspies, J. H. (2010). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 623, 133–152. [Link]
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Chatterjee, S., et al. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Sheldrake, H. M., et al. (2006). CCDC 276887: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry, 66, 116801. [Link]
-
Gowda, B. T., et al. (2015). Crystal structures of three N-ar-yl-2,2,2-tri-bromo-acetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o733–o738. [Link]
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Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]
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University of Florida, Center for Xray Crystallography. (n.d.). Crystal Growing Tips. [Link]
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Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. In Making Crystals by Design (pp. 25-47). John Wiley & Sons. [Link]
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Anstey, M. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for Purity Analysis of 2-[(4-Bromophenyl)thio]acetamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for the compound 2-[(4-Bromophenyl)thio]acetamide. The method was developed based on reversed-phase chromatography, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed analytical protocols, and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Method Rationale
2-[(4-Bromophenyl)thio]acetamide is an organic molecule featuring a bromophenyl group, a thioether linkage, and an acetamide functional group. The purity of such compounds is a critical parameter in pharmaceutical development and chemical research, as impurities can affect efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds.
Scientific Rationale for Method Design
The development of this HPLC method is grounded in the physicochemical properties inferred from the structure of 2-[(4-Bromophenyl)thio]acetamide.
-
Chromatographic Mode Selection: The molecule possesses both non-polar (bromophenyl ring) and polar (thioether, acetamide) moieties, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) . This mode separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are highly versatile and provide excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase and an organic modifier is employed to ensure the elution of the main compound with a good peak shape while also separating potential impurities with different polarities.
-
Aqueous Phase: Deionized water with 0.1% Trifluoroacetic Acid (TFA). The addition of an acid like TFA is crucial for protonating any ionizable functional groups, which suppresses tailing and results in sharper, more symmetrical peaks.
-
Organic Phase: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules.
-
-
Detector Selection: The presence of the bromophenyl aromatic ring creates a strong chromophore. This allows for sensitive detection using an Ultraviolet (UV) detector . Based on the UV spectra of similar bromophenyl compounds, a detection wavelength of 254 nm is proposed as a starting point, as it typically provides a good response for aromatic systems.[3] It is recommended to confirm the absorbance maximum by running a UV-Vis scan of a standard solution.
HPLC Method and Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and DAD/VWD Detector. |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for method implementation and validation.
Caption: Workflow for HPLC purity analysis and validation.
Detailed Step-by-Step Protocols
A. Mobile Phase and Diluent Preparation
-
Mobile Phase A: Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
B. Standard Solution Preparation
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 2-[(4-Bromophenyl)thio]acetamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
C. Sample Solution Preparation
-
Sample Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the 2-[(4-Bromophenyl)thio]acetamide sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Sample Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for its intended use. Perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable if the following criteria are met.[2]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injector and pumping system. |
HPLC Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation plan outlined below is based on the ICH Q2(R1) guideline.[1][2]
Caption: Interrelation of ICH Q2(R1) validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Working Sample Solution.
-
If available, inject solutions of known related substances to demonstrate separation from the main peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure the separation of degradation products from the main peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the presence of blanks, impurities, and degradants. The resolution between the analyte and the nearest eluting peak should be ≥ 2.0.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 75 µg/mL).
-
Acceptance Criteria:
-
The plot of peak area versus concentration should be linear.
-
The correlation coefficient (r²) of the regression line must be ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol: Accuracy will be determined by spiking the sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
A. Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.
-
-
B. Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
-
Protocol:
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
-
Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for impurities.
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters.
-
Protocol: Analyze the system suitability solution while varying the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., organic phase ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, %RSD) must still pass under the varied conditions. The retention time and peak area should not significantly change, demonstrating the method's reliability during normal usage.
Data Interpretation and Reporting
The purity of the 2-[(4-Bromophenyl)thio]acetamide sample is calculated using the area normalization method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the LOQ should be reported. The final report should include the chromatograms, a summary of the validation results against the acceptance criteria, and the calculated purity of the sample.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Bromophenol blue. [Link]
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Severina, H., Skupa, O., Khairulin, A., Voloshchuk, N., & Georgiyants, V. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012–019. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]
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Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 2-[(4-Bromophenyl)thio]acetamide
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-[(4-Bromophenyl)thio]acetamide. As a compound featuring a halogen, a thioether linkage, and a primary amide, its fragmentation behavior under ionization is governed by the interplay of these functional groups. This application note outlines the theoretical basis for its primary cleavage pathways, provides a comprehensive experimental protocol for acquiring high-resolution mass spectra using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry, and offers a detailed interpretation of the expected data. The methodologies and insights presented herein are designed to assist researchers, analytical chemists, and drug development professionals in the structural characterization and identification of this and structurally related molecules.
Introduction and Theoretical Background
The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry (MS) is an indispensable analytical technique that provides critical information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions.[1] The process of fragmentation, wherein an energetically unstable molecular ion breaks down into smaller, more stable fragment ions, creates a unique "fingerprint" that is invaluable for structural confirmation.[1]
The target molecule, 2-[(4-Bromophenyl)thio]acetamide (Molecular Formula: C₈H₈BrNOS), possesses several key structural features that dictate its fragmentation behavior:
-
The Bromophenyl Group: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2][3] Consequently, any fragment containing a bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units.[3][4] This provides an unambiguous marker for bromine-containing ions.
-
The Thioether Linkage: The C-S and S-Aryl bonds are common sites for cleavage. Alpha-cleavage adjacent to the sulfur atom is a favored pathway, often leading to resonance-stabilized ions.[5]
-
The Primary Acetamide Group: Primary amides are known to undergo characteristic cleavages, notably α-cleavage adjacent to the carbonyl group. A prominent fragment ion at m/z 44, corresponding to [O=C=NH₂]⁺, is a strong indicator of a primary amide functionality.[6]
By analyzing these features, we can predict the major fragmentation pathways and build a comprehensive analytical protocol for empirical verification.
Predicted Fragmentation Pathways
Upon ionization, the molecular ion of 2-[(4-Bromophenyl)thio]acetamide ([C₈H₈BrNOS]⁺˙) is expected to undergo several predictable cleavage reactions. The primary pathways are initiated by charge localization on the sulfur or oxygen atoms, followed by bond scissions that lead to the most stable resulting cations and neutral radicals.
Figure 1: Predicted primary fragmentation pathways of 2-[(4-Bromophenyl)thio]acetamide.
The key predicted fragmentation events are:
-
Alpha-Cleavage at the Thioether Linkage (S-CH₂ Bond): This is a highly probable pathway, leading to the formation of the stable 4-bromothiophenol radical cation (Fragment A , m/z 187/189) and a neutral loss, or the formation of the acetamide-containing cation (Fragment C/E , m/z 58).
-
Cleavage of the Aryl-S Bond: Scission of the bond between the phenyl ring and the sulfur atom can produce the 4-bromophenyl cation (Fragment D , m/z 155/157).
-
Cleavage Adjacent to the Carbonyl Group: Loss of the amide group as a radical (˙CONH₂) can generate the bromophenylthiomethyl cation (Fragment B , m/z 201/203). Alternatively, cleavage of the CH₂-CO bond can lead to the formation of the acylium ion [C(O)NH₂]⁺ (Fragment F , m/z 44), a diagnostic peak for primary amides.
Experimental Protocol: ESI-QTOF MS and MS/MS Analysis
This protocol details the steps for acquiring high-resolution mass spectral data. The use of an ESI-QTOF instrument is recommended for its high mass accuracy, enabling confident elemental composition determination, and its versatile tandem MS (MS/MS) capabilities for detailed structural analysis.
3.1. Sample Preparation
-
Rationale: Proper sample preparation ensures a stable ion signal and prevents contamination of the instrument. A concentration of 1-10 µg/mL is typically sufficient for ESI.
-
Protocol:
-
Prepare a stock solution of 2-[(4-Bromophenyl)thio]acetamide at 1 mg/mL in HPLC-grade methanol.
-
Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and deionized water, containing 0.1% formic acid.
-
The final concentration for infusion should be approximately 5 µg/mL. The formic acid is added to promote protonation of the analyte in positive ion mode, forming [M+H]⁺ ions.
-
3.2. Instrument Setup and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
Figure 2: Experimental workflow for MS and MS/MS analysis.
3.2.1. Full Scan MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
Mass Range: m/z 50 - 500
-
Acquisition Rate: 1 spectrum/second
3.2.2. Targeted MS/MS Parameters
-
Precursor Ion Selection: Isolate the protonated molecular ions, [M+H]⁺, at m/z 245.96 and 247.96.
-
Fragmentation Mode: Collision-Induced Dissociation (CID)
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10 to 40 eV. Ramping the collision energy ensures that both low-energy (yielding primary fragments) and high-energy fragmentation pathways are observed in a single experiment.
Data Interpretation and Discussion
The acquired mass spectrum will provide empirical evidence to confirm the predicted fragmentation pathways. The key ions to identify are summarized below.
Table 1: Predicted Major Fragment Ions for 2-[(4-Bromophenyl)thio]acetamide
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure | Chemical Formula | Fragmentation Pathway Description |
| 245.96 / 247.96 | [Br-C₆H₄-S-CH₂-C(O)NH₂ + H]⁺ | [C₈H₉BrNOS]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 201.95 / 203.95 | [Br-C₆H₄-S-CH₂]⁺ | [C₇H₆BrS]⁺ | Loss of the neutral acetamide group (-CH₂CONH₂) from the molecular ion. |
| 186.93 / 188.93 | [Br-C₆H₄-S]⁺ | [C₆H₄BrS]⁺ | α-Cleavage of the S-CH₂ bond, with charge retention on the bromothiophenyl moiety. |
| 154.95 / 156.95 | [Br-C₆H₄]⁺ | [C₆H₄Br]⁺ | Cleavage of the Aryl-S bond, leading to the bromophenyl cation. |
| 58.04 | [CH₂=C(OH)NH₂]⁺ | [C₂H₆NO]⁺ | α-Cleavage of the S-CH₂ bond, with charge retention on the acetamide moiety (protonated). |
| 44.02 | [C(O)NH₂]⁺ | [CH₂NO]⁺ | α-Cleavage of the CH₂-CO bond, forming the characteristic acylium ion of a primary amide. |
Discussion of Key Features:
-
The Molecular Ion ([M+H]⁺): The spectrum should be dominated by the isotopic doublet at m/z 246 and 248 (rounding for clarity), with a relative intensity ratio of approximately 1:1, confirming the presence of one bromine atom.
-
Major Fragmentation Pathways in MS/MS: Upon CID of the m/z 246 precursor, the most abundant product ions are expected to be the bromothiophenyl cation at m/z 187 and the bromophenyl cation at m/z 155. The presence of the m/z 44 ion, even at low intensity, would strongly support the primary amide structure. The relative abundance of these fragments will be dependent on the collision energy, with more extensive fragmentation occurring at higher energies.
Conclusion
The mass spectrometric fragmentation of 2-[(4-Bromophenyl)thio]acetamide is a predictable process governed by the chemical properties of its constituent functional groups. The characteristic 1:1 isotopic doublet from the bromine atom serves as a powerful diagnostic tool for identifying all bromine-containing fragments. The primary cleavage sites are the C-S bonds of the thioether linkage and the C-C bond alpha to the amide carbonyl. By employing high-resolution ESI-QTOF mass spectrometry with tandem MS capabilities, a definitive structural characterization can be achieved. The protocols and theoretical framework provided in this note serve as a robust guide for the analysis of this compound and can be adapted for other halogenated thioether derivatives.
References
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Application Notes and Protocols for Determining the Antimicrobial Activity of 2-[(4-Bromophenyl)thio]acetamide
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2][3] Thioacetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities.[2][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust antimicrobial assay for a novel compound, 2-[(4-Bromophenyl)thio]acetamide .
While the precise antimicrobial spectrum of 2-[(4-Bromophenyl)thio]acetamide is yet to be fully elucidated, related structures containing thioamide and acetamide moieties have shown activity against a range of pathogens.[1][4][6][7] The protocols detailed herein are designed to provide a validated framework for the initial screening and characterization of its antimicrobial potential, adhering to internationally recognized standards to ensure data integrity and reproducibility. We will explore methodologies to determine both inhibitory and cidal activity against a representative panel of clinically relevant bacteria and fungi.
The underlying principle of our approach is to first ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[8][9] Subsequently, we will determine the Minimum Bactericidal Concentration (MBC), identifying the lowest concentration required to kill 99.9% of the initial bacterial population.[8][10][11] These fundamental parameters are critical for the early-stage evaluation of any potential antimicrobial drug candidate.
I. Pre-Assay Considerations: Compound Handling and Quality Control
Physicochemical Properties and Solubility
Prior to initiating any biological assay, it is crucial to understand the physicochemical properties of 2-[(4-Bromophenyl)thio]acetamide (PubChem CID: 256951).[12] A critical parameter is its solubility. Many organic compounds, including acetamide derivatives, have limited aqueous solubility and often require a solvent for initial stock solution preparation.[13][14]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for antimicrobial testing due to its broad solvency and compatibility with most assays at low final concentrations (typically ≤1%).[13]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of 2-[(4-Bromophenyl)thio]acetamide.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Selection of Test Organisms and Quality Control
The selection of a diverse panel of microorganisms is essential for determining the antimicrobial spectrum. It is recommended to include representatives from Gram-positive and Gram-negative bacteria, as well as fungi. Furthermore, the use of standardized quality control (QC) strains is mandatory to ensure the validity and reproducibility of the assay.[15] These strains have well-characterized susceptibility profiles and are used to monitor the performance of the test system.[15][16]
| Microorganism | Gram Type/Class | Significance | Recommended QC Strain |
| Staphylococcus aureus | Gram-positive | Common cause of skin, soft tissue, and bloodstream infections.[1] | ATCC® 29213™ or ATCC® 25923™ |
| Bacillus subtilis | Gram-positive | Often used as a model organism for Gram-positive bacteria.[7] | ATCC® 6633™ |
| Escherichia coli | Gram-negative | A common cause of urinary tract infections and a key model organism.[7][17] | ATCC® 25922™ |
| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen known for its intrinsic resistance.[1][17] | ATCC® 27853™ |
| Candida albicans | Fungus (Yeast) | A common cause of opportunistic fungal infections.[6][7] | ATCC® 90028™ |
II. Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent and is considered a gold standard.[8][18] This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[9]
Rationale and Causality
This assay operates on a simple principle: if the compound is effective, it will inhibit the growth of the microorganism. The use of two-fold serial dilutions allows for the precise determination of the lowest concentration at which this inhibition occurs. The final concentration of the inoculum is critical; too high a concentration can overwhelm the antimicrobial agent, leading to falsely high MIC values. Standardization of the inoculum to a 0.5 McFarland standard ensures a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL).[9]
Detailed Protocol for Broth Microdilution
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multi-channel pipette
-
Incubator set at 35-37°C
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.10).
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Compound Dilution Series:
-
In a 96-well plate, add 50 µL of the appropriate sterile broth to wells 2 through 12 of a designated row.
-
Prepare an intermediate dilution of the 2-[(4-Bromophenyl)thio]acetamide stock solution in broth.
-
Add 100 µL of this diluted compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for Candida albicans.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-[(4-Bromophenyl)thio]acetamide in which there is no visible growth.[8][9][19]
-
A reading mirror can aid in the visual assessment. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Workflow Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
III. Determining Cidal Activity: Minimum Bactericidal Concentration (MBC)
The MBC is a crucial parameter that distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8][11] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[10][11] The MBC is determined as a follow-up to the MIC assay.[10]
Rationale and Causality
While the MIC assay identifies the concentration that inhibits growth, it does not confirm cell death.[11] Microorganisms may simply be in a state of stasis. To determine if the compound is bactericidal, aliquots from the clear wells of the MIC plate are sub-cultured onto agar plates that do not contain the test compound. If the bacteria fail to grow on this recovery medium, it indicates they were killed by the compound at that concentration.
Detailed Protocol for MBC Determination
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Micropipette and sterile tips
Step-by-Step Procedure:
-
Sub-culturing:
-
From the MIC plate, select the well corresponding to the MIC and at least two to three more concentrated wells that also showed no growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells onto a separate, clearly labeled agar plate.
-
Spread the aliquot evenly over a section of the plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Workflow Visualization
Caption: Workflow for MBC determination following an MIC assay.
IV. Alternative Qualitative Method: Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a widely used qualitative method to assess antimicrobial susceptibility.[20][21][22] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium that has been seeded with a test organism.[23]
Rationale and Causality
When a disk impregnated with an effective antimicrobial is placed on the agar, the compound diffuses outwards, creating a concentration gradient.[23] If the organism is susceptible, a clear zone of inhibition will form around the disk where the concentration of the compound is sufficient to prevent growth.[23][24] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. While less quantitative than broth microdilution, it is a valuable tool for rapid screening.
Detailed Protocol for Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
2-[(4-Bromophenyl)thio]acetamide solution of a known concentration
-
Positive control antibiotic disks
-
Forceps
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the 2-[(4-Bromophenyl)thio]acetamide solution (e.g., 20 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.
-
Place a positive control antibiotic disk on the same plate for comparison.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[20]
-
The size of the zone indicates the relative susceptibility of the organism to the compound.
-
V. Data Interpretation and Presentation
Clear and concise data presentation is paramount. The results from the MIC and MBC assays should be tabulated for easy comparison. The interpretation of these results provides the first indication of the compound's potential.
-
MIC: The lowest concentration that inhibits visible growth.
-
MBC: The lowest concentration that kills ≥99.9% of the initial inoculum.
-
Interpretation: The relationship between the MIC and MBC is important. If the MBC/MIC ratio is ≤4, the compound is generally considered bactericidal. A ratio >4 suggests bacteriostatic activity.[11]
Example Data Table
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC® 29213™ | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC® 25922™ | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC® 27853™ | >256 | >256 | - | Resistant |
| C. albicans ATCC® 90028™ | 32 | N/A | N/A | Fungistatic |
VI. Hypothetical Mechanism of Action
While the precise mechanism of action for 2-[(4-Bromophenyl)thio]acetamide requires further investigation, compounds containing a thioacetamide core have been implicated in inducing oxidative stress.[5] Thioacetamide itself is a well-known hepatotoxin that, upon metabolic activation by cytochrome P450 enzymes, generates reactive intermediates like thioacetamide-S-oxide and thioacetamide-S-dioxide.[5] These species can lead to lipid peroxidation and covalent binding to cellular macromolecules, ultimately causing cell death.[5] It is plausible that a similar oxidative stress-based mechanism could contribute to its antimicrobial effects.
Additionally, some thiophenyl derivatives have been shown to interfere with critical cellular processes in bacteria, such as inhibiting the polymerization of the FtsZ protein, which is essential for cell division.[25] Further studies, such as membrane permeability assays or specific enzyme inhibition assays, would be necessary to elucidate the exact mechanism of 2-[(4-Bromophenyl)thio]acetamide.
Potential Pathway Visualization
Caption: Hypothetical mechanism of action for 2-[(4-Bromophenyl)thio]acetamide.
VII. Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 2-[(4-Bromophenyl)thio]acetamide. By adhering to these protocols, researchers can generate reliable and reproducible data on its inhibitory and cidal activity against a range of clinically relevant microorganisms. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and detailed mechanistic studies to fully characterize its potential as a novel antimicrobial agent.
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
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-
Kubba, A. A. R. M., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
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Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
PubMed. (n.d.). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. National Center for Biotechnology Information. [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]
-
Singh, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 38. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Espinel-Ingroff, A., et al. (2010). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 48(10), 3694-3698. [Link]
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Al-Salahi, R., et al. (2023). Hepatoprotective Effect of Alpinetin on Thioacetamide-Induced Liver Fibrosis in Sprague Dawley Rat. MDPI. [Link]
-
ResearchGate. (2023, March 17). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
-
Kim, J. Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559-565. [Link]
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National Institutes of Health. (n.d.). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. [Link]
-
Semantic Scholar. (2022, November 22). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. [Link]
-
ResearchGate. (2018, January). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]
-
National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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Preprints.org. (2024, August 26). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. [Link]
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MDPI. (n.d.). Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation. [Link]
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ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
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idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Research Square. (n.d.). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. [Link]
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RSC Publishing. (2022, March 30). Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. [Link]
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Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
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ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]
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MDPI. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]
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RSC Publishing. (2022, March 1). Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]html/2022/ra/d1ra08915e)
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Application Notes & Protocols for the Evaluation of 2-[(4-Bromophenyl)thio]acetamide in Enzyme Inhibition Assays
Abstract
The discovery and characterization of novel enzyme inhibitors are fundamental to advancing therapeutic interventions across a spectrum of diseases. The thioacetamide moiety is a recognized pharmacophore, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[(4-Bromophenyl)thio]acetamide as a potential enzyme inhibitor. It outlines detailed protocols for initial screening, determination of inhibitory potency (IC50), and preliminary mechanism of action studies. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Scientific Rationale
Enzymes are pivotal to nearly all biological processes, and their dysregulation is a hallmark of many pathologies. Consequently, the identification of small molecules that can modulate enzyme activity is a cornerstone of modern drug discovery. Acetamide derivatives, in particular, have shown a wide range of pharmacological activities, making them a promising scaffold for the development of novel therapeutics.[3]
2-[(4-Bromophenyl)thio]acetamide is an organosulfur compound featuring a thioacetamide group linked to a bromophenyl ring. While the specific biological targets of this compound are yet to be fully elucidated, its structural motifs suggest potential interactions with various enzyme classes. The thioether linkage and the acetamide group can participate in hydrogen bonding and hydrophobic interactions within an enzyme's active or allosteric sites. The bromophenyl group provides a site for further chemical modification to improve potency and selectivity.
This guide provides a systematic approach to evaluating the enzyme inhibitory potential of 2-[(4-Bromophenyl)thio]acetamide, from initial hit identification to more detailed characterization. The protocols described herein are designed to be adaptable to a variety of enzyme targets and assay formats.
Pre-Assay Considerations: Setting the Stage for Success
Before embarking on enzyme inhibition assays, it is crucial to establish a robust and reliable experimental system. This involves careful consideration of the enzyme, substrate, and assay conditions.
Compound Handling and Preparation
Proper handling of 2-[(4-Bromophenyl)thio]acetamide is the first step towards obtaining accurate data.
-
Solubility Testing : The solubility of the test compound must be determined in the assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Stock Solution Preparation : Prepare a high-concentration stock solution of 2-[(4-Bromophenyl)thio]acetamide in 100% DMSO (e.g., 10 mM). Store this stock at -20°C or -80°C to maintain stability.
-
Serial Dilutions : For the assay, create a series of dilutions from the stock solution. It is best practice to perform a serial dilution in DMSO first, followed by a final dilution into the assay buffer. This minimizes the risk of compound precipitation.
Enzyme and Substrate Selection
The choice of enzyme and substrate is dictated by the therapeutic area of interest. For the purposes of this guide, we will use a generic serine protease as an example, as they are a common drug target.
-
Enzyme Concentration : The concentration of the enzyme should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This is determined by performing an enzyme titration.
-
Substrate Concentration : For initial screening and IC50 determination, the substrate concentration is typically kept at or near its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors. For mechanism of action studies, the substrate concentration will be varied.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of 2-[(4-Bromophenyl)thio]acetamide as an enzyme inhibitor.
Protocol 1: Primary Screening for Enzyme Inhibition
This protocol is designed for a 96-well plate format to quickly assess if the compound exhibits inhibitory activity.
Materials:
-
Purified enzyme (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)[4]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
2-[(4-Bromophenyl)thio]acetamide (10 mM stock in DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin for Trypsin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents : Dilute the enzyme and substrate to their working concentrations in the assay buffer.
-
Assay Plate Setup :
-
Blank Wells : Add assay buffer only.
-
Negative Control (100% Activity) : Add assay buffer and DMSO (at the same final concentration as the test compound wells).
-
Positive Control (0% Activity) : Add a known inhibitor at a concentration that gives complete inhibition.
-
Test Wells : Add 2-[(4-Bromophenyl)thio]acetamide to a final concentration (e.g., 10 µM).
-
-
Enzyme Addition : Add the enzyme solution to all wells except the blank.
-
Pre-incubation : Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme.[5] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation : Add the substrate solution to all wells to start the reaction.
-
Measurement : Immediately measure the absorbance at the appropriate wavelength (e.g., 410 nm for the product of BAPNA cleavage) over a set period in kinetic mode.[4][5]
-
Data Analysis : Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition using the following formula:
% Inhibition = [1 - (V₀ of test well / V₀ of negative control)] * 100
A significant percent inhibition (e.g., >50%) indicates that the compound is a potential inhibitor and should be further characterized.
Protocol 2: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.
Procedure:
-
Prepare Serial Dilutions : Prepare a range of concentrations of 2-[(4-Bromophenyl)thio]acetamide. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Setup : Set up the 96-well plate as described in Protocol 1, but instead of a single concentration, add the different concentrations of the test compound to the test wells.
-
Perform the Assay : Follow steps 3-6 from Protocol 1.
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The equation for a four-parameter logistic fit is:
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition. It is crucial to ensure that the data points cover the full range of the dose-response curve for an accurate IC50 determination.[6][7]
-
Data Presentation: Hypothetical Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| 2-[(4-Bromophenyl)thio]acetamide | Trypsin | 5.2 |
| Aprotinin (Positive Control) | Trypsin | 0.0008 |
Protocol 3: Preliminary Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with an enzyme is crucial for its development. This protocol provides a basic framework to distinguish between different modes of reversible inhibition.
Procedure:
-
Vary Substrate Concentration : Perform the enzyme inhibition assay with several fixed concentrations of 2-[(4-Bromophenyl)thio]acetamide (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of substrate concentrations (e.g., 0.2x to 5x the Km value).
-
Measure Initial Velocities : Determine the initial reaction velocity for each combination of inhibitor and substrate concentration.
-
Data Analysis :
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines on this plot can help to distinguish between competitive, non-competitive, and uncompetitive inhibition.
-
Competitive Inhibition : Lines intersect on the y-axis.
-
Non-competitive Inhibition : Lines intersect on the x-axis.
-
Uncompetitive Inhibition : Lines are parallel.
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Experimental workflow for enzyme inhibition assays.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting, improper mixing, temperature gradients across the plate. | Use calibrated pipettes, ensure thorough mixing of reagents, and allow the plate to equilibrate to the assay temperature. |
| No Inhibition Observed | Compound is inactive, compound precipitated out of solution, incorrect assay conditions. | Verify compound solubility, test a wider concentration range, and re-optimize assay conditions (pH, buffer components). |
| Inconsistent IC50 Values | Assay variability, compound instability, tight-binding inhibition. | Ensure consistent assay conditions between experiments, check compound stability in the assay buffer, and if tight-binding is suspected, vary the enzyme concentration. |
| Non-ideal Dose-Response Curve | Compound solubility limits, compound has complex inhibitory mechanism, assay interference. | Check for compound precipitation at high concentrations, perform more detailed MoA studies, and screen for assay artifacts (e.g., absorbance interference). |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 2-[(4-Bromophenyl)thio]acetamide as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on its inhibitory potency and preliminary mechanism of action. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of related enzymes, more in-depth kinetic studies to determine the inhibition constant (Ki), and structural studies to elucidate the binding mode. The journey from a hit compound to a lead candidate is a long one, but it begins with rigorous and well-designed in vitro assays as described herein.
References
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Ferreira, S.B. et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 2), o177. Available at: [Link]
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PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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Gowda, B.T. et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 8), o1955. Available at: [Link]
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Gowda, B.T. et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 8), o1955. Available at: [Link]
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A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). PubMed. Available at: [Link]
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Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Available at: [Link]
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Al-Adhami, M. et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1500. Available at: [Link]
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Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
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Al-Sanea, M.M. et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. European Chemical Bulletin, 10(1), 35-38. Available at: [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives. (2021). Semantic Scholar. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2011). National Institutes of Health. Available at: [Link]
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N-(2-Bromo-4-nitrophenyl)acetamide. Adooq Bioscience. Available at: [Link]
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Application Note and Protocol for Determining the Cytotoxicity of 2-[(4-Bromophenyl)thio]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound 2-[(4-Bromophenyl)thio]acetamide. As a compound with potential pharmacological applications, a thorough understanding of its effects on cell viability is a critical first step in the drug development pipeline.[1] This guide details the underlying principles and provides step-by-step protocols for a multi-assay approach to cytotoxicity testing, ensuring a robust and reliable evaluation. We will cover the assessment of metabolic activity using the MTT assay, membrane integrity via the LDH release assay, and the elucidation of cell death mechanisms through apoptosis and necrosis assays. This multi-faceted approach allows for a comprehensive understanding of the compound's cellular effects.
Introduction: The Importance of Cytotoxicity Profiling
The evaluation of cytotoxicity is a cornerstone of preclinical drug development and toxicological assessment.[2] It serves to identify the concentration range at which a compound exhibits toxic effects, thereby establishing a therapeutic window. Furthermore, understanding the mechanism of cell death (apoptosis vs. necrosis) can provide valuable insights into the compound's mode of action.[3][4]
2-[(4-Bromophenyl)thio]acetamide belongs to the thioacetamide class of compounds. While some thioacetamides are known for their use in chemical synthesis[5][6], related structures have shown biological activities, such as insecticidal properties.[7] Given the structural alerts within the molecule, a rigorous assessment of its potential cytotoxicity is warranted before further development.
This application note will guide the user through a logical workflow for characterizing the cytotoxic profile of 2-[(4-Bromophenyl)thio]acetamide, from initial screening to mechanistic insights.
Strategic Approach to Cytotoxicity Testing
Figure 1. A multiparametric workflow for assessing the cytotoxicity of a novel compound.
Cell Line Selection and Culture: The Foundation of Reliable Data
The choice of cell line is critical for the relevance of the cytotoxicity data.[8] It is advisable to use cell lines that are relevant to the intended therapeutic application of the compound. For general screening, a common and well-characterized cell line is often used.
Recommended Cell Lines for Initial Screening:
-
L929 (Mouse fibroblasts): An established standard for cytotoxicity testing.[9]
-
HEK293 (Human Embryonic Kidney cells): A non-cancerous human cell line for assessing general toxicity.
-
Relevant cancer cell lines (e.g., HeLa, MCF-7): If the compound is being investigated as a potential anti-cancer agent.
General Cell Culture Protocol (adherent cells):
This protocol is a general guideline and should be adapted based on the specific requirements of the chosen cell line. Refer to the supplier's (e.g., ATCC) instructions for optimal growth conditions.[10][11]
-
Initiation of Culture: Aseptically thaw a cryopreserved vial of cells in a 37°C water bath for approximately 2 minutes.[10][12] Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and a vital stain such as trypan blue.[13]
-
Plating: Seed the cells into 96-well plates at a predetermined optimal density (typically 5 x 10³ to 2 x 10⁴ cells/well) and incubate at 37°C in a humidified atmosphere with 5% CO₂.[14] Allow the cells to adhere and enter the exponential growth phase (usually 24 hours).
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
Figure 2. Principle of the MTT assay for cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours as described in the general cell culture protocol.
-
Compound Treatment: Prepare a serial dilution of 2-[(4-Bromophenyl)thio]acetamide in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[17][18]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[16][17]
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[14] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis.[19]
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Application Notes and Protocols: Thioacetamide-Induced Biological Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thioacetamide as a Versatile Hepatotoxin
Thioacetamide (TAA) is a potent organosulfur compound widely utilized in experimental research to induce liver injury in animal models. Its reliability in producing a spectrum of dose-dependent liver pathologies, from acute hepatitis to chronic fibrosis and cirrhosis, makes it an invaluable tool for studying the mechanisms of liver disease and for the preclinical evaluation of hepatoprotective and anti-fibrotic therapies.[1][2] TAA's hepatotoxicity stems from its metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites, primarily thioacetamide-S-oxide and thioacetamide-S-dioxide.[1][3] These metabolites covalently bind to cellular macromolecules, inducing oxidative stress, hepatocellular necrosis, and inflammation.[1][4]
This comprehensive guide provides detailed protocols for establishing both acute and chronic TAA-induced liver injury models in rodents, outlines key assessment parameters, and explains the underlying scientific principles to ensure reproducible and clinically relevant outcomes.
Mechanism of Thioacetamide-Induced Hepatotoxicity
The hepatotoxic effects of TAA are initiated by its bioactivation in hepatocytes.[1] The process can be summarized as follows:
-
Metabolic Activation: TAA is metabolized by the cytochrome P450 enzyme CYP2E1 into thioacetamide-S-oxide (TASO) and subsequently to the highly reactive thioacetamide-S-dioxide (TASO2).[1][3]
-
Oxidative Stress: TASO2 is a potent generator of reactive oxygen species (ROS), which overwhelms the antioxidant defense mechanisms of the cell.[4] This leads to lipid peroxidation of cellular membranes and damage to proteins and DNA.[4][5]
-
Cellular Injury and Necrosis: The accumulation of ROS and covalent binding of TAA metabolites to cellular proteins disrupts mitochondrial function and calcium homeostasis, ultimately leading to hepatocellular necrosis, particularly in the centrilobular region of the liver.[4][5]
-
Inflammation and Fibrogenesis: The release of damage-associated molecular patterns (DAMPs) from necrotic hepatocytes triggers an inflammatory response, recruiting immune cells to the site of injury.[6] In cases of chronic exposure, this sustained inflammation activates hepatic stellate cells (HSCs), transforming them into myofibroblast-like cells that deposit excessive extracellular matrix proteins, leading to fibrosis and eventually cirrhosis.[1][6]
Signaling Pathway of TAA-Induced Liver Fibrosis
Caption: General workflow for establishing and analyzing TAA-induced liver injury models.
Assessment and Validation of Liver Injury
A multi-faceted approach is crucial for the comprehensive assessment of TAA-induced liver pathology.
Biochemical Analysis
Serum samples should be analyzed for key markers of liver function and damage. [7]
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are enzymes released from damaged hepatocytes, and their elevated levels are primary indicators of acute hepatocellular injury. [7][8]* Alkaline Phosphatase (ALP) and Total Bilirubin: These markers are indicative of cholestasis and impaired liver excretory function. [7]* Albumin and Total Protein: Decreased levels of these proteins reflect diminished synthetic capacity of the liver, a hallmark of chronic liver disease. [7]* Ammonia: Elevated ammonia is a key indicator in models of hepatic encephalopathy. [9]
Histopathological Evaluation
Histology provides the definitive assessment of liver morphology and the extent of injury. [6]
-
Fixation and Processing: Liver tissue should be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. [6]Sections (4-5 µm) are then cut for staining. [6]* Hematoxylin and Eosin (H&E) Staining: Used to visualize general liver architecture, inflammation, and areas of necrosis.
-
Masson's Trichrome or Picrosirius Red Staining: These stains are essential for visualizing and quantifying collagen deposition in chronic fibrosis models. [6]Fibrotic areas will stain blue/green (Trichrome) or red (Sirius Red).
-
Immunohistochemistry (IHC): Staining for Alpha-Smooth Muscle Actin (α-SMA) is the gold standard for identifying activated hepatic stellate cells, the primary collagen-producing cells in liver fibrosis. [7][10]Staining for markers like CD68 can identify macrophage infiltration. [6][10]
Molecular and Quantitative Analysis
-
Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in the liver, providing a robust quantitative measure of fibrosis.
-
Gene Expression Analysis (RT-qPCR/RNA-seq): Measurement of mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic genes (e.g., TGF-β1, Collagen Type I) can provide mechanistic insights into the disease process. [7]* Oxidative Stress Markers: Assays for malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in liver homogenates can quantify the extent of oxidative damage. [7]
Conclusion
Thioacetamide-induced models of liver injury are robust and reproducible tools for hepatology research and drug development. [1]By carefully selecting the appropriate model (acute vs. chronic), adhering to detailed protocols, and employing a comprehensive panel of biochemical, histological, and molecular endpoints, researchers can generate reliable and clinically translatable data. The causality-driven approach outlined in this guide, from the molecular mechanism of TAA toxicity to the functional and structural assessment of the resulting pathology, provides a self-validating framework for investigating liver disease and evaluating novel therapeutic interventions.
References
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Alpinetin has hepatoprotective effects in TAA-induced liver fibrosis in rats, established via gross morphology, histopathology, and various biochemical and molecular markers. (2023). Hepatoprotective Effect of Alpinetin on Thioacetamide-Induced Liver Fibrosis in Sprague Dawley Rat. MDPI. Available from: [Link]
-
A protocol for inducing advanced liver fibrosis in rats using 24 weekly intraperitoneal injections of 200 mg/kg thioacetamide is presented, with detailed histological and molecular characterization. (2022). Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies. PubMed Central. Available from: [Link]
-
Thioacetamide is metabolized to thioacetamide-S-oxide, which induces oxidative stress by generating reactive oxygen species (ROS), leading to damage of cellular components and eventual hepatic necrosis. (n.d.). Amelioration of thioacetamide-induced liver toxicity in Wistar rats by rutin. PubMed Central. Available from: [Link]
-
Thioacetamide administration in rats leads to dose-dependent increases in plasma ALT and AST, indicating liver injury. (2018). Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney. Frontiers. Available from: [Link]
-
A single intravenous injection of thioacetamide (70 and 280 mg/kg) in rats is shown to be a viable model for acute liver damage. (n.d.). Single dose intravenous thioacetamide administration as a model of acute liver damage in rats. PubMed Central. Available from: [Link]
-
TAA's bioactivation by CYP450 2E1 leads to oxidative stress and hepatocellular necrosis in acute models, while intermittent administration activates TGF-β signaling, leading to fibrosis in chronic models. (2023). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. PubMed. Available from: [Link]
-
Thioacetamide requires oxidative bioactivation to its S-oxide (TASO) and then to the reactive S,S-dioxide (TASO2) to elicit its hepatotoxic effects. (n.d.). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. PubMed Central. Available from: [Link]
-
Thioacetamide is a chemical agent used to induce liver fibrosis models in various animals, including rats and mice. (2023). An update on animal models of liver fibrosis. Frontiers. Available from: [Link]
-
A protocol for inducing advanced liver fibrosis using thioacetamide in rats is described, which allows for the evaluation of therapeutic interventions like stem cell therapy. (2022). Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies. Semantic Scholar. Available from: [Link]
-
A single intraperitoneal injection of thioacetamide at 350 mg/kg is sufficient to induce acute liver failure in rats. (n.d.). Effect of Resveratrol on Thioacetamide-induced Liver Damage in Rat Models. Brieflands. Available from: [Link]
-
Thioacetamide is a model hepatotoxicant used to induce both acute and chronic liver injury for experimental studies. (2014). An overview of thioacetamide-induced hepatotoxicity. ResearchGate. Available from: [Link]
-
TAA induces centrilobular necrosis, and its mechanism involves the induction of significant oxidative stress. (2010). The toxic effect of thioacetamide on rat liver in vitro. PubMed. Available from: [Link]
-
The optimal dose for inducing acute liver failure in rats with a single intraperitoneal injection of thioacetamide is determined to be 350 mg/kg. (n.d.). Acute Liver Failure Induced by Thioacetamide: Selection of Optimal Dosage in Wistar and Lewis Rats. biomed.cas.cz. Available from: [Link]
-
Animal studies have shown that certain compounds can improve liver damage caused by thioacetamide. (2023). 8 Surprising Health Benefits of Cloves. Healthline. Available from: [Link]
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The TAA-induced liver fibrosis model is validated by high levels of markers such as α-SMA and collagen type I. (2022). Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies. PubMed. Available from: [Link]
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analytical techniques for quantifying 2-[(4-Bromophenyl)thio]acetamide in vitro
An Application Guide for the In Vitro Quantification of 2-[(4-Bromophenyl)thio]acetamide
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-[(4-Bromophenyl)thio]acetamide in various in vitro experimental systems. Accurate quantification of this molecule is paramount for researchers in pharmacology and drug development engaged in studies such as metabolic stability, cell permeability, and enzyme inhibition assays. We present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for reliable, routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. This guide details the underlying principles, step-by-step protocols, method validation parameters according to ICH guidelines, and troubleshooting advice to ensure data integrity and reproducibility.
Introduction and Analytical Rationale
2-[(4-Bromophenyl)thio]acetamide is a small molecule featuring a brominated aromatic ring, a thioether linkage, and an acetamide group. These structural motifs are common in pharmacologically active compounds. The development of reliable analytical techniques is a critical prerequisite for characterizing its behavior in biological systems. Whether assessing its stability in liver microsomes, measuring its uptake in cell-based assays, or determining its concentration in solution for binding studies, accurate quantification is the foundation of meaningful data.
The selection of an analytical method is governed by the specific requirements of the experiment, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. The presence of the bromophenyl group provides a strong chromophore, making HPLC-UV a viable and accessible technique.[1] The thioether linkage, while generally stable, can be susceptible to oxidation, a factor that must be considered during sample handling and storage.[2][3] For demanding applications requiring quantification at very low concentrations or in complex biological matrices, the unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard.[4][5][6]
This guide is structured to empower researchers to select, implement, and validate the appropriate analytical method for their specific in vitro application.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of the Method
This method leverages reversed-phase high-performance liquid chromatography to separate 2-[(4-Bromophenyl)thio]acetamide from endogenous components of the in vitro matrix. The compound is retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase.[7] Quantification is achieved by measuring the absorbance of the bromophenyl chromophore using a UV detector, typically at its wavelength of maximum absorbance (λmax).[8] The resulting peak area is directly proportional to the concentration of the analyte in the sample. This method is robust, cost-effective, and suitable for a wide range of applications where analyte concentrations are expected to be in the mid-to-high ng/mL range or higher.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
2-[(4-Bromophenyl)thio]acetamide reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with inserts
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 256 nm (Verify λmax by scanning a standard solution from 200-400 nm).
-
Run Time: 15 minutes
2.2.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ACN or MeOH in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with ACN.
-
Calibration Standards (e.g., 0.1 - 20 µg/mL): Perform serial dilutions of the Working Stock Solution with a 50:50 ACN:Water mixture to prepare a series of at least six calibration standards.
2.2.4. Sample Preparation (from Cell Lysate or Microsomal Matrix) This protocol utilizes protein precipitation, a common and effective method for cleaning in vitro samples.[9][10]
-
Transfer 50 µL of the in vitro sample (e.g., cell lysate, microsomal incubation) to a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins. This 3:1 ratio of ACN to sample is a robust starting point.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Workflow Visualization
Caption: Workflow for HPLC-UV quantification.
Method Validation Summary
All new analytical methods must be validated to ensure they are fit for purpose.[11] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is well-resolved from matrix components (Resolution > 2). | Ensures the signal is from the analyte only.[14] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. | Confirms a proportional response to concentration. |
| Range | The concentration range over which the method is linear, accurate, and precise. | Defines the usable limits of the method. |
| Accuracy | 80-120% recovery for low concentrations (LQC), 85-115% for mid/high (MQC/HQC). | Measures the closeness of results to the true value.[14] |
| Precision | Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 15%. | Measures the degree of scatter between measurements.[13] |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable accuracy and precision (RSD ≤ 20%). | The lowest amount that can be reliably quantified. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount that can be reliably detected. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS provides superior sensitivity and selectivity by coupling liquid chromatography with a tandem mass spectrometer.[6][16] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) of the mass spectrometer isolates the protonated molecule (the precursor ion). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment (the product ion) is isolated and detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at pg/mL levels.[5][6]
Experimental Protocol: LC-MS/MS
3.2.1. Reagents and Materials
-
Same as for HPLC-UV, but ensure all solvents and additives are LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
3.2.2. Instrumentation and Conditions
-
LC System: A UHPLC system is preferred for better resolution and faster run times.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer.
-
LC Conditions: Similar to the HPLC-UV method, but flow rates can be reduced (e.g., 0.4-0.6 mL/min) with a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) for better compatibility with the MS interface.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analyte Molecular Weight: ~262.15 g/mol (C9H10BrNOS)
-
Precursor Ion (Q1): m/z 262.0/264.0 ([M+H]+, note the bromine isotope pattern)
-
Product Ion (Q3): A prominent, stable fragment must be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the loss of the acetamide group, yielding a fragment around m/z 203/205.
-
MRM Transitions:
-
Analyte: 262.0 -> 203.0 (and/or 264.0 -> 205.0)
-
Internal Standard: Determined based on the IS used.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
3.2.3. Sample and Standard Preparation
-
Follow the same procedures as for HPLC-UV.
-
Crucial Addition: After preparing calibration standards and before protein precipitation of unknown samples, add a small, fixed volume of the Internal Standard working solution to all samples (calibrators, QCs, and unknowns). The final concentration should be consistent across all samples.
3.2.4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The use of an IS corrects for variations in sample preparation and instrument response.
LC-MS/MS Workflow Visualization
Caption: Workflow for LC-MS/MS quantification.
Method Selection Guide
The choice between HPLC-UV and LC-MS/MS depends on the specific needs of the study.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate (µg/mL to high ng/mL) | Very High (low ng/mL to pg/mL) |
| Selectivity | Moderate (based on retention time) | Very High (based on retention time & mass) |
| Matrix Effects | Less susceptible but can have co-elution issues. | More susceptible to ion suppression/enhancement. |
| Throughput | Moderate (10-20 min/sample) | High (2-5 min/sample with UHPLC) |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Complexity | Simpler method development and operation. | More complex method development and maintenance. |
| Best For... | Formulation analysis, content uniformity, high-concentration in vitro assays. | DMPK studies, metabolite ID, trace-level analysis in complex biological matrices.[17] |
Conclusion
This application note provides two validated, high-quality analytical methods for the quantification of 2-[(4-Bromophenyl)thio]acetamide in vitro. The RP-HPLC-UV method serves as a reliable and accessible workhorse for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological systems. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers can generate accurate and reproducible data, enabling confident decision-making in the drug discovery and development process.
References
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2022). Analyst (RSC Publishing). Retrieved January 25, 2026, from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 25, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved January 25, 2026, from [Link]
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Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved January 25, 2026, from [Link]
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Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (2015). PubMed Central. Retrieved January 25, 2026, from [Link]
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Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2017). PubMed Central. Retrieved January 25, 2026, from [Link]
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Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. (2002). ACS Publications. Retrieved January 25, 2026, from [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PubMed Central. Retrieved January 25, 2026, from [Link]
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Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved January 25, 2026, from [Link]
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Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
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Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]
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LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved January 25, 2026, from [Link]
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Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT. Retrieved January 25, 2026, from [Link]
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Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. (2022). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2020). European Journal of Engineering and Technology Research. Retrieved January 25, 2026, from [Link]
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Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020). Stanford University Mass Spectrometry. Retrieved January 25, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Retrieved January 25, 2026, from [Link]
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Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 25, 2026, from [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]
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A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved January 25, 2026, from [Link]
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ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (1995). NCBI Bookshelf. Retrieved January 25, 2026, from [Link]
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The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. (2012). PubMed Central. Retrieved January 25, 2026, from [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. Retrieved January 25, 2026, from [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. Retrieved January 25, 2026, from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 25, 2026, from [Link]
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Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 25, 2026, from [Link]
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QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. (1987). Collection of Czechoslovak Chemical Communications. Retrieved January 25, 2026, from [Link]
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Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved January 25, 2026, from [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]
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How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Indonesian Journal of Educational Research and Technology. Retrieved January 25, 2026, from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Efficacy of 2-[(4-Bromophenyl)thio]acetamide Using Cell-Based Assays
Introduction: Characterizing a Novel Thioacetamide Derivative
2-[(4-Bromophenyl)thio]acetamide is a novel organosulfur compound. Its structural similarity to thioacetamide, a well-characterized molecule known to induce liver injury through metabolic activation and oxidative stress, suggests that this new derivative could possess significant biological activity.[1][2] The acetamide group linked to a bromophenyl ring via a thioether bond presents a unique chemical scaffold that warrants a thorough investigation of its therapeutic potential. The initial stages of drug discovery and development rely heavily on robust in vitro assays to determine a compound's efficacy and mechanism of action before advancing to preclinical trials.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of 2-[(4-Bromophenyl)thio]acetamide. We will detail a tiered approach, beginning with foundational cytotoxicity and proliferation assays, followed by more in-depth mechanistic studies to probe its effects on key cellular pathways such as apoptosis and inflammatory signaling. Each section explains the scientific rationale behind the chosen assay, provides a detailed step-by-step protocol, and offers insights into data interpretation, ensuring a self-validating and scientifically rigorous investigation.
Tier 1: Foundational Efficacy Assessment
The initial evaluation of any novel compound should establish its fundamental impact on cell viability and growth.[5] These assays are crucial for determining the effective dose range and identifying whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).
Cell Viability and Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8][9] This assay is a reliable and high-throughput method to determine the concentration-dependent effects of 2-[(4-Bromophenyl)thio]acetamide on a chosen cell line.[10]
Experimental Workflow:
Caption: Workflow for Apoptosis Detection via Flow Cytometry.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 2-[(4-Bromophenyl)thio]acetamide at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the cells from the supernatant and the trypsinized fraction. Centrifuge and wash the cell pellet twice with cold PBS. [11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark. [12]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Presentation and Interpretation:
The data is typically presented as a quadrant plot, distinguishing four cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| Compound (IC₅₀) | 45.8% | 35.5% | 15.3% | 3.4% |
| Compound (2x IC₅₀) | 15.3% | 48.1% | 32.2% | 4.4% |
| Staurosporine | 20.1% | 55.4% | 21.5% | 3.0% |
A significant increase in the Annexin V-positive populations (lower-right and upper-right quadrants) indicates that 2-[(4-Bromophenyl)thio]acetamide induces cell death primarily through apoptosis.
Investigation of NF-κB Signaling Pathway
Scientific Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammatory responses, cell survival, and proliferation. [13][14]In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. [15]Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate target gene expression. [15]Many therapeutic agents exert their effects by modulating this pathway. An immunofluorescence-based high-content screening (HCS) assay can visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus. [16] NF-κB Signaling Pathway:
Caption: Canonical NF-κB Signaling Pathway.
Detailed Protocol:
-
Cell Seeding and Pre-treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) onto 96-well imaging plates.
-
After 24 hours, pre-treat cells with various concentrations of 2-[(4-Bromophenyl)thio]acetamide for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes. Include an unstimulated control and a known inhibitor control (e.g., BAY 11-7082).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of NF-κB p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.
-
Data Presentation and Interpretation:
| Condition | Stimulant | Mean Nuclear/Cytoplasmic NF-κB Intensity Ratio |
| Vehicle Control | None | 0.85 |
| Vehicle Control | TNF-α | 3.50 |
| Compound (10 µM) | TNF-α | 1.25 |
| Compound (50 µM) | TNF-α | 0.95 |
| BAY 11-7082 (10 µM) | TNF-α | 1.10 |
A decrease in the nuclear-to-cytoplasmic intensity ratio in compound-treated, stimulated cells compared to the stimulated control indicates that 2-[(4-Bromophenyl)thio]acetamide inhibits NF-κB translocation, suggesting potential anti-inflammatory activity.
Analysis of MAPK Signaling Pathway Activation
Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes like proliferation, differentiation, stress response, and apoptosis. [17][18]Key MAPK pathways include ERK, JNK, and p38. [19]The activation state of these kinases, typically measured by their phosphorylation, can provide insight into how a compound impacts cellular signaling. Western blotting is a standard technique to detect changes in the phosphorylation of specific proteins like ERK1/2, JNK, and p38.
MAPK Signaling Cascade:
Caption: Generalized MAPK Signaling Cascade.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with 2-[(4-Bromophenyl)thio]acetamide for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr).
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of ERK, JNK, and p38 (e.g., anti-p-ERK1/2).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK, JNK, p38, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation and Interpretation:
The results are presented as immunoblots. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein and the loading control.
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) | p-JNK / Total JNK (Fold Change vs. Control) | p-p38 / Total p38 (Fold Change vs. Control) |
| Control (30 min) | 1.0 | 1.0 | 1.0 |
| Compound (30 min) | 0.4 | 3.2 | 2.8 |
An increase in the phosphorylation of stress-related kinases like JNK and p38, coupled with a decrease in the proliferation-associated p-ERK, might suggest that the compound induces cellular stress leading to apoptosis. Conversely, inhibition of all three could indicate a general anti-proliferative or anti-inflammatory effect.
Conclusion
This application guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of 2-[(4-Bromophenyl)thio]acetamide. By progressing from broad assessments of cytotoxicity to specific mechanistic assays for apoptosis and key signaling pathways, researchers can build a comprehensive efficacy profile for this novel compound. The provided protocols and interpretation guidelines serve as a robust starting point for elucidating its therapeutic potential and mechanism of action, paving the way for further preclinical development.
References
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Ferreira, M. L. G., et al. (2009). N-(2,6-dimethylphenyl)-2-(thiophen-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2438. Available at: [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available at: [Link]
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Simeonov, A., et al. (2020). Predictive Models for Estimating Cytotoxicity on the Basis of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2147-2155. Available at: [Link]
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Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 127-142. Available at: [Link]
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Béguin, A. A., et al. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Digital Commons@Becker. Available at: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]
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Berdasco, M., & Giraud, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3383-3390. Available at: [Link]
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An, F., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(10), 834. Available at: [Link]
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Wang, Y., et al. (2022). Thioacetamide promotes osteoclast transformation of bone marrow macrophages by influencing PI3K/AKT pathways. Journal of Orthopaedic Surgery and Research, 17(1), 58. Available at: [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
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Raman, M., et al. (2007). Methods for analyzing MAPK cascades. Methods in Molecular Biology, 387, 271-284. Available at: [Link]
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Koen, Y. M., et al. (2013). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 26(2), 201-209. Available at: [Link]
-
Sharma, A., & Sances, S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 32. Available at: [Link]
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Ezhilarasan, D. (2023). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. Environmental Toxicology and Pharmacology, 99, 104093. Available at: [Link]
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Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Available at: [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Available at: [Link]
-
FILAB. (n.d.). Laboratory analysis of thioacetamide (CAS N° 62-55-5). Available at: [Link]
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Wikipedia. (n.d.). Thioacetamide. Available at: [Link]
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Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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Al-Mousawi, S. M., et al. (2014). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023. Available at: [Link]
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Wikipedia. (n.d.). NF-κB. Available at: [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Available at: [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]
-
Aslam, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[20][21]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3963–3980. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available at: [Link]
-
Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Available at: [Link]
-
Yang, Y., et al. (2025). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. ResearchGate. Available at: [Link]
-
QIMA Life Sciences. (n.d.). What Is In Vitro Pharmacology and What Is Its Role in Drug Discovery & Development? Available at: [Link]
Sources
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- 4. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of 2-[(4-Bromophenyl)thio]acetamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-[(4-Bromophenyl)thio]acetamide, a key intermediate in the development of various pharmaceutically active compounds. The protocol detailed herein is optimized for scalability, safety, and high yield, addressing the needs of researchers and professionals in drug development and chemical manufacturing. We will delve into the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical quality control methods.
Introduction: Significance of 2-[(4-Bromophenyl)thio]acetamide
2-[(4-Bromophenyl)thio]acetamide and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of the bromophenylthio group imparts specific physicochemical properties that are often exploited in the design of bioactive molecules. Notably, derivatives of this scaffold have been investigated for their potential as anticonvulsant agents.[1][2] The synthesis of such compounds is a critical step in the discovery and development of new therapeutic agents. This application note aims to provide a robust and scalable method for the preparation of this important building block.
Synthetic Strategy and Mechanistic Overview
The synthesis of 2-[(4-Bromophenyl)thio]acetamide is typically achieved through a nucleophilic substitution reaction. The most common and industrially viable route involves the S-alkylation of 4-bromothiophenol with an appropriate 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide.
Reaction Scheme:
Mechanism:
The reaction proceeds via a classical SN2 mechanism. A base is used to deprotonate the thiol group of 4-bromothiophenol, forming a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of the 2-haloacetamide, displacing the halide ion and forming the desired carbon-sulfur bond. The choice of base and solvent is critical for reaction efficiency, yield, and impurity profile.
Process Safety and Hazard Analysis
3.1. Reagent Safety:
-
4-Bromothiophenol: This compound is toxic and has a strong, unpleasant odor (stench).[3] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[4] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6]
-
2-Chloroacetamide/2-Bromoacetamide: These are toxic and corrosive substances. They can cause severe skin burns and eye damage. Inhalation of dust should be avoided.
-
Bases (e.g., Potassium Carbonate, Sodium Hydroxide): These are corrosive and should be handled with care to avoid contact with skin and eyes.
3.2. Reaction Hazards:
The reaction is generally exothermic. On a large scale, proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be controlled, and the reaction mixture should be adequately stirred to ensure even heat distribution.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for different scales, but the principles remain the same.
4.1. Materials and Equipment:
-
4-Bromothiophenol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
Acetone (ACS grade)
-
Deionized Water
-
5 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel, filter flask)
-
Drying oven (vacuum or convection)
4.2. Experimental Workflow Diagram:
Caption: Workflow for the large-scale synthesis of 2-[(4-Bromophenyl)thio]acetamide.
4.3. Step-by-Step Procedure:
-
Reactor Setup: Ensure the 5 L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents:
-
Charge the reactor with 2 L of acetone.
-
With stirring, add 189 g (1.0 mole) of 4-bromothiophenol to the reactor.
-
Add 207 g (1.5 moles) of anhydrous potassium carbonate.
-
-
Heating: Begin heating the mixture to a gentle reflux (approximately 50-55 °C) using the heating/cooling circulator.
-
Addition of 2-Chloroacetamide: Once the mixture is at a stable reflux, slowly add 103 g (1.1 moles) of 2-chloroacetamide in portions over 30-60 minutes. Rationale: Controlled addition prevents a rapid exotherm.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromothiophenol is consumed (typically 4-6 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium chloride and excess potassium carbonate).
-
Wash the filter cake with a small amount of acetone (2 x 100 mL) to recover any entrained product.
-
Combine the filtrates and concentrate under reduced pressure to about one-third of the original volume.
-
-
Precipitation and Isolation:
-
Slowly add the concentrated filtrate to 3 L of cold deionized water with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with deionized water (3 x 500 mL) to remove any remaining inorganic impurities.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
4.4. Expected Yield and Purity:
-
Yield: 85-95%
-
Purity (by HPLC): >98%
Analytical Quality Control
To ensure the identity and purity of the synthesized 2-[(4-Bromophenyl)thio]acetamide, the following analytical techniques should be employed:
| Analytical Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts and Integration | Consistent with the structure of 2-[(4-Bromophenyl)thio]acetamide. |
| ¹³C NMR | Chemical Shifts | Consistent with the structure of 2-[(4-Bromophenyl)thio]acetamide. |
| FTIR | Functional Group Vibrations | Characteristic peaks for N-H, C=O, and C-S bonds. |
| LC-MS | Purity and Molecular Weight | A major peak corresponding to the product's mass-to-charge ratio. |
| Melting Point | Physical Property | A sharp melting point range consistent with a pure compound. |
Typical ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 7.50 (d, 2H, Ar-H)
-
δ 7.30 (d, 2H, Ar-H)
-
δ 7.20 (br s, 1H, NH)
-
δ 6.90 (br s, 1H, NH)
-
δ 3.65 (s, 2H, SCH₂)
Process Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Increase the amount of base, ensure proper reflux temperature, and extend the reaction time. |
| Low Yield | Product loss during work-up, incomplete precipitation. | Ensure efficient washing of the filter cake, use cold water for precipitation, and allow sufficient time for precipitation. |
| Product Impurity | Side reactions, residual starting materials. | Optimize reaction conditions (temperature, stoichiometry), and consider recrystallization for further purification if necessary. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-[(4-Bromophenyl)thio]acetamide. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can consistently produce high-purity material for their downstream applications. The analytical methods outlined are crucial for ensuring the quality and integrity of the final product.
References
-
Severina, H. I., Skupa, O. O., Voloshchuk, N. I., & Georgiyants, V. A. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science, 10(7), 001-010. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-Bromothiophenol. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Bromophenyl)thio]acetamide
Welcome to the technical support resource for the synthesis of 2-[(4-Bromophenyl)thio]acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights to help you optimize your reaction yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 2-[(4-Bromophenyl)thio]acetamide, a valuable intermediate, is most commonly achieved via a nucleophilic substitution reaction between 4-bromothiophenol and a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. This reaction, an analogue of the Williamson ether synthesis, appears straightforward but is often plagued by issues such as low yield, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.
Core Reaction Mechanism
The fundamental reaction proceeds via an SN2 mechanism. The process involves two key steps:
-
Deprotonation: A base abstracts the acidic proton from the thiol group of 4-bromothiophenol to generate a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: The thiophenolate anion attacks the electrophilic α-carbon of the 2-haloacetamide, displacing the halide and forming the desired C-S bond.
Caption: The SN2 mechanism for 2-[(4-Bromophenyl)thio]acetamide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most common problems encountered during the synthesis.
Question: My reaction shows low or no conversion of starting materials. What are the likely causes?
Answer: This is a frequent issue that typically points to one of three areas: ineffective deprotonation of the thiol, suboptimal solvent choice, or poor reagent quality.
-
Cause 1: Ineffective Thiol Deprotonation The formation of the thiophenolate nucleophile is the rate-determining step. If the base is not strong enough or is not soluble in the reaction medium, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Select an Appropriate Base: Weak bases like triethylamine (TEA) are often insufficient. Stronger inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are more effective. For a nearly quantitative deprotonation, a very strong base like sodium hydride (NaH) can be used, but this requires an anhydrous solvent and careful handling.
-
Ensure Base Solubility: If using an inorganic base like K₂CO₃, ensure your solvent can support its activity. In solvents like acetonitrile, the solubility is low. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the base into the organic phase, dramatically increasing the reaction rate.
-
-
-
Cause 2: Suboptimal Solvent Choice The solvent plays a critical role in an SN2 reaction. The wrong solvent can stabilize the nucleophile, rendering it less reactive.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are ideal. They solvate the cation of the base but leave the thiophenolate anion "naked" and highly reactive.[1]
-
Avoid Protic Solvents: Polar protic solvents like ethanol or water can form hydrogen bonds with the thiophenolate anion.[2] This solvation shell stabilizes the nucleophile and increases the activation energy for the SN2 attack, slowing the reaction significantly.
-
-
Sources
identifying and removing impurities in 2-[(4-Bromophenyl)thio]acetamide synthesis
Welcome to the technical support guide for the synthesis of 2-[(4-Bromophenyl)thio]acetamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate challenges in this specific synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure the success of your experiments.
The synthesis of 2-[(4-Bromophenyl)thio]acetamide is typically achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiolate anion attacks an alkyl halide.[1][2] In this case, 4-bromothiophenol is deprotonated by a base to form the highly nucleophilic 4-bromothiophenolate, which then displaces the chloride from 2-chloroacetamide. While straightforward in principle, this reaction is susceptible to specific side reactions and purification challenges that can impact yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.
Problem: My reaction yield is significantly lower than expected.
Answer: Low yields in this synthesis can typically be traced to three main causes: incomplete reaction, formation of a major byproduct, or mechanical loss during workup.
-
Causality 1: Incomplete Deprotonation. The reaction's success hinges on the formation of the thiophenolate anion, which is a much stronger nucleophile than its protonated thiol counterpart.[3] If the base is too weak, not added in sufficient stoichiometric amounts, or if the reaction medium contains protic impurities (like water), the deprotonation will be incomplete, slowing down the desired SN2 reaction.
-
Causality 2: Oxidative Side Reaction. Thiols are notoriously susceptible to oxidation, which converts them into disulfides.[3] In this case, two molecules of 4-bromothiophenol can be oxidized to form bis(4-bromophenyl) disulfide, a common and often significant impurity. This side reaction consumes the starting material, directly reducing the potential yield of the desired thioether.
Solutions:
-
Optimize Base and Reaction Conditions: Ensure you are using at least one full equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate, triethylamine) to deprotonate the 4-bromothiophenol. The reaction should be performed in a dry, aprotic solvent (e.g., DMF, acetonitrile, acetone) to maximize the nucleophilicity of the thiophenolate.[1]
-
Employ an Inert Atmosphere: To prevent the oxidation of the thiol to the disulfide, it is critical to perform the reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the 4-bromothiophenol starting material. If the reaction stalls, a small, additional charge of base may be required.
Problem: My TLC plate shows multiple spots, and I'm not sure what they are.
Answer: A crowded TLC plate is a clear sign of an incomplete reaction or the presence of side products. Identifying these spots is the first step toward effective purification.
-
Expected Polarity on Silica Gel:
-
4-Bromothiophenol (Starting Material): The free -SH group allows for hydrogen bonding, making it relatively polar.
-
2-Chloroacetamide (Starting Material): The amide group also makes this molecule polar.
-
2-[(4-Bromophenyl)thio]acetamide (Product): The thioether product is generally less polar than the starting thiol.
-
bis(4-Bromophenyl) disulfide (Byproduct): This is a large, non-polar molecule and will have the highest Rf value (run the fastest) on the TLC plate.
-
Workflow for Spot Identification: A systematic TLC analysis is crucial. Prepare a TLC plate with multiple lanes and spot the following:
-
Lane 1: A sample of your 4-bromothiophenol starting material.
-
Lane 2: A sample of your 2-chloroacetamide starting material.
-
Lane 3: The co-spot: apply both starting materials to the same spot.
-
Lane 4: A sample from your reaction mixture.
By comparing the Rf values in Lane 4 to those in the reference lanes, you can definitively identify any unreacted starting materials. Any new spots correspond to your product and potential byproducts.
Workflow: Impurity Identification via TLC
Caption: Workflow for identifying components of the reaction mixture.
Problem: My final product is an oil or has a low/broad melting point.
Answer: A pure crystalline solid should have a sharp melting point at the literature value. An oily product, or a solid with a depressed and broad melting point range, is a strong indicator of significant impurities. The most common culprits are residual starting materials or the non-polar bis(4-bromophenyl) disulfide byproduct, which can interfere with the crystal lattice formation of your product.
Solution: Purification by Recrystallization Recrystallization is a highly effective method for removing small to moderate amounts of impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
Detailed Protocol: Recrystallization of 2-[(4-Bromophenyl)thio]acetamide
-
Solvent Selection: Ethanol or an ethanol/water mixture is often a good starting point for compounds of this type. Test solubility of a small sample of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the recrystallized product by measuring its melting point and running a new TLC. A sharp melting point and a single spot on the TLC indicate a successful purification.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in this synthesis and how do they form?
-
A1: The primary impurities are typically unreacted starting materials (4-bromothiophenol and 2-chloroacetamide), and bis(4-bromophenyl) disulfide. The disulfide forms from the oxidation of the thiol starting material, a reaction that is often catalyzed by trace amounts of metal ions and ambient oxygen.
-
Diagram: Primary Reaction vs. Side Reaction
Caption: Competing pathways in the synthesis.
-
Q2: My 4-bromothiophenol has a very strong, unpleasant odor. Are there any special handling precautions?
-
A2: Yes. Thiols are known for their powerful and unpleasant odors.[4] Always handle 4-bromothiophenol and any solutions containing it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. To neutralize the odor of residual thiol on glassware or in waste streams, use a bleach (sodium hypochlorite) solution, which oxidizes the thiol to less odorous sulfonic acids.
-
-
Q3: Can I use 2-bromoacetamide or 2-iodoacetamide instead of 2-chloroacetamide?
-
A3: Yes. The reaction follows SN2 principles, where the reaction rate depends on the leaving group's ability. The trend for leaving group ability is I > Br > Cl.[5] Using 2-bromoacetamide or 2-iodoacetamide would likely result in a faster reaction that could proceed at a lower temperature. However, these reagents are also more reactive and are typically more potent lachrymators, requiring more careful handling.
-
-
Q4: What is the mechanism of this reaction?
-
A4: The reaction is a bimolecular nucleophilic substitution (SN2). It proceeds in two conceptual steps:
-
Deprotonation: A base removes the acidic proton from the thiol (-SH) group of 4-bromothiophenol, creating a negatively charged thiophenolate anion.
-
Nucleophilic Attack: The highly nucleophilic thiophenolate anion attacks the electrophilic carbon atom bonded to the chlorine in 2-chloroacetamide. This occurs via a "backside attack," leading to the displacement of the chloride ion and the formation of the new carbon-sulfur bond in a single, concerted step.[2]
-
-
Data Summary
The following table summarizes the key components of the reaction, their roles, and common analytical observations.
| Compound Name | Role in Reaction | Expected TLC Rf | Common Impurity? |
| 4-Bromothiophenol | Nucleophile Precursor | Low-Medium | Yes (if unreacted) |
| 2-Chloroacetamide | Electrophile | Low-Medium | Yes (if unreacted) |
| Sodium Hydroxide | Base | N/A (inorganic) | No |
| 2-[(4-Bromophenyl)thio]acetamide | Product | Medium-High | - |
| bis(4-Bromophenyl) disulfide | Side Product | Very High | Yes |
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1955. [Link]
-
Ferreira, M. L., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3243. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of sulfides (thioethers) and derivatives. [Link]
-
ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2021). Synthetic developments on the preparation of sulfides from thiol-free reagents. [Link]
-
Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. [Link]
Sources
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic developments on the preparation of sulfides from thiol-free reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
enhancing the stability of the thioacetamide linkage in experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioacetamide-containing molecules. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to enhance the stability of the thioacetamide linkage in your experimental workflows. As isosteres of amides, thioamides offer unique properties for drug design and biological studies, but their susceptibility to degradation requires careful experimental design.[1][2][3] This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experiments for robust and reproducible results.
Part 1: Troubleshooting & FAQs - Navigating Thioacetamide Instability
This section addresses common issues encountered during the handling and reaction of thioacetamide-containing compounds.
Question 1: I'm observing significant degradation of my thioacetamide-containing peptide during solid-phase peptide synthesis (SPPS). What's causing this and how can I prevent it?
Answer: Thioamide linkages are known to be sensitive to the conditions used in SPPS, particularly during the repetitive Fmoc deprotection steps using piperidine. This can lead to side reactions like epimerization of the adjacent α-carbon and other degradation pathways, ultimately reducing your peptide yield and purity.[4]
To mitigate this, we strongly recommend the use of a thioimidate protecting group . By temporarily masking the thioamide, you can significantly improve its stability throughout the synthesis. The thioimidate is readily formed by alkylating the thioamide on-resin and can be deprotected at the end of the synthesis.[4][5]
Question 2: My purified thioacetamide compound appears to be degrading in my storage buffer. What are the optimal storage conditions?
Answer: The stability of the thioacetamide linkage is highly dependent on pH and temperature. It is susceptible to both acid- and base-catalyzed hydrolysis.[6][7] For routine storage, we recommend the following:
-
pH: Store in a neutral or slightly acidic buffer (pH 6-7). Avoid alkaline conditions (pH > 8) as this significantly accelerates hydrolysis.
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C, to minimize the rate of degradation.
-
Solvent: For non-biological applications, aprotic organic solvents like dichloromethane can be suitable for storage. Avoid nucleophilic solvents such as methanol.
Question 3: I suspect my compound is degrading, but I'm not sure of the primary degradation pathway. What are the most common degradation routes for thioacetamides?
Answer: The two primary degradation pathways for thioacetamide linkages are hydrolysis and oxidation .
-
Hydrolysis: This can occur under both acidic and alkaline conditions, yielding the corresponding amide and hydrogen sulfide. The reaction proceeds via nucleophilic attack on the thiocarbonyl carbon.[6][7]
-
Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, forming a thioacetamide S-oxide and subsequently a thioacetamide S,S-dioxide. This is often mediated by reactive oxygen species (ROS) and can be a significant issue in biological systems or in the presence of oxidizing agents.[8]
Understanding the likely degradation pathway is crucial for implementing the correct stabilization strategy.
Part 2: Preventative Strategies & Optimization
Proactive measures can significantly enhance the stability of your thioacetamide-containing molecules. This section delves into the "why" behind these strategies.
The Power of pH Control
As established, pH is a critical factor governing the rate of thioacetamide hydrolysis. Kinetic studies have demonstrated that the rate of hydrolysis is significantly influenced by both H+ and OH- concentrations.[6][7] Therefore, maintaining an optimal pH is the first line of defense against degradation.
-
Recommendation: For aqueous solutions, utilize well-buffered systems. While standard buffers like PBS and Tris can be used, be mindful of their own reactivity and temperature-dependent pH shifts.[9][10][11] HEPES is often a good choice due to its pKa being close to physiological pH and its lower temperature sensitivity.[11] Always prepare buffers at the intended experimental temperature.
Mitigating Oxidative Damage with Antioxidants
The thioamide sulfur is prone to oxidation, which can be a significant degradation pathway, especially in biological experiments where reactive oxygen species (ROS) may be present.[8] The use of antioxidants can effectively quench these ROS and protect the thioamide linkage.
-
Recommendation: Consider the addition of antioxidants to your experimental solutions. Common antioxidants include:
The choice of antioxidant will depend on the specific experimental system and the solubility of your compound.
The Thioimidate Protection Strategy
For multi-step syntheses, particularly in peptide chemistry, protecting the thioamide as a thioimidate is a highly effective strategy to prevent degradation during harsh reaction conditions.[4][5] The thioimidate is significantly more stable to the basic conditions of Fmoc deprotection.[14]
-
Mechanism of Protection: Alkylation of the thioamide sulfur converts it to a less nucleophilic and more stable thioimidate. This modification effectively shields the thioamide from unwanted side reactions.
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key stabilization and analysis techniques.
Protocol for Thioimidate Protection of a Resin-Bound Thioamide
This protocol is adapted for solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide containing a thioamide linkage
-
Methyl iodide (MeI) or p-azidobenzyl bromide (p-N3-BnBr)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of the alkylating agent (e.g., 10 equivalents of MeI) and DIEA (5 equivalents) in anhydrous DMF.
-
Add the alkylating solution to the resin and agitate under an inert atmosphere at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 6-12 hours.[15]
-
Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
The protected peptide is now ready for the next coupling step in your SPPS workflow.
Protocol for Deprotection of a Thioimidate
Materials:
-
Resin-bound peptide with a protected thioimidate linkage
-
Dithiothreitol (DTT) for p-azidobenzyl deprotection
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure for p-Azidobenzyl Deprotection:
-
Swell the resin in anhydrous DMF.
-
Prepare a solution of DTT (20 equivalents) in DMF.
-
Add the DTT solution to the resin and agitate at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with the standard TFA cleavage protocol to release the deprotected thioamide-containing peptide from the resin.[5]
General Protocol for Assessing Thioacetamide Stability
This protocol utilizes LC-MS to quantify the degradation of a thioacetamide-containing compound over time.
Materials:
-
Thioacetamide-containing compound of interest
-
Buffers of desired pH (e.g., pH 4, 7, 9)
-
Incubator or water bath at the desired temperature
-
LC-MS system
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent.
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for LC-MS analysis.
-
At time zero (t=0), take an aliquot from each solution, quench it with an equal volume of the quenching solution, and analyze by LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them, and analyze by LC-MS.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
Part 4: Data & Visualizations
Table of Thioacetamide Hydrolysis Rate Constants
The following table summarizes the pseudo-first-order rate constants for the hydrolysis of thioacetamide under different conditions. This data is crucial for predicting the stability of your compound in aqueous solutions.
| pH | Temperature (°C) | k (s⁻¹) | Half-life (t¹/²) (hours) | Reference |
| 1.00 | 60 | 1.1 x 10⁻⁴ | ~1.75 | |
| 2.50 | 60 | 1.1 x 10⁻⁴ | ~1.75 | |
| 9.50 | 60 | 2.8 x 10⁻⁵ | ~6.88 | |
| 10.50 | 60 | 2.8 x 10⁻⁴ | ~0.69 |
Note: The provided half-lives are estimations based on the reported rate constants and are intended for guidance. Actual stability will depend on the specific molecular structure and experimental conditions.
Degradation Pathways of the Thioacetamide Linkage
The following diagram illustrates the two main degradation pathways for the thioacetamide linkage: hydrolysis and oxidation.
Caption: Reversible protection of a thioamide as a thioimidate.
References
-
Huang, G., & Liu, S. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]
-
Farelli, J. D., et al. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology, 12(10), 2675–2682. [Link]
-
VanVeller, B., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
- Gala, J., & M. (2013). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 102(6), 1645-1656.
-
Vuckovic, D. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Spectrum Research Repository. [Link]
- Abdel-Moneim, A. M., et al. (2026). Antioxidant and Hepatoprotective Effects of Tranilast against Thioacetamide-Induced Liver Fibrosis in Rats.
-
Pesters, O. M., & De Ranter, C. J. (1976). Kinetics of the hydrolysis of thioacetamide in alkaline solution. Journal of the Chemical Society, Perkin Transactions 2, (9), 1075-1078. [Link]
-
Huang, G. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
-
Lown, J. W., & Westwood, J. H. (1975). Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2, (13), 1369-1373. [Link]
-
Mondal, T., & Kishore, N. (2010). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization. The Journal of Physical Chemistry B, 114(41), 13248–13256. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. [Link]
-
El-Maraghy, S. A., & Rizk, S. M. (2013). Protective Role of Antioxidants on Thioacetamide-Induced Acute Hepatic Encephalopathy: Biochemical and Ultrastructural Study. Toxicology and Industrial Health, 31(12), 1161-1173. [Link]
-
LC-QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024). Chromatography Online. [Link]
-
T-A, A., et al. (2011). Role of quercetin in preventing thioacetamide-induced liver injury in rats. Food and Chemical Toxicology, 49(12), 3243-3248. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Wu, C., & Wang, C. (2002). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society, 124(18), 5222–5230. [Link]
-
Camacho, L., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Iowa State University Digital Repository. [Link]
- Sprando, R. L., et al. (2019). Protocol to determine thioacetamide dose and time after exposure in Sprague-Dawley rats.
-
VanVeller, B., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Sun, J., & Stanbury, D. M. (2002). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). Dalton Transactions, (12), 2444-2450. [Link]
-
Al-Majed, A. A., et al. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. Molecules, 30(8), 1785. [Link]
- Angelini, R., et al. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
-
Camacho, L., et al. (2018). A Strategy for Thioamide Incorporation During Fmoc Solid-Phase Peptide Synthesis with Robust Stereochemical Integrity. ChemRxiv. [Link]
-
Parker, L., et al. (2021). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 10(6), 947. [Link]
-
Wagnerberger, J. (2023). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? ResearchGate. [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry–A European Journal, 30(9), e202303770. [Link]
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the hydrolysis of thioacetamide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Pathways in thioacetamide hydrolysis in aqueous acid: detection by kinetic analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Effects of chronic cirrhosis induced by intraperitoneal thioacetamide injection on the protein content and Michaelis–Menten kinetics of cytochrome P450 enzymes in the rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective role of antioxidants on thioacetamide-induced acute hepatic encephalopathy: biochemical and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of quercetin in preventing thioacetamide-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
troubleshooting poor reproducibility in 2-[(4-Bromophenyl)thio]acetamide biological assays
Introduction
Welcome to the technical support guide for researchers utilizing 2-[(4-Bromophenyl)thio]acetamide. This document addresses the significant challenge of poor reproducibility in biological assays involving this compound. As a molecule combining a hydrophobic bromophenyl group with a potentially reactive thioacetamide moiety, it presents unique challenges related to solubility, stability, and interaction with biological systems. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower researchers to design robust and reliable experiments. Our goal is to transform variability from a source of frustration into a controlled experimental parameter.
Section 1: Compound Integrity and Handling – The First Source of Variation
The most pristine assay can fail if the integrity of the test compound is compromised before it even reaches the experimental system. This section focuses on ensuring the quality and consistency of your 2-[(4-Bromophenyl)thio]acetamide source material.
Q1: My assay results are inconsistent from week to week, even when using the same batch of compound. Could my stock material be degrading?
A1: Yes, this is a strong possibility. The 2-[(4-Bromophenyl)thio]acetamide structure contains a thioether (sulfide) linkage, which is susceptible to oxidation. Over time, especially with exposure to air and light, the sulfide can be oxidized to sulfoxide and then to sulfone. These oxidized forms will have different physicochemical properties (e.g., polarity, solubility) and likely different biological activities, leading to a shift in your dose-response curves.
Expert Recommendation:
-
Purity Verification: Upon receiving a new batch, and periodically thereafter (e.g., every 6 months), verify its purity using a simple method like Thin Layer Chromatography (TLC) or more definitively with LC-MS or ¹H-NMR. Compare the results to the initial certificate of analysis.
-
Proper Storage: Store the solid compound in a desiccator at -20°C, protected from light by using an amber vial or wrapping a clear vial in aluminum foil. Backfill the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q2: What is the best solvent for my stock solution, and how can I prevent the compound from precipitating during storage or use?
A2: This is one of the most critical sources of assay irreproducibility. Low solubility is a common issue for compounds with aromatic halogen groups.[1]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and appropriate choice for initial stock solutions due to its high solubilizing power.[2] Ensure you are using anhydrous, analytical-grade DMSO to prevent water-catalyzed degradation.
-
Precipitation on Storage: Concentrated DMSO stocks (typically 10-20 mM) can often precipitate compound during freeze-thaw cycles. While storing at -20°C or -80°C is standard, the freezing process can cause the solute to fall out of solution.[3]
Causality: When a DMSO solution freezes, pure DMSO crystallizes first, effectively increasing the concentration of the compound in the remaining unfrozen liquid. This can exceed the solubility limit, causing precipitation. The precipitate may not fully redissolve upon thawing, leading to a lower-than-expected concentration in subsequent experiments.
Mitigation Strategy & Protocol:
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Minimizes water content, which can affect compound stability and solubility. |
| Stock Concentration | 10 mM (or lowest practical) | Lower concentrations are less likely to precipitate during freeze-thaw cycles. |
| Storage | -20°C in small, single-use aliquots | Avoids repeated freeze-thaw cycles of the master stock.[4] |
| Thawing Protocol | Thaw at room temp (20-25°C), vortex vigorously for 30-60 sec, and visually inspect for precipitate. | Ensures the compound is fully redissolved before making serial dilutions. |
Section 2: Troubleshooting the Assay Environment
Once you have confidence in your compound stock, the next source of variability is its interaction with the complex biological and chemical environment of the assay itself.
Part A: Biochemical & Enzymatic Assays
Q3: In my enzyme inhibition assay, the IC₅₀ value for 2-[(4-Bromophenyl)thio]acetamide shifts significantly between plates and experimental days. What's going on?
A3: Shifting IC₅₀ values in enzymatic assays often point to issues with compound solubility in the final assay buffer, enzyme stability, or interference with the detection method.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for IC₅₀ variability.
Expert Insight: The thioacetamide group is known to release hydrogen sulfide (H₂S) under certain conditions.[7][8] H₂S can reduce disulfide bonds in enzymes, potentially altering their activity and leading to inconsistent results. Ensure your assay buffer has a stable pH and consider if any components could be promoting this degradation.
Part B: Cell-Based Assays
Q4: I'm seeing a high degree of variability in cellular response (e.g., viability, reporter gene expression). Where do I start?
A4: Reproducibility is a notorious problem in cell-based assays.[2] The issue can be broadly classified into two categories: biological variability and technical variability.[2]
1. Biological Variability (The Cells):
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can undergo genetic drift, altering their phenotype and drug response.[9]
-
Cell Seeding Density: Inconsistent cell density is a major culprit. The "inoculum effect" shows that cell density can profoundly influence the outcome of toxicological studies.[10] Perform rigorous cell counting and ensure even cell distribution across the plate.
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture that varies significantly between lots. Test new lots of FBS and purchase a large quantity of a single validated lot for a given project.
-
Mycoplasma Contamination: This is a common and often undetected problem that dramatically alters cellular responses. Regularly test your cell cultures for mycoplasma.
2. Technical Variability (The Compound & Protocol):
-
Precipitation in Media: This is a critical checkpoint. The compound may be soluble in DMSO but can precipitate when diluted into aqueous culture media, especially media containing proteins. This leads to an unknown and variable effective concentration. See the protocol below for assessing media solubility.
-
Metabolic Bioactivation: Thioacetamide itself is a classic hepatotoxin that requires metabolic activation by cytochrome P450 enzymes to exert its toxicity.[11][12] It is metabolized to reactive intermediates like thioacetamide-S-oxide.[13] The expression of these enzymes can vary with cell type, passage number, and culture conditions, leading to highly variable results. If you are using a cell line with low metabolic activity (e.g., HEK293), you may see a different effect than in a metabolically active line (e.g., HepG2).
Caption: Potential fates of the compound in a cell-based assay.
Section 3: Key Protocols and Methodologies
Adhering to standardized protocols is essential for ensuring reproducibility.[10]
Protocol 1: Standard Operating Procedure (SOP) for Preparing Compound Plates
This SOP minimizes variability arising from pipetting errors and compound handling.[14]
-
Thaw Stock: Thaw the single-use aliquot of your 10 mM DMSO stock at room temperature.
-
Vortex: Vortex the thawed stock for 30-60 seconds to ensure complete dissolution. Visually inspect for any precipitate against a light source.
-
Intermediate Dilution Plate: Create an intermediate dilution plate in 100% DMSO. For a 10-point, 3-fold dilution series starting at 100 µM final concentration with a final DMSO of 0.5%, this plate would contain concentrations from 20 mM down to 1 µM.
-
Causality: Performing serial dilutions in DMSO before adding to aqueous media maintains solubility and improves pipetting accuracy.
-
-
Final Assay Plate: Transfer a small, precise volume (e.g., 1 µL) from the intermediate DMSO plate into the wells of the final assay plate containing cells in media (e.g., 199 µL).
-
Mixing: Immediately after compound addition, mix the plate on a plate shaker for 15-30 seconds to ensure rapid and uniform distribution of the compound, minimizing localized high concentrations that could cause precipitation or cytotoxicity.
-
Edge Effect Mitigation: Avoid using the outermost wells of the plate for experimental samples, as they are most susceptible to evaporation.[2] Fill these perimeter wells with sterile PBS or media to create a humidity barrier.
Protocol 2: Assessing Compound Solubility in Cell Culture Media (Nephelometry)
This protocol helps determine the concentration at which your compound begins to precipitate in the final assay environment.
-
Prepare Compound: Prepare a 2-fold serial dilution series of the compound in 100% DMSO at 100x the final desired concentrations.
-
Dispense Media: Add 98 µL of your complete cell culture medium (including serum) to the wells of a clear 96-well plate.
-
Add Compound: Add 1 µL of the 100x DMSO stocks to the media-containing wells. Also include a "DMSO only" control.
-
Incubate & Read: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2 hours).
-
Measure Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (e.g., at a wavelength like 650 nm where the compound doesn't absorb).
-
Analyze: An increase in light scattering compared to the DMSO control indicates the formation of a precipitate. The highest concentration that shows no increase in scattering is your practical limit of solubility under assay conditions.
References
-
Kramer, P., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. [Link]
-
Nobre, M. & Abdelrahim, A. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Hajovsky, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 25(9), 1955-1963. [Link]
-
Wikipedia. Thioacetamide. [Link]
-
Li, A. P., & Segner, H. (2013). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. [Link]
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Schyman, P., et al. (2017). Assessing Chemical-Induced Liver Injury In Vivo From In Vitro Gene Expression Data in the Rat: The Case of Thioacetamide Toxicity. Toxicological Sciences, 157(2), 345–356. [Link]
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Schyman, P., et al. (2018). Identification of the Toxicity Pathways Associated With Thioacetamide-Induced Injuries in Rat Liver and Kidney. Frontiers in Genetics, 9, 532. [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484. [Link]
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Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research. [Link]
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Hamilton Company. Compound Handling | Applications. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Henriksen, T., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 27-31. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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World Organisation for Animal Health. Factors affecting test reproducibility among laboratories. [Link]
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New England Biolabs. Restriction Enzyme Troubleshooting Guide. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aryl Thioacetamides
Welcome to the technical support center for the synthesis of aryl thioacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Aryl thioacetamides are crucial intermediates in organic synthesis and key structural motifs in various pharmaceutically active molecules.[1][2]
This document provides in-depth, experience-driven advice to help you navigate the common challenges associated with their synthesis, primarily focusing on the versatile Willgerodt-Kindler reaction. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of aryl thioacetamides.
Q1: My Willgerodt-Kindler reaction is not working or giving very low yields. What are the most critical parameters to check first?
A1: Low yield in a Willgerodt-Kindler reaction is a frequent issue, often stemming from a few key factors.[3] Before undertaking extensive optimization, verify the following:
-
Reagent Quality: Ensure your sulfur is finely powdered and your amine (typically morpholine or pyrrolidine) is anhydrous and of high purity. The starting aryl ketone or aldehyde must also be pure.
-
Temperature: This reaction is thermally driven and often requires elevated temperatures (typically 120-160 °C) to proceed efficiently.[2] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Are you running the reaction long enough? These reactions can be slow, sometimes requiring several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: An excess of both the amine and sulfur is typically required. A common starting point is 1 equivalent of the ketone, 2-3 equivalents of the amine, and 1.5-2.5 equivalents of elemental sulfur.
Q2: I'm observing a complex mixture of byproducts and my desired thioacetamide is difficult to purify. What's causing this?
A2: The formation of complex mixtures is a known drawback of the classical Willgerodt-Kindler reaction.[3][4] The primary cause is often the harsh reaction conditions. Key culprits include:
-
Isomerization: The reaction mechanism involves the migration of the carbonyl group along an alkyl chain via enamine intermediates.[4][5] This can lead to isomeric byproducts if the chain is longer than two carbons.
-
Side Reactions of Sulfur: Elemental sulfur can engage in various side reactions at high temperatures, leading to polysulfides and other sulfur-containing impurities that can be difficult to remove.
-
Thermal Decomposition: Your starting material or product may be sensitive to the high temperatures required, leading to degradation.
Consider using microwave-assisted heating, which can significantly reduce reaction times and often leads to cleaner reaction profiles and higher yields.[6]
Q3: Can I use a different amine besides morpholine?
A3: Yes, a wide range of primary and secondary amines can be used in the Willgerodt-Kindler reaction, which will alter the final N-substituted thioamide product.[4] Morpholine is common due to its high boiling point and stability under reaction conditions. Other amines like pyrrolidine, piperidine, and even anilines have been successfully employed.[4][7] However, tertiary amines are ineffective as they cannot form the necessary enamine intermediates to facilitate the reaction.[4]
Q4: Is it possible to perform this reaction under milder, solvent-free conditions?
A4: Yes, recent advancements have focused on developing more sustainable and efficient protocols. Solvent-free conditions are not only possible but often advantageous, leading to shorter reaction times and simpler workups.[8] Heating the neat mixture of the aryl ketone, amine, and sulfur is a viable strategy, particularly with microwave irradiation.[6][8]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect explanations for specific experimental problems.
Problem 1: Reaction Stalls - Incomplete Conversion of Starting Material
| Potential Cause | Scientific Explanation & Rationale | Recommended Solution & Validation Step |
| Insufficient Activation Energy | The initial formation of the enamine intermediate and the subsequent sulfur-mediated rearrangement are kinetically demanding steps. The reaction may not have enough thermal energy to overcome the activation barrier. | Increase Temperature: Incrementally increase the reaction temperature by 10-15 °C. Validation: Monitor for the disappearance of the starting ketone spot on TLC. |
| Poor Solubility of Sulfur | Elemental sulfur (S₈) needs to dissolve in the reaction medium to form reactive polysulfide species with the amine. If the sulfur remains a solid mass, its effective concentration is too low. | Use a High-Boiling Solvent: Solvents like DMF, N-methylpyrrolidone (NMP), or quinoline can improve sulfur solubility.[3][9] Validation: Visually inspect the reaction mixture for dissolution of sulfur. |
| Catalyst Inhibition | Trace amounts of water or acidic/basic impurities can interfere with the delicate catalytic cycle involving amino-sulfur species that facilitate the key isomerization steps.[2][4] | Ensure Anhydrous Conditions: Dry your amine and any solvent over molecular sieves. Validation: Run a control reaction with and without freshly dried reagents. |
| Inefficient Enamine Formation | The first step is the condensation of the ketone and the amine to form an enamine. This is a reversible equilibrium. If the equilibrium is unfavorable, the reaction cannot proceed. This is particularly true for sterically hindered ketones. | Add an Acid Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or Montmorillonite K10 clay can promote enamine formation.[9] Validation: A small aliquot analyzed by ¹H NMR should show the appearance of vinylic protons characteristic of the enamine. |
Problem 2: Formation of an Unwanted α-Ketothioamide Byproduct
| Potential Cause | Scientific Explanation & Rationale | Recommended Solution & Validation Step |
| Incomplete Carbonyl Migration | In some cases, particularly with hindered ketones or under certain conditions, the carbonyl group does not fully migrate to the terminal position. Thionation can occur at the carbon adjacent to the aryl ring, yielding an α-ketothioamide.[2] | Increase Reaction Time/Temperature: More forcing conditions can drive the isomerization equilibrium towards the terminal position before irreversible oxidation occurs. Validation: Use LC-MS to identify the mass of the byproduct, confirming it as the α-ketothioamide. |
| Presence of Water | Trace amounts of water in the reaction mixture can hydrolyze intermediates, potentially trapping the carbonyl group at a non-terminal position and leading to the formation of the α-keto derivative.[2] | Use Anhydrous Reagents: Ensure all reagents and solvents are rigorously dried before use. Validation: Compare the product distribution in a reaction run under inert atmosphere with dried reagents versus one exposed to air. |
Section 3: Optimized Experimental Protocols & Workflow
The following protocols provide a validated starting point for your experiments.
Workflow for Aryl Thioacetamide Synthesis
Caption: General experimental workflow for the synthesis, workup, and purification of aryl thioacetamides.
Protocol 1: Classical Thermal Synthesis of 2-Phenyl-1-(morpholin-4-yl)ethanethione
This protocol is a standard starting point for the synthesis from acetophenone.
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone (1.20 g, 10 mmol, 1.0 eq.).
-
Add morpholine (2.61 g, 30 mmol, 3.0 eq.) and elemental sulfur (0.64 g, 20 mmol, 2.0 eq.).
-
Heat the reaction mixture in an oil bath at 140 °C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the product as a yellow solid.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.[6]
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetophenone (0.24 g, 2 mmol, 1.0 eq.), morpholine (0.52 g, 6 mmol, 3.0 eq.), and elemental sulfur (0.13 g, 4 mmol, 2.0 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20-30 minutes.
-
Cool the vessel to room temperature before opening.
-
Follow the workup and purification steps (5-8) as described in Protocol 1.
Section 4: Mechanistic Deep Dive
Understanding the mechanism is key to rational troubleshooting. The Willgerodt-Kindler reaction is a complex cascade, but its key features can be summarized.[4][5]
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Key Mechanistic Steps & Troubleshooting Implications:
-
Enamine Formation: The reaction begins with the formation of an enamine from the aryl ketone and the secondary amine.[4]
-
Insight: If this step is slow (e.g., due to sterics), the overall reaction will be sluggish. Acid catalysis can accelerate this initial condensation.[9]
-
-
Isomerization Cascade: A catalytic amino-sulfur species, formed from the amine and elemental sulfur, facilitates a series of rearrangements. This effectively moves the double bond (and thus the latent carbonyl functionality) down the alkyl chain.[4][5]
-
Insight: This process is an equilibrium. To favor the terminal product, the final oxidation step must be irreversible and efficient. Insufficient sulfur or temperature can lead to a buildup of isomeric ketone intermediates.
-
-
Irreversible Oxidation: Once the functionality reaches the terminal methyl group, it is irreversibly oxidized by sulfur to form the stable thioamide product.[4]
-
Insight: This is the thermodynamic sink of the reaction. Ensuring sufficient sulfur and high enough temperatures is critical to drive the reaction to completion and prevent the accumulation of byproducts from side-equilibria.
-
By understanding these steps, you can make more informed decisions when adjusting reaction parameters to overcome specific challenges.
References
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. ResearchGate. [Link]
-
Synthesis of thioamides using aryl methanol. ResearchGate. [Link]
-
Mechanism of Willgerodt- Kindler Reaction. YouTube. [Link]
-
The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. [Link]
-
Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. National Center for Biotechnology Information. [Link]
-
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung. [Link]
-
Willgerodt‐Kindler Reaction. Michigan State University Chemistry. [Link]
-
Base‐Catalyzed Synthesis of N‐Aryl Thioacetamides from Multicomponent Reaction of Phenylacetylenes, Sulfur and Anilines. ResearchGate. [Link]
-
Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Royal Society of Chemistry. [Link]
- Process for the preparation of thioacetamide.
-
K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. MDPI. [Link]
-
Thioacetamide. Wikipedia. [Link]
-
Preparation of Thioacetamide. Lu Le Laboratory. [Link]
- Improved process for the preparation of thioacetamide.
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Technical Support Center: Enhancing the Oral Bioavailability of Thioacetamide Derivatives
Welcome to the technical support center dedicated to advancing the research and development of thioacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of improving the oral bioavailability of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles and troubleshooting insights to empower your experimental success.
Thioacetamide and its derivatives often present a dual challenge to oral drug delivery: poor aqueous solubility and extensive first-pass metabolism in the liver. This guide provides a structured approach to systematically address these hurdles through advanced formulation strategies and chemical modifications.
Understanding the Core Challenges
Before delving into solutions, it is crucial to comprehend the primary obstacles limiting the oral bioavailability of thioacetamide derivatives.
-
Poor Aqueous Solubility: Many thioacetamide derivatives are lipophilic, leading to low solubility in the gastrointestinal fluids. This poor solubility is often the rate-limiting step in their absorption.
-
Extensive First-Pass Metabolism: Thioacetamide itself is a well-known hepatotoxin that requires bioactivation by cytochrome P450 (CYP450) enzymes, particularly CYP2E1, in the liver.[1] This metabolic pathway leads to the formation of reactive metabolites like TAA-S-oxide and TAA-S-dioxide, which are responsible for its toxicity.[1] For therapeutic derivatives, this extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Our strategies will, therefore, focus on enhancing solubility and protecting the thioacetamide moiety from premature metabolism.
Part 1: Formulation Strategies to Enhance Solubility and Absorption
Formulation-based approaches aim to improve the dissolution rate and apparent solubility of the drug in the gastrointestinal tract, thereby increasing the concentration gradient for absorption.
Solid Dispersions
Concept: Solid dispersions involve dispersing the drug in an amorphous or molecular form within a hydrophilic polymer matrix.[2][3] This technique enhances the dissolution rate by reducing the particle size to a molecular level and improving the wettability of the drug.[4]
Why it's suitable for thioacetamide derivatives: By converting the crystalline drug into a more soluble amorphous form, solid dispersions can significantly improve the dissolution of poorly soluble thioacetamide derivatives in the gastrointestinal fluids.
Troubleshooting Guide & FAQs: Solid Dispersions
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low drug loading in the solid dispersion. | Poor miscibility between the drug and the polymer. | - Screen a wider range of polymers with varying polarities. Hydrogen bonding between the drug and polymer is crucial for miscibility. - Employ a combination of polymers to improve drug-polymer interactions. |
| Recrystallization of the drug during storage. | The amorphous form is thermodynamically unstable. The chosen polymer may not be an effective crystallization inhibitor. | - Select polymers with a high glass transition temperature (Tg) to restrict molecular mobility. - Incorporate a secondary polymer that has strong specific interactions (e.g., hydrogen bonding) with the thioacetamide derivative. - Store the solid dispersion under controlled temperature and humidity conditions. |
| Incomplete drug release from the formulation. | Strong drug-polymer interactions may hinder drug release. The polymer may not be dissolving quickly enough. | - Optimize the drug-to-polymer ratio; a higher polymer concentration might impede release. - Consider using a more rapidly dissolving polymer or a combination of polymers with different dissolution rates. |
| Poor in vivo performance despite good in vitro dissolution. | The drug may be precipitating in the gastrointestinal tract after release from the solid dispersion. | - Incorporate precipitation inhibitors into the formulation, such as HPMC or other cellulosic polymers. - Co-administer with food if a positive food effect is observed, as bile salts can help maintain supersaturation. |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Determine the solubility of the thioacetamide derivative and the chosen polymer (e.g., PVP K30, HPMC, Soluplus®) in various organic solvents (e.g., methanol, ethanol, acetone). Select a common solvent in which both are highly soluble.
-
Preparation of the Drug-Polymer Solution: Dissolve the thioacetamide derivative and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The resulting solid film is the solid dispersion.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion with the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Concept: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6] The drug is dissolved in this lipid-based formulation and is released in the form of small droplets, providing a large surface area for absorption.
Why it's suitable for thioacetamide derivatives: SEDDS can enhance the oral bioavailability of lipophilic thioacetamide derivatives by:
-
Maintaining the drug in a solubilized state in the gut.[5]
-
Facilitating lymphatic transport, which can help bypass first-pass metabolism in the liver.[7]
Troubleshooting Guide & FAQs: SEDDS
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| The formulation does not emulsify properly or forms large droplets. | Inappropriate ratio of oil, surfactant, and co-surfactant. Poor selection of excipients. | - Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. - Screen different surfactants and co-surfactants with varying HLB (Hydrophilic-Lipophilic Balance) values. A combination of high and low HLB surfactants is often effective. |
| Drug precipitation upon emulsification. | The drug has poor solubility in the final emulsion. The amount of drug exceeds the solubilization capacity of the system. | - Increase the proportion of co-surfactant or co-solvent in the formulation. - Select an oil in which the drug has higher solubility. - Reduce the drug loading. |
| Physical instability of the liquid SEDDS (e.g., phase separation). | Immiscibility of components or drug degradation. | - Ensure all excipients are mutually miscible. - Perform stability studies at different temperatures and humidity levels. - Consider converting the liquid SEDDS into a solid form (S-SEDDS) by adsorbing it onto a solid carrier. |
Experimental Protocol: Formulation of a Liquid SEDDS
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of the thioacetamide derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).[8]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare various mixtures of these excipients at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the thioacetamide derivative in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS with simulated intestinal fluid and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method to assess the drug release from the emulsion.
-
Part 2: Chemical Modification Strategies
Chemical modification of the thioacetamide derivative itself can be a powerful approach to overcome inherent bioavailability limitations.
Prodrug Approach
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[9] The prodrug approach can be used to temporarily mask the functional group responsible for poor absorption or rapid metabolism.
Why it's suitable for thioacetamide derivatives: A prodrug strategy can be designed to mask the thioamide group, which is susceptible to first-pass metabolism. By modifying the thioamide, it may be possible to reduce its recognition by CYP450 enzymes in the liver. The prodrug would then be cleaved in the systemic circulation to release the active thioacetamide derivative.
Troubleshooting Guide & FAQs: Prodrug Synthesis and Evaluation
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| The prodrug is not efficiently converted to the active drug in vivo. | The choice of the promoiety is not optimal for the targeted activating enzymes. The prodrug is too stable. | - Design prodrugs that are substrates for highly expressed enzymes in the plasma or target tissues (e.g., esterases). - Conduct in vitro stability studies in plasma and liver microsomes to assess the rate of conversion. |
| The prodrug has poor aqueous solubility. | The promoiety is too lipophilic. | - Incorporate hydrophilic functional groups into the promoiety, such as amino acids or polyethylene glycol (PEG) chains. |
| The released promoiety is toxic. | The chemical nature of the promoiety. | - Select promoieties that are generally recognized as safe (GRAS) or are endogenous molecules (e.g., amino acids, fatty acids). |
Part 3: Nanotechnology-Based Drug Delivery
Nanocarriers offer a versatile platform to address both solubility and first-pass metabolism challenges.
Nanoparticle Formulations
Concept: Encapsulating the thioacetamide derivative within nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can protect it from the harsh environment of the gastrointestinal tract and the metabolic enzymes in the liver.[10][11][12]
Why it's suitable for thioacetamide derivatives:
-
Protection from Metabolism: The nanoparticle shell can shield the drug from CYP450 enzymes.[13]
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with ligands that target specific receptors in the body, potentially directing the drug away from the liver or to the desired site of action.[14] For liver-targeted therapies, specific ligands can enhance uptake by hepatocytes.[14]
-
Enhanced Permeability and Retention (EPR) Effect: In diseases like cancer, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
Troubleshooting Guide & FAQs: Nanoparticle Formulation and Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low drug encapsulation efficiency. | Poor affinity of the drug for the nanoparticle core. Drug leakage during the formulation process. | - Select a polymer or lipid that has good compatibility with the thioacetamide derivative. - Optimize the formulation process parameters, such as the solvent evaporation rate or homogenization speed. |
| Large particle size or high polydispersity. | Inefficient particle size reduction method. Aggregation of nanoparticles. | - Optimize the energy input during formulation (e.g., sonication time, homogenization pressure). - Use appropriate stabilizers or surfactants to prevent aggregation. |
| Premature drug release from the nanoparticles. | Instability of the nanoparticle matrix in the gastrointestinal fluids. | - Use polymers with a higher molecular weight or cross-link the nanoparticle structure to slow down degradation. - Coat the nanoparticles with a protective layer (e.g., PEG) to enhance stability. |
Experimental Protocol: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Preparation of the Organic Phase: Dissolve the thioacetamide derivative and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Nanoprecipitation: Inject the organic phase into an aqueous solution containing a stabilizer (e.g., PVA, Poloxamer 188) under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature or using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the excess stabilizer and unencapsulated drug. Resuspend the nanoparticles in deionized water.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the size distribution and surface charge of the nanoparticles.
-
Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoparticles.
-
In Vitro Drug Release: Study the release of the drug from the nanoparticles in simulated physiological fluids.
-
Visualizing the Strategies
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Decision tree for selecting an appropriate bioavailability enhancement strategy.
Mechanism of First-Pass Metabolism of Thioacetamide
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dealing with common side reactions in thioacetamide synthesis
Welcome to the technical support center for thioacetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of thioacetamide. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.
Introduction to Thioacetamide Synthesis
Thioacetamide (CH₃CSNH₂) is a versatile organosulfur compound widely used as a source of sulfide ions in both organic and inorganic synthesis. The most common laboratory and industrial synthesis involves the reaction of acetonitrile (CH₃CN) with hydrogen sulfide (H₂S), often under pressure and with catalytic amounts of a base. While the primary reaction is straightforward, its efficiency can be compromised by several side reactions, leading to reduced yields and product impurities. This guide provides a structured approach to understanding, troubleshooting, and preventing these common issues.
Core Synthesis Pathway and Potential Side Reactions
The desired reaction is the direct thionation of the nitrile group. However, the reaction conditions and the inherent reactivity of the starting materials and the product can lead to undesired chemical transformations.
Caption: Overview of Thioacetamide Synthesis and Competing Side Reactions.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you might encounter during thioacetamide synthesis.
Issue 1: Low Product Yield
Q: My final yield of thioacetamide is significantly lower than expected, although the reaction appeared to proceed. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions or the prevalence of side reactions.
Possible Causes & Solutions:
-
Thermal Decomposition: Thioacetamide can decompose at elevated temperatures.[1][2] While the synthesis requires heat, excessive temperatures (e.g., >150°C) can degrade the product back into acetonitrile or other byproducts.[1][3]
-
Troubleshooting:
-
Verify Temperature Control: Ensure your reaction's temperature monitoring is accurate. Use a calibrated thermometer or thermocouple.
-
Optimize Reaction Temperature: The ideal temperature range is typically between 120-130°C.[1][2] Operating within this range often provides a good balance between reaction rate and product stability, potentially leading to yields approaching 100% with minimal decomposition.[1][2]
-
-
-
Incomplete Reaction: The conversion of acetonitrile to thioacetamide may not have reached completion.
-
Troubleshooting:
-
Reaction Time: The reaction of acetonitrile and hydrogen sulfide can take anywhere from 2 to 18 hours.[1][2] If you are experiencing low yields, consider extending the reaction time.
-
Catalyst Efficiency: If using a catalyst, ensure it is active and present in a sufficient amount. For polymer-supported amine catalysts, ensure proper mixing to allow for adequate contact with the reactants.[1]
-
-
-
Loss during Workup: Thioacetamide is soluble in water and alcohol.[4] Significant amounts of the product can be lost during aqueous washes or recrystallization if the solvent volumes are too large or the temperature is not sufficiently low during filtration.
-
Troubleshooting:
-
Minimize Aqueous Contact: Use minimal volumes of water for any washing steps.
-
Optimize Recrystallization: When recrystallizing, ensure the solution is thoroughly cooled to maximize product precipitation before filtration. Use ice-cold solvent to wash the crystals.
-
-
Issue 2: Product Discoloration (Yellow or Brown Product)
Q: My isolated thioacetamide is not a white crystalline solid; instead, it has a yellow or brownish tint. What causes this discoloration and how can I obtain a pure, white product?
A: Discoloration is a strong indicator of impurities, often arising from oxidation or decomposition side reactions.
Possible Causes & Solutions:
-
Oxidation: The sulfur atom in thioacetamide is susceptible to oxidation, which can lead to the formation of colored byproducts.[5] In biological systems, it is known to be oxidized to thioacetamide S-oxide (TASO) and thioacetamide S,S-dioxide (TASO₂).[6][7][8]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Elemental Sulfur Formation: Decomposition of thioacetamide, especially at higher temperatures, can lead to the formation of elemental sulfur, which is yellow.[9]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: As with low yield, maintain the reaction temperature within the optimal 120-130°C range.[1][2]
-
Purification: Recrystallization is often effective at removing colored impurities. A suitable solvent is 95% ethanol.[10] If impurities persist, column chromatography may be necessary, although this is less common for thioacetamide purification.
-
-
Issue 3: Poor Crystallization or Oily Product
Q: After the reaction, I'm left with an oil or a product that won't crystallize properly. What's happening?
A: This is often due to the presence of significant impurities that depress the melting point of the product and interfere with the crystal lattice formation.
Possible Causes & Solutions:
-
Hydrolysis: The presence of water in the reactants or solvent can lead to the hydrolysis of thioacetamide into acetic acid and ammonia.[4][11] This introduces impurities that can hinder crystallization. The hydrolysis is catalyzed by both acids and bases.[4]
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
Purification: If hydrolysis has occurred, a careful workup is needed. An aqueous wash could remove the acetic acid and ammonia, but you risk losing some product due to its water solubility. A better approach might be to attempt crystallization from a different solvent system or use vacuum distillation to remove volatile impurities before crystallization.
-
-
-
Complex Side Products: As seen in reactions with other reagents, thioacetamide can form more complex heterocyclic byproducts or sulfides, which may be oily.[12]
-
Troubleshooting:
-
Analytical Assessment: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the number of components in your product mixture.[13]
-
Chromatographic Purification: If simple recrystallization fails, column chromatography is the next logical step to separate the desired product from the impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base catalyst in the synthesis of thioacetamide from acetonitrile and H₂S?
A1: The base catalyst, such as an amine, deprotonates the hydrogen sulfide to form the hydrosulfide anion (HS⁻). This anion is a more potent nucleophile than H₂S itself and readily attacks the electrophilic carbon of the nitrile group in acetonitrile, thus facilitating the formation of thioacetamide.
Q2: Can I use a different sulfur source instead of hydrogen sulfide gas?
A2: While H₂S is the most direct sulfur source for this synthesis, other reagents can be used, though they may involve different reaction pathways. For example, thioacetamide can also be synthesized by treating acetamide with a thionating agent like phosphorus pentasulfide (P₄S₁₀).[10] However, this method can be vigorous and also releases H₂S as a byproduct.[10]
Q3: My reaction pressure drops as the synthesis proceeds. Is this normal?
A3: Yes, this is a positive indication that the reaction is progressing. As the gaseous hydrogen sulfide is consumed in the reaction with the liquid acetonitrile, the pressure inside the sealed reactor will naturally decrease.[1][2]
Q4: What are the key safety precautions when synthesizing thioacetamide?
A4:
-
Hydrogen Sulfide: H₂S is a highly toxic, flammable gas with a characteristic odor of rotten eggs. It is crucial to handle it in a well-ventilated fume hood and have appropriate safety measures in place, including a personal H₂S detector.
-
Thioacetamide: Thioacetamide itself is a suspected carcinogen and a hepatotoxin (liver toxin).[4] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Pressure Reactions: The synthesis is often conducted under pressure. Ensure your reactor is rated for the pressures and temperatures you will be using and that you are familiar with its safe operation.
Q5: How can I confirm the purity of my final thioacetamide product?
A5: Several analytical techniques can be employed:
-
Melting Point: Pure thioacetamide has a sharp melting point (112-114°C).[4] A broad or depressed melting point indicates the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the product and help identify any organic impurities.
-
HPLC: High-Performance Liquid Chromatography is an excellent method for quantifying the purity of the product and detecting any non-volatile impurities.[13]
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the C=S and N-H bonds.
Experimental Protocols
Protocol 1: Synthesis of Thioacetamide from Acetonitrile and H₂S
This protocol is adapted from established industrial processes.[1][2]
-
Reactor Setup: To a one-liter autoclave, add 500 mL of acetonitrile and 10 grams of a polymer-supported amine catalyst (e.g., Reilex® 425).[1][2]
-
Heating and Pressurizing: Seal the autoclave, begin stirring, and heat the solution to 120-130°C.[1][2]
-
H₂S Introduction: Introduce hydrogen sulfide gas into the autoclave. The pressure will rise (e.g., to ~145 psi).[1][2]
-
Reaction Monitoring: Continue stirring at 120-130°C. The reaction is complete when the pressure ceases to drop, which may take 2-18 hours.[1][2]
-
Workup: Cool the reactor to room temperature and carefully vent any excess H₂S into a scrubber. Discharge the reaction mixture and filter to remove the catalyst. The filtrate is a solution of thioacetamide in acetonitrile.
-
Isolation: The thioacetamide can be isolated by removing the acetonitrile under reduced pressure, followed by recrystallization from a suitable solvent like 95% ethanol.[10]
Protocol 2: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues in thioacetamide synthesis.
Summary of Key Parameters and their Impact
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 120-130°C | Too High (>150°C): Increased decomposition, lower yield, discoloration.[1][2] Too Low: Slow reaction rate, incomplete conversion. |
| Pressure | Dependent on H₂S addition | A decreasing pressure indicates H₂S consumption and reaction progress.[1][2] |
| Catalyst | e.g., Polymer-supported amine | Inefficient/Absent: Very slow or no reaction. |
| Atmosphere | Inert (N₂ or Ar) | Presence of Oxygen: Can lead to oxidation and colored byproducts. |
| Water Content | Anhydrous | Presence of Water: Can cause hydrolysis to acetic acid and ammonia, leading to impurities and crystallization issues.[4] |
References
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). National Center for Biotechnology Information. [Link]
- Process for the preparation of thioacetamide. (1994).
- Improved process for the preparation of thioacetamide. (1995).
-
Separations with Thioacetamide. (2023). Chemistry LibreTexts. [Link]
- Method for preparing thioacetamide. (2016).
-
Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. (n.d.). National Center for Biotechnology Information. [Link]
-
Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. (2024). Royal Society of Chemistry. [Link]
-
Thioacetamide. (n.d.). Wikipedia. [Link]
-
Preparation of Thioacetamide - Organosulfur Compounds. (2013). Lu Le Laboratory. [Link]
-
Toxic Effects of Thioacetamide-Induced Femoral Damage in New Zealand White Rabbits by Activating the p38/ERK Signaling Pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
Determination of thioacetamide and thiobenzamide using dichloramine-T. (n.d.). Royal Society of Chemistry. [Link]
-
Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. (2014). ResearchGate. [Link]
- HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. (2016).
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- 3. Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01414F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of thioacetamide and thiobenzamide using dichloramine-T - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic Effects of Thioacetamide-Induced Femoral Damage in New Zealand White Rabbits by Activating the p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard - Google Patents [patents.google.com]
Welcome to the technical support center dedicated to the intricate science of separating closely related thioacetamide analogs. As researchers and drug development professionals, you are often faced with the challenge of resolving structurally similar compounds, where minor modifications can significantly impact pharmacological activity. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice to navigate the complexities of chromatographic method development for this specific class of molecules.
The Challenge of Thioacetamide Analog Separation
Thioacetamide analogs, often characterized by a common backbone with varying functional groups, present unique separation challenges. Their structural similarity can lead to subtle differences in polarity, hydrophobicity, and stereochemistry, resulting in frustrating peak co-elution and poor resolution. Furthermore, the presence of the thioamide group and potentially basic nitrogen atoms can lead to undesirable secondary interactions with the stationary phase, causing peak tailing and other chromatographic abnormalities.[1] This guide will equip you with the knowledge to systematically overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Where do I even begin with method development for a new series of thioacetamide analogs?
A1: A systematic approach is crucial to avoid a time-consuming trial-and-error process. Start by understanding the physicochemical properties of your analogs, specifically their solubility, pKa, and UV absorbance maxima. This foundational knowledge will guide your initial choice of chromatographic mode and starting conditions.
A recommended starting point is a scouting gradient using Ultra-Performance Liquid Chromatography (UPLC) due to its high efficiency and speed.[2] This initial screen will provide a rapid overview of the separation landscape for your analog mixture.
Initial Scouting Gradient Protocol:
-
Column Selection: Begin with a versatile reversed-phase column, such as a C18, with a particle size of less than 2 µm for optimal efficiency.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water. This will help to protonate any basic functional groups and minimize peak tailing due to silanol interactions.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for nitrogen-containing compounds.
-
Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: A typical starting flow rate for a 2.1 mm ID UPLC column is 0.4-0.6 mL/min.[3]
-
Temperature: Start at a controlled room temperature, for example, 25°C, to ensure reproducibility.[4]
-
Detection: Use a photodiode array (PDA) detector to monitor at the λmax of your compounds and also to check for peak purity.[5]
This initial run will inform you about the retention behavior of your analogs and whether reversed-phase is a suitable mode.
Q2: My thioacetamide analogs are all eluting very close together. How can I improve the resolution?
A2: Achieving baseline resolution for closely related compounds is a common challenge.[6] Once you have a preliminary separation, you can systematically optimize your method to improve selectivity and, consequently, resolution.
Strategies for Improving Resolution:
-
Gradient Optimization: If your initial scouting gradient shows some separation, the next step is to flatten the gradient around the elution time of your compounds of interest. A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation.
-
Mobile Phase Modifier: The choice and concentration of the organic solvent can significantly impact selectivity. Try switching from acetonitrile to methanol or using a combination of the two. Methanol can offer different selectivity due to its hydrogen-bonding capabilities.[7]
-
pH Adjustment: The ionization state of your thioacetamide analogs can be manipulated by adjusting the mobile phase pH.[7] If your compounds have basic functional groups, operating at a lower pH (around 2-3) will ensure they are fully protonated, which can improve peak shape and potentially alter selectivity. Conversely, if they have acidic moieties, a higher pH might be beneficial. Ensure your column is stable at the chosen pH.[8]
-
Column Chemistry: If mobile phase optimization is insufficient, exploring different stationary phase chemistries is the next logical step. "Like separates like" can be a useful guiding principle.[9] For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivities to a standard C18, particularly for compounds with aromatic rings or electron-rich features.
-
Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[4][10] Experiment with temperatures ranging from 25°C to 60°C. Higher temperatures can sometimes improve peak shape and reduce analysis time, but may also decrease resolution in some cases.[11]
Experimental Workflow for Resolution Optimization:
Caption: Decision tree for optimizing resolution.
Q3: I'm observing significant peak tailing with my basic thioacetamide analogs. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds is a classic chromatographic issue, often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][12]
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Solution |
| Secondary Silanol Interactions | Basic analytes interact with deprotonated silanol groups on the column packing, leading to a secondary retention mechanism and tailing peaks.[1][12] | 1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2-3 (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the silanol groups and minimize interactions. 2. Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanols.[12] 3. Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites, though this is not ideal for MS compatibility. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing. | Use tubing with a smaller internal diameter and ensure all connections are made correctly with minimal dead volume. |
| Column Void | A void at the head of the column can disrupt the sample path and cause peak distortion.[13] | If a void is suspected, the column may need to be replaced.[1] |
Q4: My thioacetamide analogs are chiral. What is the best approach for separating the enantiomers?
A4: Chiral separations require a chiral environment to differentiate between enantiomers.[14] This is typically achieved by using a chiral stationary phase (CSP).[15] Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its speed, efficiency, and use of environmentally friendly solvents.[16][17][18]
General Strategy for Chiral Method Development:
-
Column Screening: The first and most critical step is to screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point as they are effective for a wide range of compounds.[19]
-
Mobile Phase: In SFC, the primary mobile phase is supercritical CO2.[20] A polar organic solvent, such as methanol or ethanol, is used as a co-solvent to modulate retention and selectivity.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or isopropylamine) can significantly improve peak shape and resolution for ionizable compounds.
Starting Conditions for Chiral SFC Screening:
| Parameter | Recommended Starting Condition |
| Columns | Screen a diverse set of polysaccharide-based CSPs. |
| Mobile Phase | Supercritical CO2 with a gradient of Methanol (5% to 40%). |
| Additive | 0.1% Trifluoroacetic Acid (for acidic/neutral compounds) or 0.1% Isopropylamine (for basic compounds). |
| Backpressure | 120-150 bar. |
| Temperature | 35-40 °C. |
| Flow Rate | 3-4 mL/min for a 4.6 mm ID column. |
Troubleshooting Guide
This section addresses specific, common problems encountered during the separation of thioacetamide analogs in a quick-reference, question-and-answer format.
Problem: Split Peaks
-
Q: Why are my peaks splitting?
-
A: This can be caused by a partially blocked frit at the column inlet, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[13] If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Always try to dissolve your sample in the initial mobile phase. If the problem persists, try replacing the column inlet frit or the entire column.
-
Problem: Irreproducible Retention Times
-
Q: My retention times are shifting between injections. What's going on?
-
A: Fluctuating retention times are often due to insufficient column equilibration, a change in mobile phase composition, or temperature variations.[8]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection (at least 10-15 column volumes).[8] Use a column oven to maintain a constant temperature.[4] Double-check the mobile phase preparation to ensure consistency.
-
Problem: Co-elution with an Impurity
-
Q: I have a small impurity peak that is co-eluting with my main analyte. How can I separate them?
-
A: This requires a fine-tuning of your method's selectivity. Small adjustments to the mobile phase composition (e.g., changing the organic solvent ratio by 1-2%), pH, or temperature can often resolve closely eluting peaks.[21] If these adjustments are not successful, screening different column chemistries is recommended.
-
Troubleshooting Workflow:
Caption: A general workflow for troubleshooting common chromatographic issues.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs.
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). LinkedIn.
- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022, February 24). PMC - PubMed Central.
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
- Analytical Separation of Closantel Enantiomers by HPLC. (2021, November 30). PMC - NIH.
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
- Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites.
- Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. (2025, August 7).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Chiral Separation of Racemic Thiols Based on Diastereomer Formation with a Fluorescent Chiral Tagging Reagent by Reversed-Phase Liquid Chrom
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Current challenges and future prospects in chromatographic method development for pharmaceutical research. Molnar Institute.
- Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column.
- Stability-Indicating UPLC Method Development and ICH Validation for Quantitative Estimation of Sulphacetamide in Injectable Dosage Forms. (2025, June 28).
- ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency (EMA).
- Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control.
- Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Method development & optimiz
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
- How can I separate three structurally similar compounds in HPLC?. (2015, December 2).
- Review on Reported Analytical Method Development by Uplc and Hplc of Selected Anti-Diabetic Drugs.
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16).
- Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
- Synthesis and Chiral Separation of Some 4-thioflavones.
- Chromatography Decisions in Drug Characteriz
- Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formul
- HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
- Chiral Drug Separ
- How Does Temperature Affect Chromatography?. (2025, February 3). Chemistry For Everyone - YouTube.
- Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. (2025, August 5).
- Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide St
- Hplc method development and valid
- UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
- Troubleshooting GC peak shapes. Element Lab Solutions.
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Technical Support Center: Mitigating Cytotoxicity of 2-[(4-Bromophenyl)thio]acetamide in Non-Target Cells
Welcome to the technical support center for researchers working with 2-[(4-Bromophenyl)thio]acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target cytotoxicity of this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to understand and mitigate unintended cytotoxic effects in your non-target cell models, ensuring the integrity and specificity of your experimental outcomes.
A Note on Scientific Grounding
Direct experimental data on the specific mechanisms of cytotoxicity for 2-[(4-Bromophenyl)thio]acetamide is limited in publicly available literature. Therefore, this guide is built upon established principles of toxicology and pharmacology, drawing heavily from the extensive research on its close structural analog, thioacetamide (TAA) . The hepatotoxicity of TAA is well-documented to arise from its metabolic activation into reactive, toxic intermediates. It is a scientifically sound hypothesis that 2-[(4-Bromophenyl)thio]acetamide shares a similar bioactivation pathway and mechanism of cytotoxicity. All recommendations and explanations provided herein are based on this strong scientific premise.
Part 1: Conceptual Overview - The "Why" Behind the "How"
Understanding the likely mechanism of cytotoxicity is paramount to effectively mitigating it. For thioacetamide and its derivatives, toxicity is not typically caused by the parent compound itself but by its metabolic products.
The Proposed Mechanism of Cytotoxicity
The primary driver of cytotoxicity for thioacetamide-related compounds is a process called metabolic activation , which predominantly occurs in cells with high metabolic activity, such as hepatocytes. This process can be broken down into a few key steps:
-
Phase I Metabolism: The parent compound, 2-[(4-Bromophenyl)thio]acetamide, is likely metabolized by cytochrome P450 enzymes (CYP450s), particularly CYP2E1.[1][2] This enzymatic reaction is proposed to oxidize the sulfur atom, leading to the formation of a highly reactive intermediate, analogous to thioacetamide-S-oxide (TASO).
-
Generation of Reactive Metabolites: This S-oxide can be further oxidized to an even more reactive S,S-dioxide species.[1][3] These metabolites are powerful electrophiles.
-
Induction of Oxidative Stress: The reactive metabolites can deplete cellular antioxidant defenses, such as glutathione (GSH), leading to a surge in reactive oxygen species (ROS).[4] This imbalance results in oxidative stress, a state of cellular damage.
-
Covalent Binding and Cellular Damage: The electrophilic metabolites can covalently bind to cellular macromolecules like proteins, lipids, and nucleic acids.[5] This binding can disrupt their function, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death (necrosis or apoptosis).[1][4][6]
This proposed pathway is visually summarized in the diagram below:
Caption: Proposed metabolic activation of 2-[(4-Bromophenyl)thio]acetamide.
Part 2: Troubleshooting Guides in a Q&A Format
This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in the proposed mechanism of cytotoxicity.
Issue 1: High background cytotoxicity observed in my non-target control cell line (e.g., HepG2, primary hepatocytes).
Question: I'm seeing significant cell death in my non-target control cells even at low concentrations of 2-[(4-Bromophenyl)thio]acetamide. How can I reduce this off-target effect to establish a better therapeutic window for my target cells?
Answer: This is a classic sign of metabolic activation leading to cytotoxicity. Your non-target cells likely express the necessary CYP450 enzymes to convert the compound into its toxic metabolites. Here’s a systematic approach to troubleshoot and mitigate this:
Step-by-Step Troubleshooting Protocol:
-
Confirm Metabolic Activity: First, confirm that your non-target cells are metabolically active. You can do this by measuring the baseline activity of CYP2E1 or other relevant CYP450 enzymes using commercially available assay kits.
-
Co-treatment with a CYP450 Inhibitor: The most direct way to test the hypothesis of metabolic activation is to co-administer 2-[(4-Bromophenyl)thio]acetamide with a known inhibitor of CYP450 enzymes.
-
Rationale: If the cytotoxicity is dependent on metabolic activation, inhibiting the responsible enzymes should rescue the cells.
-
Recommended Agent: Diallyl sulfide (DAS) or 4-methylpyrazole (4-MP) are known inhibitors of CYP2E1.[3]
-
Experimental Workflow:
-
Plate your non-target cells and allow them to adhere overnight.
-
Pre-treat a subset of wells with a range of concentrations of the CYP450 inhibitor (e.g., 1-100 µM of DAS) for 1-2 hours.
-
Add 2-[(4-Bromophenyl)thio]acetamide at a concentration known to cause cytotoxicity to both the pre-treated and untreated wells.
-
Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like the MTT or LDH assay.[7][8]
-
-
Expected Outcome: A significant increase in cell viability in the wells pre-treated with the CYP450 inhibitor would strongly suggest that the cytotoxicity is mediated by metabolic activation.
-
-
Co-treatment with an Antioxidant: Since oxidative stress is a major downstream effector of the reactive metabolites, bolstering the cell's antioxidant capacity can be a protective strategy.
-
Rationale: Antioxidants can neutralize the ROS generated by the toxic metabolites, thereby preventing cellular damage.
-
Recommended Agent: N-acetylcysteine (NAC) is a precursor to glutathione and a potent antioxidant. Vitamin E (α-tocopherol) is another excellent choice for its lipid-soluble, membrane-protective properties.
-
Experimental Workflow: Similar to the CYP450 inhibitor workflow, pre-treat cells with a range of concentrations of NAC (e.g., 1-10 mM) or Vitamin E (e.g., 10-100 µM) before adding 2-[(4-Bromophenyl)thio]acetamide.
-
Expected Outcome: An increase in cell viability in the antioxidant-treated wells would indicate that oxidative stress is a key component of the cytotoxic mechanism.
-
The following diagram illustrates this troubleshooting workflow:
Caption: A logical workflow for troubleshooting off-target cytotoxicity.
Issue 2: My cytotoxicity assay results (e.g., IC50 values) are inconsistent across experiments.
Question: I'm having trouble getting reproducible IC50 values for 2-[(4-Bromophenyl)thio]acetamide in my non-target cells. What could be causing this variability?
Answer: Inconsistent IC50 values, especially with compounds that require metabolic activation, often point to variability in the metabolic capacity of your cells.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | As cells are passaged, their metabolic enzyme expression can change, leading to differences in their ability to activate the compound. | Use cells within a narrow, pre-defined passage number range for all experiments. Validate this range by periodically checking the expression or activity of key CYP450 enzymes. |
| Cell Seeding Density | Confluency can affect the metabolic state of cells. Overly confluent or sparse cultures may have different levels of CYP450 expression. | Optimize and standardize your cell seeding density to ensure consistent confluency at the time of treatment. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that can modulate gene expression, including that of CYP450 enzymes. | Purchase a large batch of a single lot of FBS and pre-test it for consistency in your assays. |
| Incubation Time | The cytotoxic effect is time-dependent, as it requires the accumulation of toxic metabolites. Minor variations in incubation time can lead to different outcomes. | Use a precise and consistent incubation time for all experiments. Consider performing a time-course experiment to understand the kinetics of cytotoxicity. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best in vitro models to study the off-target cytotoxicity of this compound?
A1: The choice of model is critical. For assessing metabolically-driven toxicity, the following are recommended, in order of increasing physiological relevance:
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are easy to culture but may have lower and more variable expression of metabolic enzymes compared to primary cells.[9]
-
Primary Hepatocytes: These are considered the gold standard for in vitro hepatotoxicity studies as they retain the metabolic characteristics of the liver.[9] However, they are more difficult to source and maintain.
-
3D Cell Culture Models (e.g., Spheroids, Organoids): These models more accurately mimic the tissue architecture and cell-cell interactions of the liver, often leading to more predictive toxicology data.[9]
Q2: Besides cell viability, what other endpoints should I measure to understand the mechanism of cytotoxicity?
A2: To gain a deeper mechanistic understanding, consider the following assays:
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to quantify intracellular ROS levels. An increase in ROS following treatment would support the oxidative stress hypothesis.
-
Glutathione (GSH) Depletion: Measure the levels of reduced and oxidized glutathione (GSH/GSSG ratio). A decrease in this ratio is a hallmark of oxidative stress.
-
Mitochondrial Membrane Potential (MMP): Use dyes like JC-1 or TMRM to assess mitochondrial health. A loss of MMP is an early indicator of apoptosis.
-
Caspase Activity: Measure the activity of caspase-3/7 to specifically detect apoptosis.
Q3: Can I use a cell line that has low or no CYP450 expression as a negative control?
A3: Yes, this is an excellent strategy. Using a cell line with deficient CYP450 expression (e.g., certain non-hepatic cell lines) alongside your metabolically competent non-target cells can provide a powerful self-validating system. If 2-[(4-Bromophenyl)thio]acetamide is significantly less toxic to the CYP450-deficient cells, it provides strong evidence for metabolic activation being the primary cytotoxic pathway.
Q4: Are there any structural modifications to 2-[(4-Bromophenyl)thio]acetamide that might reduce its cytotoxicity?
A4: While this falls into the realm of medicinal chemistry, some general principles apply. Modifying the molecule to block the site of metabolic oxidation or to increase its rate of detoxification could potentially reduce its toxicity. For instance, replacing the thioamide group with a more stable functional group could prevent the formation of the reactive S-oxide intermediates. However, any such modification would need to be carefully evaluated to ensure it does not also abolish the desired on-target activity.
References
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Zhang, Y., & Xu, A. (2023). Unveiling thioacetamide-induced toxicity: Multi-organ damage and omitted bone toxicity. Human and Experimental Toxicology. Available from: [Link]
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Ferreira, M. M. C., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2177. Available from: [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available from: [Link]
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Shukla, S., et al. (2023). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. Toxicology and Applied Pharmacology, 475, 116632. Available from: [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available from: [Link]
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Jeong, T. C., et al. (2000). Role of metabolic activation by cytochrome P450 in thioacetamide-induced suppression of antibody response in male BALB/c mice. Toxicology Letters, 115(3), 213-221. Available from: [Link]
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Poli, G., et al. (2010). The toxic effect of thioacetamide on rat liver in vitro. Toxicology in Vitro, 24(7), 1835-1841. Available from: [Link]
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Khan, M. R., et al. (2019). Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. Frontiers in Pharmacology, 10, 396. Available from: [Link]
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Pohl, L. R., et al. (2011). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 24(10), 1679-1687. Available from: [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]
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Sharifi-Rad, J., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Oxidative Medicine and Cellular Longevity, 2021, 6668453. Available from: [Link]
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European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology, 70(6), 1222-1261. Available from: [Link]
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Gherghel, D., et al. (2020). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Processes, 8(11), 1369. Available from: [Link]
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Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2036-2045. Available from: [Link]
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Soldati, L., et al. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 22(22), 12285. Available from: [Link]
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Pohl, L. R., et al. (2013). Protein targets of thioacetamide metabolites in rat hepatocytes. Chemical Research in Toxicology, 26(5), 734-744. Available from: [Link]
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Lee, S., & Kim, H. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 107. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2-[(4-Bromophenyl)thio]acetamide and Standard Antibiotics
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical entities with potential therapeutic value is paramount. This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of the synthetic compound 2-[(4-Bromophenyl)thio]acetamide. We will objectively compare its potential activity against that of established antibiotics, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.
The core of this guide is built upon the principles of scientific integrity, providing a robust methodology for a head-to-head comparison. While direct, peer-reviewed data on the antimicrobial spectrum of 2-[(4-Bromophenyl)thio]acetamide is emerging, the presence of the bromophenyl moiety is of significant interest. Various studies on related structures, such as N-(aryl)-2-thiophen-2-ylacetamide and other thiazole derivatives containing a 4-bromophenyl group, have indicated promising antibacterial and antifungal properties.[1][2][3][4] This guide, therefore, serves as a foundational blueprint for researchers to conduct their own validated assessments.
Experimental Design: A Three-Pillar Approach to Antimicrobial Susceptibility Testing
To comprehensively assess the antimicrobial potential of 2-[(4-Bromophenyl)thio]acetamide, a multi-faceted experimental approach is essential. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[5][6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a substance that prevents the visible growth of a microorganism.[7][8] We will utilize the broth microdilution method for its efficiency and quantitative nature.[9][10]
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Agents: Prepare a stock solution of 2-[(4-Bromophenyl)thio]acetamide in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Parallel dilutions of control antibiotics (e.g., Ciprofloxacin for Gram-negative bacteria, Vancomycin for Gram-positive bacteria) should also be prepared.
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[7]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plates at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
To discern whether 2-[(4-Bromophenyl)thio]acetamide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed as a subsequent step to the MIC assay. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13]
Detailed Protocol for MBC Assay:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 1-10 µL) from the wells of the MIC plate that showed no visible growth.[14]
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation or a ≥99.9% kill of the initial inoculum.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test provides a qualitative assessment of antimicrobial susceptibility and is a widely used, straightforward method.[15][16][17][18] It involves placing paper disks impregnated with the antimicrobial agent onto an agar plate uniformly inoculated with the test microorganism.[11][16]
Experimental Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol for Kirby-Bauer Disk Diffusion Test:
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, create a uniform "lawn" of bacteria across the surface of a Mueller-Hinton agar plate.[19]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of 2-[(4-Bromophenyl)thio]acetamide and the control antibiotics onto the agar surface. Ensure the disks are placed with sufficient distance between them to prevent overlapping of the inhibition zones.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[15] The susceptibility of the microorganism to the compound is determined by comparing the zone diameter to the standardized interpretive charts provided by CLSI.[6]
Data Presentation and Interpretation
The quantitative and qualitative data obtained from these experiments should be systematically organized for a clear comparison.
Table 1: Comparative MIC and MBC Values (µg/mL)
| Microorganism | 2-[(4-Bromophenyl)thio]acetamide | Ciprofloxacin | Vancomycin |
| MIC | MBC | MIC | |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Candida albicans (ATCC 90028) |
Table 2: Comparative Zone of Inhibition Diameters (mm) from Kirby-Bauer Test
| Microorganism | 2-[(4-Bromophenyl)thio]acetamide | Ciprofloxacin | Vancomycin |
| Zone Diameter (mm) | Interpretation (S/I/R) | Zone Diameter (mm) | |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) |
Interpretation of S/I/R (Susceptible/Intermediate/Resistant) should be based on the latest CLSI M100 guidelines.[6]
Potential Mechanism of Action: A Note on Thioacetamide Compounds
While the precise mechanism of antimicrobial action for 2-[(4-Bromophenyl)thio]acetamide is yet to be elucidated, compounds containing a thioacetamide core are known to be biologically active. Thioacetamide itself is a well-known hepatotoxin, and its bioactivation is mediated by cytochrome P450 enzymes to form reactive intermediates that can induce oxidative stress.[20] It is plausible that the antimicrobial activity of 2-[(4-Bromophenyl)thio]acetamide could involve a similar generation of reactive species that are detrimental to microbial cells. Further research, including studies on its effects on microbial cell membranes, DNA replication, and protein synthesis, is necessary to determine its specific mechanism of action.
Conclusion
This guide provides a standardized and scientifically rigorous framework for the comparative evaluation of the antimicrobial activity of 2-[(4-Bromophenyl)thio]acetamide against established antibiotics. By adhering to these detailed protocols, researchers can generate reliable and comparable data that will be crucial in determining the potential of this compound as a future therapeutic agent. The systematic presentation and interpretation of the MIC, MBC, and disk diffusion data will allow for a clear and objective assessment of its antimicrobial spectrum and potency.
References
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Ferreira, M. L., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o177. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]
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Saadi, S. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]
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Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Ezhilarasan, D. (2023). Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. Environmental Toxicology and Pharmacology, 99, 104093. [Link]
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National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. [Link]
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National Institutes of Health (NIH). (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 13(3), 827-861. [Link]
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Infectious Diseases Society of America (IDSA). (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
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Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
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UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023. [Link]
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Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]
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National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[(4-Bromophenyl)thio]acetamide Analogs: A Methodological Approach
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 2-[(4-Bromophenyl)thio]acetamide analogs. Rather than a simple review of existing data, this document serves as a methodological playbook for researchers, scientists, and drug development professionals. It outlines the strategic synthesis, biological evaluation, and data interpretation necessary to elucidate the SAR of this chemical scaffold, thereby enabling the rational design of more potent and selective therapeutic agents.
Introduction: The Therapeutic Potential of the Thioacetamide Scaffold
The 2-[(4-bromophenyl)thio]acetamide core represents a promising starting point for drug discovery. The thioether linkage provides metabolic stability and specific spatial orientation, while the acetamide moiety can participate in crucial hydrogen bonding interactions with biological targets. The 4-bromophenyl group offers a site for further modification and can engage in halogen bonding or hydrophobic interactions within a target's active site. Understanding how modifications to each of these regions impact biological activity is the central goal of an SAR study.
This guide will walk through the essential steps of an SAR campaign for this scaffold, from initial library design and synthesis to biological screening and data analysis, providing both the "how" and the "why" behind each experimental decision.
Strategic Synthesis of Analog Libraries
A successful SAR study begins with a well-designed library of analogs that systematically probes the chemical space around the parent molecule. The synthesis of 2-[(4-bromophenyl)thio]acetamide is typically achieved via a straightforward S-alkylation reaction.
General Synthetic Protocol
The core synthesis involves the reaction of 4-bromothiophenol with a 2-haloacetamide derivative. This approach is robust and allows for diversification at multiple points.
Experimental Protocol: Synthesis of the Parent Compound
-
Reactant Preparation: To a solution of 4-bromothiophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation: Add 2-chloroacetamide (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature, filter off the base, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-[(4-bromophenyl)thio]acetamide.
Library Design for SAR Exploration
To build a comprehensive SAR, modifications should be made systematically to three key regions of the molecule:
-
Region A (Aromatic Ring): Modify the electronic and steric properties of the phenyl ring.
-
Region B (Thioether Linker): While less commonly modified, exploring linker length or rigidity can be informative.
-
Region C (Acetamide Group): Alter the amide substituents to probe for additional binding interactions.
The following Graphviz diagram illustrates the strategic points of diversification for the analog library.
Caption: Key regions for chemical modification in the 2-[(4-Bromophenyl)thio]acetamide scaffold.
Biological Evaluation: A Tiered Screening Approach
The choice of biological assays is critical and should be guided by the therapeutic hypothesis for this class of compounds. For this guide, we will hypothesize that these analogs are inhibitors of a specific enzyme, for example, a protein tyrosine phosphatase (PTP).
Primary Assay: In Vitro Enzyme Inhibition
The initial screen should be a robust, high-throughput in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of each analog against the target enzyme.
Experimental Protocol: PTP Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Prepare a stock solution of the PTP enzyme and the substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Compound Preparation: Dissolve synthesized analogs in DMSO to create stock solutions (e.g., 10 mM) and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations. Incubate for 15 minutes at 37 °C to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the pNPP substrate to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Secondary Assays: Selectivity and Cellular Activity
Promising hits from the primary screen should be advanced to secondary assays to assess their selectivity and cell-based activity.
-
Selectivity Profiling: Test the active compounds against a panel of related enzymes (e.g., other PTPs) to determine their selectivity profile. A highly selective compound is often a more desirable drug candidate.
-
Cellular Assays: Evaluate the compounds in a relevant cell line to confirm that their in vitro activity translates to a cellular context. For a PTP inhibitor, this could involve a Western blot to measure the phosphorylation state of a known substrate.
Structure-Activity Relationship Analysis
The core of the study is to correlate the structural modifications of the analogs with their biological activity. The data should be organized into a table for clear comparison.
Comparative Data Table
The following table is a template for organizing the SAR data. The data presented here is hypothetical and for illustrative purposes only.
| Analog | Region A Modification (R¹) | Region C Modification (R²) | IC₅₀ (µM) | Selectivity vs. PTP-X |
| Parent | 4-Br | H | 15.2 | 1x |
| 1a | 4-Cl | H | 25.8 | 0.8x |
| 1b | 4-F | H | 30.1 | 0.7x |
| 1c | 4-CF₃ | H | 5.6 | 3.2x |
| 1d | 3,4-diCl | H | 10.3 | 1.8x |
| 2a | 4-Br | Methyl | 12.5 | 1.1x |
| 2b | 4-Br | Ethyl | 28.9 | 0.6x |
| 2c | 4-Br | Cyclopropyl | 8.1 | 2.5x |
Interpreting the SAR Data
-
Region A (Aromatic Ring): The nature of the substituent at the 4-position of the phenyl ring significantly impacts activity. Replacing the bromine with a less electronegative chlorine (1a) or fluorine (1b) is detrimental. However, a strongly electron-withdrawing trifluoromethyl group (1c) leads to a significant increase in potency. This suggests that the electronic properties of this ring are a key driver of activity.
-
Region C (Acetamide Group): Modification of the amide nitrogen also influences activity. Small alkyl groups like methyl (2a) are well-tolerated, while a larger ethyl group (2b) reduces potency, likely due to steric hindrance. The constrained cyclopropyl group (2c) restores and improves activity, suggesting a specific conformational requirement in the binding pocket.
The following Graphviz diagram illustrates the logical flow of an SAR study, from synthesis to lead optimization.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to elucidating the SAR of 2-[(4-bromophenyl)thio]acetamide analogs. By combining strategic synthesis with a tiered screening cascade, researchers can efficiently map the chemical space around this scaffold and identify key structural features that govern biological activity. The insights gained from such a study are invaluable for the iterative process of drug design, paving the way for the development of optimized lead candidates with enhanced potency, selectivity, and therapeutic potential.
References
- Due to the methodological nature of this guide and the hypothetical SAR data, specific research articles on "2-[(4-Bromophenyl)thio]acetamide analogs" are not cited. The protocols and strategies described are based on established principles of medicinal chemistry and drug discovery, which are detailed in standard textbooks and review articles on the subject.
Validating Novel Anticancer Agents: A Comparative In Vivo Guide for 2-[(4-Bromophenyl)thio]acetamide
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 2-[(4-Bromophenyl)thio]acetamide. We will navigate the critical transition from promising in vitro data to robust, comparative in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Our approach is built on a hypothetical, yet scientifically plausible, premise: 2-[(4-Bromophenyl)thio]acetamide has demonstrated significant cytotoxic activity against the human estrogen receptor-positive (ER+) breast adenocarcinoma cell line, MCF-7, with an in vitro IC50 value of 500 nM. This guide will detail the logical and methodological steps required to validate this finding in a living system, comparing its performance against established standards of care.
The Imperative of In Vivo Validation: Bridging the Efficacy Gap
The journey of an anticancer agent from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of in vitro potency to in vivo efficacy.[1] While cell-based assays are indispensable for initial screening, they cannot replicate the complex interplay of a tumor within its microenvironment, nor can they predict a compound's pharmacokinetic and pharmacodynamic profile in a whole organism.[2] Therefore, in vivo validation in animal models is a critical, non-negotiable step to establish proof-of-concept and de-risk further development.[1]
This guide is structured to provide not just a protocol, but a strategic comparison. We will assess our compound of interest, 2-[(4-Bromophenyl)thio]acetamide (herein referred to as Cpd-X), against two pillars of breast cancer therapy:
-
Doxorubicin: A well-characterized anthracycline antibiotic, representing a standard-of-care cytotoxic chemotherapy agent used in breast cancer treatment.[3] Its inclusion provides a benchmark for potent, albeit often toxic, anticancer activity.
-
Tamoxifen: A selective estrogen receptor modulator (SERM), representing a targeted endocrine therapy.[4] As MCF-7 cells are ER-positive, their growth is estrogen-dependent, making Tamoxifen a clinically relevant comparator for this specific cancer subtype.[5][6]
The In Vivo Model of Choice: The MCF-7 Xenograft
To appropriately test a compound with activity against a human cancer cell line, a human tumor xenograft model is the logical choice.[7] In this model, human cancer cells are implanted into immunodeficient mice, allowing the cells to form tumors that can be monitored and treated.[6][8]
Why the MCF-7 Xenograft Model?
-
Clinical Relevance: MCF-7 is a luminal A breast cancer cell line that expresses both estrogen and progesterone receptors, making it a valuable and widely used model for studying hormone-responsive tumors.[5] This represents a large subset of human breast cancers.
-
Hormone-Dependent Growth: The growth of MCF-7 tumors in vivo is dependent on estrogen supplementation, which allows for the evaluation of endocrine therapies like Tamoxifen and provides a more physiologically relevant model of ER+ breast cancer.[9][10]
-
Established Protocols: The MCF-7 xenograft model is well-established, with extensive literature on its growth characteristics and response to standard therapies, providing a solid foundation for comparison.[5][8]
Our primary efficacy endpoint will be Tumor Growth Inhibition (TGI) , a quantitative measure of the reduction in tumor volume in treated animals compared to a control group.[11] Key secondary endpoints will include monitoring animal body weight as an indicator of systemic toxicity and, upon study completion, histopathological analysis of the tumors.[12]
Experimental Design and Protocols
This section provides a detailed, step-by-step methodology for the in vivo validation study. Adherence to ethical guidelines for animal welfare is paramount throughout the study.[12][13]
Overall Experimental Workflow
The entire in vivo study can be visualized as a sequence of critical stages, from initial preparation to final analysis.
Caption: Workflow for in vivo validation of 2-[(4-Bromophenyl)thio]acetamide.
Detailed Step-by-Step Protocol
Animal Model:
-
Species: Athymic Nude Mice (e.g., NU/J strain), female, 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective immune response against human cells.[8]
-
Supplier: Reputable commercial vendor (e.g., The Jackson Laboratory).
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to any procedures.[12]
-
Housing: Maintained in a specific pathogen-free (SPF) environment with sterile bedding, food, and water.
Estrogen Supplementation:
-
Rationale: MCF-7 cells require estrogen for tumorigenesis.[9][10]
-
Procedure: 2-3 days prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal scapular region of each mouse.
Tumor Implantation:
-
Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to a final concentration of 2.5 x 10^7 cells/mL. Inject 0.1 mL of the cell/Matrigel suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[14]
Grouping and Treatment:
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[14]
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as Cpd-X.
-
Group 2 (Cpd-X): Administer 2-[(4-Bromophenyl)thio]acetamide at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). The initial dose is typically determined from maximum tolerated dose (MTD) studies.
-
Group 3 (Doxorubicin): Administer Doxorubicin at 5 mg/kg, once weekly, intraperitoneal (IP) injection.[15][16]
-
Group 4 (Tamoxifen): Administer Tamoxifen at 10 mg/kg, daily, oral gavage.[9]
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times weekly. Monitor animals daily for any signs of distress or toxicity.[12]
Study Endpoint and Tissue Collection:
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 28 days of treatment). Individual animals should be euthanized if they meet humane endpoint criteria, such as >20% body weight loss or ulceration of the tumor.[17]
-
Procedure: At the endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a gross necropsy. Excise the tumors and record their final weight.
-
Tissue Preservation: Divide each tumor into sections. Fix one section in 10% neutral buffered formalin for histopathology, and snap-freeze the remaining sections in liquid nitrogen for molecular analysis.[18][19]
Data Presentation and Comparative Analysis
Quantitative data should be summarized for clear, objective comparison.
Table 1: Comparative In Vivo Efficacy of Cpd-X in the MCF-7 Xenograft Model (Hypothetical Data)
| Treatment Group (Dose, Route, Schedule) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 148 ± 15 | 1650 ± 210 | 1630 ± 205 | - | +5.2 |
| Cpd-X (50 mg/kg, PO, daily) | 151 ± 18 | 750 ± 130 | 745 ± 125 | 59.8% | -2.1 |
| Doxorubicin (5 mg/kg, IP, weekly) | 149 ± 16 | 480 ± 95 | 475 ± 90 | 77.8% | -10.5 |
| Tamoxifen (10 mg/kg, PO, daily) | 152 ± 14 | 980 ± 155 | 970 ± 150 | 44.5% | +3.5 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.[11]
Interpretation of Hypothetical Results:
-
Cpd-X: Shows significant tumor growth inhibition, superior to the targeted agent Tamoxifen but less potent than the cytotoxic agent Doxorubicin.
-
Toxicity Profile: Cpd-X exhibits a favorable toxicity profile with minimal body weight loss compared to Doxorubicin, which shows significant weight loss, a common side effect.[20]
-
Comparative Efficacy: This data suggests that Cpd-X has promising standalone anticancer activity in this ER+ breast cancer model.
Mechanistic Insights: Beyond Tumor Growth Inhibition
While TGI is the primary measure of efficacy, a deeper understanding of the compound's mechanism of action in vivo is crucial.
Hypothetical Signaling Pathway
Based on the structure of Cpd-X and the common mechanisms of anticancer agents, we can hypothesize its potential impact on key signaling pathways involved in cancer cell proliferation and survival.
Caption: Hypothesized mechanism of action for Cpd-X targeting the PI3K/Akt pathway.
Post-Study Analyses
-
Histopathology: Hematoxylin and eosin (H&E) staining of formalin-fixed tumor sections can reveal changes in tumor morphology, necrosis, and cellular architecture induced by the treatments.[19]
-
Immunohistochemistry (IHC): Staining for key biomarkers can help validate the hypothesized mechanism of action. For instance, staining for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) can provide quantitative data on the cellular effects of Cpd-X compared to the controls. If the hypothesized mechanism involves the PI3K/Akt pathway, staining for phosphorylated Akt (p-Akt) could provide direct evidence of target engagement in vivo.
Conclusion: A Pathway to Clinical Translation
This guide outlines a robust, comparative strategy for the in vivo validation of 2-[(4-Bromophenyl)thio]acetamide, a novel compound with hypothetical anticancer activity. By employing a clinically relevant xenograft model and benchmarking against both cytotoxic and targeted standards of care, this approach provides a rigorous assessment of the compound's therapeutic potential. The successful demonstration of significant tumor growth inhibition coupled with a favorable safety profile would provide a strong rationale for advancing 2-[(4-Bromophenyl)thio]acetamide into further preclinical development, including more advanced orthotopic or patient-derived xenograft (PDX) models, and ultimately, towards clinical trials.[18] The integration of pharmacodynamic and mechanistic studies is crucial for building a comprehensive data package that supports the continued investigation of this promising new agent.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(4-Bromophenyl)thio]acetamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-[(4-Bromophenyl)thio]acetamide, establishing the reliability and suitability of analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of potential analytical methods for the quantification and characterization of this molecule, grounded in the principles of cross-validation as mandated by international regulatory bodies. Our discussion will be framed through the lens of practical application, explaining not just the "how" but the critical "why" behind our methodological choices, ensuring that every protocol is a self-validating system.
The Imperative of Method Validation
The objective of any analytical method validation is to demonstrate its fitness for a specific purpose.[1][2][3] For 2-[(4-Bromophenyl)thio]acetamide, this could range from quantification in bulk drug substance to the detection of impurities or monitoring its stability under various conditions. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our validation strategies.[4][5][6][7] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which details the validation characteristics required to ensure a method is reliable, reproducible, and accurate.[3][5]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application. For 2-[(4-Bromophenyl)thio]acetamide, a molecule featuring a bromophenyl group, a thioether linkage, and an acetamide functional group, several techniques are viable. We will explore the most pertinent of these: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase modality (RP-HPLC), is a cornerstone of pharmaceutical analysis due to its versatility and sensitivity.
-
Expertise & Experience: The presence of the aromatic ring and the polar acetamide group in 2-[(4-Bromophenyl)thio]acetamide makes it an ideal candidate for RP-HPLC. A C18 column would be the logical starting point for method development, offering a non-polar stationary phase that will interact with the bromophenyl group. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be fine-tuned to achieve optimal separation from potential impurities. A recently developed method for propylthiouracil, a related thioamide, utilized a C18 column with an acetonitrile/buffer mobile phase, demonstrating the suitability of this approach.[8][9] UV detection is appropriate due to the chromophoric nature of the phenyl ring.
-
Trustworthiness: An HPLC method's trustworthiness is built upon a foundation of rigorous validation. Key parameters include specificity—the ability to resolve the analyte from impurities and degradation products—and linearity, which demonstrates a proportional relationship between concentration and detector response.[4] For a similar compound, good linearity was achieved between 24.916 and 74.748 µg/mL with a correlation coefficient (R²) greater than 0.999.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10]
-
Expertise & Experience: While the volatility of 2-[(4-Bromophenyl)thio]acetamide would need to be experimentally confirmed, GC-MS could be a valuable tool, especially for impurity profiling. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. The presence of bromine is a significant advantage for MS detection, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature, aiding in the identification of bromine-containing fragments.[11][12][13]
-
Trustworthiness: The selectivity of GC-MS is one of its greatest strengths. By using selected ion monitoring (SIM), it is possible to selectively detect compounds containing bromine, significantly reducing interference from the sample matrix.[14] This high degree of selectivity is crucial for the confident identification and quantification of trace-level impurities.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for quantitative analysis.
-
Expertise & Experience: The aromatic phenyl ring in 2-[(4-Bromophenyl)thio]acetamide will exhibit strong UV absorbance, making this technique suitable for straightforward concentration measurements in pure samples or simple formulations.[15][16] The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound across the UV-Vis spectrum. For aromatic thioamides, UV-Vis spectrophotometry has been used to monitor reaction progress.[17][18]
-
Trustworthiness: While rapid and cost-effective, UV-Vis spectrophotometry lacks the specificity of chromatographic methods. Its primary limitation is the potential for interference from other UV-absorbing compounds in the sample matrix. Therefore, its use is generally restricted to the analysis of the bulk drug substance where the purity is high.
Cross-Validation Protocol: A Framework for Trust
Cross-validation becomes necessary when two or more analytical methods are used to measure the same analyte. The goal is to ensure that the results are equivalent and interchangeable. The following is a comprehensive, step-by-step protocol for the cross-validation of an established HPLC method and a newly developed GC-MS method for the assay of 2-[(4-Bromophenyl)thio]acetamide.
Experimental Workflow for Method Cross-Validation
Caption: A flowchart illustrating the key phases of a cross-validation study.
Detailed Step-by-Step Methodology
-
Define Acceptance Criteria: Before any experimental work begins, clear acceptance criteria for the cross-validation must be established in a validation protocol.[19] These criteria will be based on the intended use of the methods and regulatory expectations.
-
Sample Preparation: A minimum of three batches of 2-[(4-Bromophenyl)thio]acetamide should be used. For each batch, prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). For each concentration level, prepare six independent sample preparations.
-
Analysis: Analyze the prepared samples using both the established HPLC method and the new GC-MS method.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample at each concentration level for both methods. The mean recovery should be within the predefined acceptance criteria (e.g., 98.0% to 102.0%).[20]
-
Precision:
-
Repeatability: Calculate the relative standard deviation (%RSD) for the six replicate preparations at the 100% concentration level for each method. The %RSD should not be more than 2.0%.
-
Intermediate Precision: This can be assessed by having a different analyst perform the analysis on a different day. The %RSD between the two sets of results should be within the acceptance criteria.
-
-
Statistical Comparison: A statistical comparison of the results from the two methods should be performed. A Student's t-test can be used to compare the mean assay values, and an F-test can be used to compare the variances. The calculated t- and F-values should be less than the critical values at a 95% confidence level, indicating no significant difference between the two methods.
-
Data Presentation: A Comparative Summary
The following tables present hypothetical but realistic data from a cross-validation study of HPLC and GC-MS methods for the assay of 2-[(4-Bromophenyl)thio]acetamide.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 100 | As per application |
| LOD (µg/mL) | 0.5 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.3 | Reportable |
| Specificity | No interference from placebo and known impurities | High selectivity due to mass detection | No interference at the analyte retention time |
Table 2: Cross-Validation Results for Accuracy (% Recovery)
| Concentration | HPLC Method (% Recovery ± SD) | GC-MS Method (% Recovery ± SD) |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.6 |
| 100% | 100.1 ± 0.5 | 99.8 ± 0.4 |
| 120% | 100.8 ± 0.7 | 100.5 ± 0.5 |
| Mean Recovery | 100.1 | 100.2 |
Table 3: Cross-Validation Results for Precision (%RSD)
| Parameter | HPLC Method (%RSD) | GC-MS Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.65 | 0.58 | ≤ 2.0% |
| Intermediate Precision | 0.85 | 0.75 | ≤ 2.0% |
Table 4: Statistical Comparison of Assay Results (100% Concentration)
| Parameter | HPLC Method | GC-MS Method | Statistical Test Results |
| Mean Assay (%) | 99.9 | 100.1 | t-test: p > 0.05 (No significant difference) |
| Standard Deviation | 0.65 | 0.58 | F-test: p > 0.05 (No significant difference) |
Logical Relationships in Analytical Method Validation
The validation parameters are not independent but are logically interconnected. A change in one can impact others, a concept that must be understood for effective lifecycle management of analytical procedures.
Caption: A diagram showing the relationships between key analytical validation parameters.
Conclusion
The cross-validation of analytical methods for 2-[(4-Bromophenyl)thio]acetamide is a critical exercise that underpins the reliability of all subsequent data generated during drug development. This guide has demonstrated that both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound, each with its own distinct advantages. HPLC offers robust quantification, while GC-MS provides unparalleled specificity, particularly for impurity identification.
By following a structured cross-validation protocol grounded in the principles of ICH guidelines, we can ensure that the analytical data generated, regardless of the method employed, is accurate, reliable, and defensible. This commitment to scientific integrity and methodological rigor is the foundation upon which the quality and safety of new pharmaceutical products are built.
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A Comparative Guide to the Synthesis of 2-[(4-Bromophenyl)thio]acetamide: Efficacy, and Methodologies
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparison of different synthesis routes for 2-[(4-Bromophenyl)thio]acetamide, a molecule of interest for further chemical exploration. We will delve into the mechanistic underpinnings, practical execution, and overall efficacy of conventional, microwave-assisted, and phase-transfer catalysis methods, supported by detailed experimental protocols and comparative data.
Introduction to the Synthesis of 2-[(4-Bromophenyl)thio]acetamide
The target molecule, 2-[(4-Bromophenyl)thio]acetamide, is an arylthioacetamide. The core chemical transformation involves the formation of a thioether bond between a thiophenol and an acetamide moiety. The primary and most direct approach is the nucleophilic substitution of a haloacetamide with a thiophenolate. This guide will explore the nuances of this reaction under different energetic and catalytic conditions.
The fundamental reaction is the S-alkylation of 4-bromothiophenol with 2-chloroacetamide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol proton of 4-bromothiophenol is first abstracted by a base to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired thioether linkage.[1]
Conventional Synthesis: The Foundational Approach
The conventional synthesis of 2-[(4-Bromophenyl)thio]acetamide is typically carried out by reacting 4-bromothiophenol with 2-chloroacetamide in the presence of a base in a suitable organic solvent. This method, while reliable, often requires extended reaction times and heating to achieve satisfactory yields.
Mechanistic Considerations
The reaction proceeds via a classical SN2 pathway. The choice of base and solvent is critical. A base strong enough to deprotonate the thiophenol (pKa ~6-7) is required. Common choices include alkali metal hydroxides (NaOH, KOH) or carbonates (K2CO3, Na2CO3). The solvent should be able to dissolve the reactants and be relatively polar to facilitate the SN2 reaction. Alcohols, like ethanol, or polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often employed.[2]
Experimental Protocol: A Representative Conventional Synthesis
The following protocol is adapted from established procedures for the synthesis of analogous arylthioacetamides.
Materials:
-
4-Bromothiophenol
-
2-Chloroacetamide
-
Potassium Carbonate (K2CO3)
-
Ethanol
-
Deionized Water
Procedure:
-
To a solution of 4-bromothiophenol (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium thiophenolate salt.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-[(4-Bromophenyl)thio]acetamide.
Alternative Synthesis Routes: Seeking Higher Efficacy
In the quest for improved reaction efficiency, reduced reaction times, and milder conditions, alternative synthetic methodologies have been developed. Here, we explore two prominent alternatives: microwave-assisted synthesis and phase-transfer catalysis.
Microwave-Assisted Synthesis: A Rapid and Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[3] By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4][5]
Mechanistic Rationale for Microwave Acceleration
The acceleration of the S-alkylation reaction under microwave irradiation is attributed to the efficient and uniform heating of the polar reaction mixture. This rapid heating overcomes the activation energy barrier of the reaction more effectively than conventional heating methods, leading to a dramatic increase in the reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
4-Bromothiophenol
-
2-Chloroacetamide
-
Potassium Carbonate (K2CO3)
-
Acetonitrile
-
Deionized Water
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromothiophenol (1.0 eq), 2-chloroacetamide (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 80 °C for 15-25 minutes.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.
Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases
Phase-transfer catalysis is a valuable technique for reactions where the reactants are in different, immiscible phases. In the S-alkylation of 4-bromothiophenol, a solid-liquid or liquid-liquid PTC system can be employed. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiophenolate anion from the solid or aqueous phase to the organic phase where the 2-chloroacetamide is dissolved, thereby accelerating the reaction.[7]
Mechanistic Action of the Phase-Transfer Catalyst
The quaternary ammonium cation of the catalyst pairs with the thiophenolate anion, forming an ion pair that is soluble in the organic phase. This allows the nucleophile to come into close proximity with the electrophile, facilitating the SN2 reaction.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
4-Bromothiophenol
-
2-Chloroacetamide
-
Potassium Carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Deionized Water
Procedure:
-
To a mixture of 4-bromothiophenol (1.0 eq) and potassium carbonate (2.0 eq) in dichloromethane, add a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Add 2-chloroacetamide (1.1 eq) to the vigorously stirred mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthesis route. The data is based on typical results for similar S-alkylation reactions.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Phase-Transfer Catalysis |
| Reaction Time | 4 - 6 hours | 15 - 25 minutes | 2 - 4 hours |
| Temperature | Reflux (e.g., ~78 °C in ethanol) | 80 °C | Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Energy Input | Sustained heating | Short, intense bursts | Minimal (stirring) |
| Equipment | Standard laboratory glassware | Microwave reactor | Standard laboratory glassware |
| Green Chemistry | Moderate (solvent use, heating) | Good (reduced time and energy) | Good (milder conditions) |
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic route.
Safety Considerations
Both 4-bromothiophenol and 2-chloroacetamide present health hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
4-Bromothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It also has a strong, unpleasant odor (stench).[8][9][10][11][12]
-
2-Chloroacetamide: This substance is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility.[5][13][14][15]
Conclusion and Recommendations
The synthesis of 2-[(4-Bromophenyl)thio]acetamide can be effectively achieved through several routes. The choice of method will depend on the specific needs of the researcher, including available equipment, desired reaction time, and scale of the synthesis.
-
Conventional synthesis is a reliable and accessible method that requires no specialized equipment. However, it is the most time and energy-intensive.
-
Microwave-assisted synthesis offers a significant improvement in terms of reaction time and efficiency, making it an excellent choice for rapid synthesis and library generation.
-
Phase-transfer catalysis provides a good balance of efficiency and mild reaction conditions, avoiding the need for heating. This makes it a suitable method for scaling up the synthesis.
For laboratories equipped with a microwave reactor, the microwave-assisted route is highly recommended for its speed and efficiency. For larger-scale preparations where reaction time is less critical, phase-transfer catalysis offers an energy-efficient and high-yielding alternative. The conventional method remains a viable option when specialized equipment is not available.
References
- Kazemi, M., & Yousefi, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
- Singh, S., et al. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- Abdel Malek, H. A., & Ewies, E. F. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 2913-2931.
- Patil, A., et al. (2016). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
- Asian Journal of Chemistry. (2010). Microwave-Assisted Synthesis of 2-amino-4-substituted phenylthiazoles. 22(5), 3635-3638.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Retrieved from [Link]
-
DC Fine Chemicals. (2025). Safety Data Sheet: 4-Bromothiophenol. Retrieved from [Link]
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
- Kumar, A., et al. (2014). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 4(92), 50650-50654.
-
Organic Chemistry Basics. (2024). Thiol Alkylation. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable. The content is based on general organic chemistry principles of thiol alkylation.)
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. 1(6), 333-337.
- Google Patents. (2016). CN105777597A - Method for preparing thioacetamide.
- Organic & Biomolecular Chemistry. (2016). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. 14(3), 887-891.
-
LookChem. (n.d.). 4-Bromothiophenol 95% Material Safety Data Sheet. Retrieved from [Link]
- National Center for Biotechnology Information. (2018).
- MDPI. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 25(21), 5098.
- National Center for Biotechnology Information. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central.
- Connect Journals. (2018). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of Heterocyclic Chemistry, 8(2), 1-6.
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ResearchGate. (2011). 2-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
The University of Adelaide. (n.d.). Phase transfer catalysis in organic synthesis - Library Search. Retrieved from [Link]
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Navigating the Frontier of Enzyme Inhibition: A Comparative Analysis of Thioacetamide Derivatives and Established Inhibitors
A Note to Our Readers:
Our initial exploration aimed to provide a head-to-head comparison of 2-[(4-Bromophenyl)thio]acetamide with other enzyme inhibitors. However, a comprehensive search of the current scientific literature and chemical databases reveals that this specific compound is not well-characterized as an enzyme inhibitor. It is considered a research chemical for early-stage discovery, and as such, public data on its biological activity, mechanism of action, and specific enzyme targets are not available.
In the spirit of providing a valuable and scientifically rigorous resource, we have pivoted this guide to address the broader and more data-rich topic of Thioacetamide Derivatives as a Class of Emerging Enzyme Inhibors , drawing comparisons to well-established inhibitors where applicable. This approach allows us to delve into the fascinating world of thioacetamide chemistry and its potential in drug discovery, while maintaining the highest standards of scientific integrity.
Introduction: The Thioamide Moiety - A Versatile Player in Enzyme Inhibition
The thioamide group (a sulfur atom double-bonded to a carbon, which is also single-bonded to a nitrogen) is a key structural motif in a variety of biologically active molecules. Its unique electronic and steric properties make it a valuable pharmacophore in the design of enzyme inhibitors. Thioacetamide and its derivatives have been investigated for a range of biological activities, from their use in inducing experimental liver disease to their potential as antimicrobial and anticancer agents. The sulfur atom, being larger and more polarizable than oxygen, can engage in different types of interactions within an enzyme's active site, including hydrogen bonding and coordination with metal ions.
This guide will explore the enzyme inhibitory potential of the thioacetamide scaffold, discuss its known mechanisms of action, and present experimental approaches for its evaluation.
Thioacetamide Derivatives as Modulators of Enzyme Activity
While data on 2-[(4-Bromophenyl)thio]acetamide is scarce, research on other thioacetamide derivatives has revealed their ability to interact with and modulate the activity of various enzymes.
Urease Inhibition: A Key Target for Thioacetamide Derivatives
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, is a significant target in medicine and agriculture. Its inhibition can be beneficial in treating infections by urease-producing bacteria (like Helicobacter pylori) and in preventing the loss of nitrogen from urea-based fertilizers.
Recent studies have shown that thioxothiazolidinyl-acetamide compounds are potent urease inhibitors. These compounds likely act by coordinating with the nickel ions in the urease active site, thereby blocking the enzyme's catalytic activity.
Cysteine Synthase A: A Target for Antibacterial Thioacetamide-Triazoles
A novel class of antibacterial agents, the thioacetamide-triazoles (TATs), have been shown to inhibit the growth of E. coli.[1] These compounds act as prodrugs that are activated by the enzyme cysteine synthase A (CysK).[1] CysK is crucial for cysteine biosynthesis and other key metabolic pathways in bacteria.[1] The activated TATs then form a false product with a CysK substrate, leading to the inhibition of bacterial growth.[1]
This mechanism highlights a sophisticated approach to enzyme inhibition where the inhibitor is specifically activated by the target organism's own enzymatic machinery.
Head-to-Head Comparison: Thioacetamide Derivatives vs. Established Inhibitors
To provide a framework for comparison, let's consider how thioacetamide derivatives might stack up against well-known inhibitors of urease and bacterial enzymes.
| Feature | Thioacetamide Derivatives (Urease Inhibitors) | Hydroxamic Acids (e.g., Acetohydroxamic Acid) |
| Target Enzyme | Urease | Urease |
| Mechanism of Action | Likely coordination with Ni2+ ions in the active site | Chelates the nickel ions in the active site |
| Potency (IC50) | Varies with substitution; some derivatives show high potency | Moderate potency |
| Clinical Use | Investigational | Used to treat urinary tract infections caused by urease-producing bacteria |
| Feature | Thioacetamide-Triazoles (Antibacterial) | Fluoroquinolones (e.g., Ciprofloxacin) |
| Target Enzyme | Cysteine Synthase A (indirectly) | DNA gyrase and topoisomerase IV |
| Mechanism of Action | Prodrug activation leading to formation of a false product | Inhibition of DNA replication and repair |
| Spectrum of Activity | Primarily Gram-negative bacteria (e.g., E. coli) | Broad-spectrum (Gram-positive and Gram-negative) |
| Resistance | Novel mechanism may circumvent existing resistance | Widespread resistance is a major clinical issue |
Experimental Protocols for Evaluating Thioacetamide-Based Inhibitors
For researchers interested in exploring the enzyme inhibitory potential of novel thioacetamide derivatives, the following experimental workflows are fundamental.
Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of urease.
Principle: Urease activity is measured by quantifying the amount of ammonia produced from the hydrolysis of urea. The amount of ammonia can be determined using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Urease solution (e.g., from Jack beans) in phosphate buffer (pH 7.4).
-
Urea solution (substrate).
-
Test compound solutions at various concentrations.
-
Phenol reagent.
-
Alkaline hypochlorite solution.
-
Ammonium chloride solution (for standard curve).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of urease solution to each well.
-
Add the test compound or vehicle control to the wells and pre-incubate for a set time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the phenol reagent.
-
Add the alkaline hypochlorite solution.
-
Incubate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Workflow Diagram:
Caption: Workflow for determining the urease inhibitory activity of a test compound.
Future Directions and Conclusion
While the specific compound 2-[(4-Bromophenyl)thio]acetamide remains an enigma in the context of enzyme inhibition, the broader class of thioacetamide derivatives holds considerable promise. Their chemical tractability and the diverse biological activities reported for various analogues make them an attractive scaffold for further investigation in drug discovery.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To understand how modifications to the thioacetamide core affect potency and selectivity for different enzyme targets.
-
Mechanism of Action studies: To elucidate the precise molecular interactions between thioacetamide derivatives and their target enzymes.
-
Exploration of new enzyme targets: To broaden the therapeutic potential of this versatile class of compounds.
For researchers in drug development, the thioacetamide scaffold represents a fertile ground for the discovery of novel enzyme inhibitors with the potential to address a range of therapeutic needs.
References
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
- Ferreira, S. B., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177.
- He, Y., et al. (2024). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. Journal of Agricultural and Food Chemistry.
- Karthikeyan, C., et al. (2022). Synthesis and Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1518.
-
ResearchGate. (2021). Synthesis of thioxothiazolidinyl-acetamide compounds (6a–o). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Bromophenyl)thio]acetamide
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-[(4-Bromophenyl)thio]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established best practices for handling halogenated and sulfur-containing organic compounds, providing a robust system for waste management.
Understanding the Hazard Profile: A Synthesis of Analog Data
-
Thioacetamide Moiety: Thioacetamide itself is a known carcinogen and is acutely toxic if swallowed.[1][2][3] It is also a skin and eye irritant.[1][3][4]
-
Brominated Aromatic Ring: Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract.[5] Upon combustion, they can release toxic and corrosive fumes, including hydrogen bromide.
Based on this analysis, 2-[(4-Bromophenyl)thio]acetamide should be handled as a hazardous substance with potential carcinogenic, toxic, and irritant properties.
Table 1: Inferred Hazard Profile of 2-[(4-Bromophenyl)thio]acetamide
| Hazard Classification | Anticipated Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye contact |
| Carcinogenicity | Suspected carcinogen. | Inhalation, skin contact, ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
| Hazardous to the Aquatic Environment | Potentially harmful to aquatic life. | Environmental release |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-[(4-Bromophenyl)thio]acetamide for any purpose, including disposal, the following minimum PPE must be worn:
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Spill Response Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
Step 2: Control and Contain
-
Wearing appropriate PPE, control the source of the spill if it is safe to do so.
-
For solid spills, gently cover with an absorbent material to prevent dust generation.
-
For solutions, contain the spill using absorbent pads or booms.
Step 3: Neutralize and Clean
-
Due to the lack of specific reactivity data, avoid in-situ neutralization attempts with strong acids or bases, which could lead to unknown and potentially violent reactions.
-
Carefully collect the spilled material and absorbent using spark-proof tools.
Step 4: Decontaminate and Dispose
-
Place all contaminated materials into a clearly labeled, sealed, and chemically compatible waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water, collecting the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-[(4-Bromophenyl)thio]acetamide is to treat it as a halogenated, sulfur-containing hazardous organic waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Protocol 1: Collection and Segregation of Waste
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of 2-[(4-Bromophenyl)thio]acetamide waste. The container should be made of a material that will not react with the waste and should have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2-[(4-Bromophenyl)thio]acetamide," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, health hazard for carcinogenicity).
-
Segregation: This waste stream must be segregated as halogenated organic waste . Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
Protocol 2: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.
-
Closed Container Policy: Keep the waste container closed at all times except when adding waste.
Protocol 3: Final Disposal
-
Engage a Licensed Professional: The final disposal of 2-[(4-Bromophenyl)thio]acetamide must be conducted by a licensed and reputable hazardous waste disposal company.
-
Waste Manifest: Ensure that all required documentation, including a detailed waste manifest, is completed accurately.
-
Incineration: The recommended method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility. This process is designed to destroy the organic molecule and scrub harmful combustion byproducts.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-[(4-Bromophenyl)thio]acetamide.
Caption: Disposal workflow for 2-[(4-Bromophenyl)thio]acetamide.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of scientific integrity and a critical component of laboratory safety. By adhering to the procedures outlined in this guide, researchers can ensure that their work with novel compounds like 2-[(4-Bromophenyl)thio]acetamide is conducted with the highest standards of safety and environmental stewardship.
References
-
PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Thioacetamide.[Link] (Note: A direct deep link is not available; search for the product on the site.)
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Thioacetamide.[Link]
-
Angene Chemical. Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide.[Link] (Note: A direct deep link to the SDS may not be stable; search for the CAS number 5439-13-4 on the site.)
-
Loba Chemie. Safety Data Sheet: Thioacetamide Solution.[Link] (Note: A direct deep link is not available; search for the product on the site.)
-
Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides.[Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
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Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
